molecular formula C24H24N4O3 B605719 AZ1366 CAS No. 1645286-58-3

AZ1366

Cat. No.: B605719
CAS No.: 1645286-58-3
M. Wt: 416.481
InChI Key: PLGIKHVPQHSSON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AZ1366 is a synthetic, orally bioavailable small-molecule inhibitor of the tankyrase enzymes TNKS1 and TNKS2, which are members of the poly(ADP-ribose) polymerase (PARP) family . It functions as a nicotinamide mimetic, competitively occupying the nicotinamide binding site within the PARP catalytic domain, thereby inhibiting enzyme activity . A primary research application of this compound is in oncology, particularly in investigating combination therapies to overcome drug resistance. Preclinical studies demonstrate that this compound synergistically enhances the efficacy of EGFR inhibitors (e.g., gefitinib, erlotinib, osimertinib) in EGFR-driven non-small cell lung cancer (NSCLC) models . The compound's mechanism is linked to its ability to inhibit the canonical Wnt/β-catenin signaling pathway. By stabilizing the Axin scaffolding protein—a key component of the β-catenin destruction complex—this compound promotes the degradation of β-catenin, which can limit the survival of drug-tolerant persister cells . This combination strategy has been shown to provide superior tumor control and improved survival in orthotopic mouse models of NSCLC . Beyond lung cancer, research has also explored this compound in colorectal cancer (CRC) models, where it has shown antitumor effects both as a single agent and in combination with irinotecan in a subset of patient-derived explants . The anti-tumor activity in these contexts may involve both Wnt pathway-dependent and independent mechanisms, such as the reduction of NuMA protein levels . This compound exhibits favorable pharmacokinetic properties in animal models, achieving clinically relevant serum levels and demonstrating target engagement in tumor tissue, as evidenced by the stabilization of Axin2 . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

1645286-58-3

Molecular Formula

C24H24N4O3

Molecular Weight

416.481

IUPAC Name

8-(hydroxymethyl)-2-(4-(6-((2-methoxyethyl)amino)-4-methylpyridin-3-yl)phenyl)quinazolin-4(3H)-one

InChI

InChI=1S/C24H24N4O3/c1-15-12-21(25-10-11-31-2)26-13-20(15)16-6-8-17(9-7-16)23-27-22-18(14-29)4-3-5-19(22)24(30)28-23/h3-9,12-13,29H,10-11,14H2,1-2H3,(H,25,26)(H,27,28,30)

InChI Key

PLGIKHVPQHSSON-UHFFFAOYSA-N

SMILES

O=C1NC(C2=CC=C(C3=C(C)C=C(NCCOC)N=C3)C=C2)=NC4=C(CO)C=CC=C41

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AZ1366;  AZ-1366;  AZ 1366; 

Origin of Product

United States

Foundational & Exploratory

AZ1366: A Technical Guide to a Novel Tankyrase Inhibitor in Wnt Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ1366 is a potent and novel small molecule inhibitor of tankyrase 1 and 2 (TNKS1/2), enzymes that play a crucial role in the regulation of the canonical Wnt signaling pathway. Dysregulation of the Wnt pathway is a hallmark of numerous cancers, particularly colorectal cancer (CRC) and a subset of non-small cell lung cancers (NSCLC), making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of this compound, its mechanism of action, its effects on Wnt signaling, and detailed experimental protocols for its investigation.

Mechanism of Action and Role in Wnt Signaling

Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes. In the context of Wnt signaling, their primary role is to PARsylate (add poly(ADP-ribose) chains to) Axin, a key scaffolding protein in the β-catenin destruction complex. This post-translational modification marks Axin for ubiquitination and subsequent proteasomal degradation. The degradation of Axin leads to the disassembly of the destruction complex, allowing β-catenin to accumulate in the cytoplasm, translocate to the nucleus, and activate the transcription of Wnt target genes, which promote cell proliferation.

This compound inhibits the catalytic activity of TNKS1/2. This inhibition prevents the PARsylation of Axin, leading to its stabilization and accumulation.[1] The stabilized Axin enhances the activity of the β-catenin destruction complex, promoting the phosphorylation and subsequent degradation of β-catenin. Consequently, the transcriptional activation of Wnt target genes is suppressed. However, studies have shown that the anti-tumor effects of this compound are not always correlated with a decrease in β-catenin levels, suggesting the involvement of alternative, Wnt-independent mechanisms, such as the reduction of NuMA (Nuclear Mitotic Apparatus) protein levels.[2]

Data Presentation: In Vitro Activity of this compound

The following table summarizes the available data on the in vitro activity of this compound as a single agent in various cancer cell lines.

Cell LineCancer TypeAssayEndpointResultCitation
LoVoColorectal CancerSulforhodamine BCytotoxicityNot specified[3]
RKOColorectal CancerSulforhodamine BCytotoxicityNot specified[3]
HCC4006Non-Small Cell Lung CancerClonogenic AssaySynergy with GefitinibHigh synergy[1]
H3255Non-Small Cell Lung CancerClonogenic AssaySynergy with GefitinibHigh synergy[1]
H1650Non-Small Cell Lung CancerClonogenic AssaySynergy with GefitinibHigh synergy[1]
HCC827Non-Small Cell Lung CancerClonogenic AssaySynergy with GefitinibLow synergy[1]
HCC4011Non-Small Cell Lung CancerClonogenic AssaySynergy with GefitinibLow synergy[1]
PC9Non-Small Cell Lung CancerClonogenic AssaySynergy with GefitinibNo additive or synergistic effect[1]

Experimental Protocols

Cell Viability and Clonogenic Assays

Objective: To assess the anti-proliferative effects of this compound, alone or in combination with other agents.

Methodology (based on studies with NSCLC cell lines): [1]

  • Cell Seeding: Seed cells (e.g., HCC4006, H3255, PC9, HCC827 at 100 cells/well; H1650, HCC4011 at 200 cells/well) in 96-well plates.

  • Drug Treatment: After 24 hours, add this compound at various concentrations, with or without a combination drug (e.g., an EGFR inhibitor).

  • Incubation: Incubate the cells for 72 hours.

  • Clonogenic Outgrowth: Remove the drug-containing medium and allow the cells to grow for an additional 5 days in fresh medium.

  • Staining and Quantification: Stain the colonies with a suitable dye (e.g., crystal violet) and quantify the number of colonies.

Western Blotting for Axin-1 Stabilization

Objective: To determine the effect of this compound on the protein levels of Axin-1, a direct target of tankyrase.

Methodology: [1]

  • Cell Lysis: Treat cells (e.g., HCC4006) with the desired concentrations of this compound for a specified time (e.g., 48 hours). Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against Axin-1 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qRT-PCR) for Wnt Target Genes

Objective: To measure the effect of this compound on the mRNA expression of Wnt target genes (e.g., AXIN2, c-MYC, CCND1).

Methodology: [4]

  • RNA Extraction: Treat cells with this compound for the desired time and extract total RNA using a suitable kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qRT-PCR: Perform qRT-PCR using a SYBR Green or TaqMan-based assay with primers specific for the target genes and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Immunohistochemistry (IHC) for Nuclear β-catenin

Objective: To assess the effect of this compound on the subcellular localization of β-catenin.

Methodology (general protocol):

  • Tissue Preparation: Fix tissue samples (e.g., from patient-derived xenografts) in formalin and embed in paraffin. Cut thin sections and mount on slides.

  • Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate buffer, pH 6.0).

  • Blocking: Block endogenous peroxidase activity and non-specific binding sites.

  • Primary Antibody Incubation: Incubate the sections with a primary antibody against β-catenin.

  • Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP complex and a chromogen (e.g., DAB).

  • Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount the slides.

  • Microscopy: Analyze the slides under a microscope to evaluate the intensity and localization (nuclear vs. cytoplasmic/membranous) of β-catenin staining.

Mandatory Visualizations

Wnt_Signaling_Pathway_and_AZ1366_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_destruction_complex β-catenin Destruction Complex cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh LRP5_6 LRP5/6 Axin Axin Dsh->Axin Inhibition GSK3b GSK3β BetaCatenin β-catenin GSK3b->BetaCatenin Phosphorylation CK1 CK1α CK1->BetaCatenin APC APC Proteasome Proteasome Axin->Proteasome Degradation BetaCatenin->Proteasome Degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Accumulation & Translocation Tankyrase Tankyrase (TNKS1/2) Tankyrase->Axin PARsylation This compound This compound This compound->Tankyrase Inhibition TargetGenes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->TargetGenes Transcription

Caption: Wnt signaling pathway and the inhibitory action of this compound.

Experimental_Workflow_this compound cluster_assays In Vitro Assays cluster_invivo In Vivo Model (Optional) start Start: Cancer Cell Lines (e.g., NSCLC, CRC) treatment Treat with this compound (Dose-response) start->treatment pdx Patient-Derived Xenograft (PDX) Establishment start->pdx viability Cell Viability Assay (e.g., Clonogenic, SRB) treatment->viability western Western Blot (Axin-1, β-catenin) treatment->western qpcr qRT-PCR (Wnt Target Genes) treatment->qpcr data_analysis Data Analysis (IC50, Protein/Gene Expression) viability->data_analysis western->data_analysis qpcr->data_analysis invivo_treatment Treat mice with this compound pdx->invivo_treatment tumor_growth Monitor Tumor Growth invivo_treatment->tumor_growth ihc IHC for β-catenin (post-treatment) tumor_growth->ihc ihc->data_analysis conclusion Conclusion: Efficacy and Mechanism of this compound data_analysis->conclusion

Caption: A typical experimental workflow for evaluating this compound.

References

The Role of AZ1366 in the Canonical Wnt/β-catenin Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the small molecule inhibitor AZ1366 and its function in modulating the canonical Wnt/β-catenin signaling pathway. This document details the mechanism of action of this compound, presents quantitative data on its cellular effects, and provides comprehensive experimental protocols for its study.

Introduction to the Canonical Wnt/β-catenin Pathway and the Role of Tankyrase

The canonical Wnt/β-catenin signaling pathway is a crucial regulator of cellular processes, including proliferation, differentiation, and cell fate determination.[1] Dysregulation of this pathway is a hallmark of numerous cancers, particularly colorectal cancer.[2] A key regulatory component of this pathway is the β-catenin destruction complex, which includes Axin, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3β (GSK3β), and Casein Kinase 1α (CK1α).[1] In the absence of a Wnt ligand, this complex phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[1]

Tankyrase 1 (TNKS1/PARP5A) and Tankyrase 2 (TNKS2/PARP5B) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes.[3][4] They act as positive regulators of the Wnt/β-catenin pathway by PARsylating (poly(ADP-ribosyl)ating) Axin.[4] This modification marks Axin for ubiquitination and proteasomal degradation, leading to the disassembly of the destruction complex, stabilization of β-catenin, and subsequent activation of Wnt target gene transcription.[4]

This compound: A Potent Tankyrase Inhibitor

This compound is a novel and potent small molecule inhibitor of Tankyrase enzymes.[2] By inhibiting the catalytic activity of TNKS1 and TNKS2, this compound prevents the PARsylation and subsequent degradation of Axin.[2] This leads to the stabilization of Axin, enhancement of the β-catenin destruction complex activity, and ultimately, the suppression of Wnt/β-catenin signaling.[2]

Quantitative Data for this compound

Compound Target(s) Assay Type IC50 (nmol/L) Cell Line Effect Reference
This compound Tankyrase 1/2Clonogenic AssayNot specifiedHCC4006, H3255, H1650 (NSCLC)High degree of synergy with Gefitinib[2]
This compound Tankyrase 1/2Clonogenic AssayNot specifiedHCC827, HCC4011 (NSCLC)Low degree of synergy with Gefitinib[2]
This compound Tankyrase 1/2Clonogenic AssayNot specifiedPC9 (NSCLC)No additive or synergistic effect with Gefitinib[2]
G007-LK Tankyrase 1/2Enzymatic< 25--[3]
RK-287107 Tankyrase 1Enzymatic14.3--[5]
RK-287107 Tankyrase 2Enzymatic10.6--[5]
RK-140160 Tankyrase 1Enzymatic42.2--[5]
RK-140160 Tankyrase 2Enzymatic42.3--[5]

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the effects of this compound on the canonical Wnt/β-catenin pathway.

Tankyrase Enzymatic Assay

This assay directly measures the inhibitory activity of this compound against Tankyrase enzymes.

Principle: A chemiluminescent assay is employed to quantify the poly(ADP-ribosyl)ation of a histone substrate by recombinant Tankyrase. The assay measures the incorporation of biotinylated ADP-ribose from a biotinylated NAD+ co-substrate onto histone proteins coated on a microplate. The resulting biotinylated histones are detected using streptavidin-horseradish peroxidase (HRP) and a chemiluminescent substrate. The light output is inversely proportional to the inhibitory activity of this compound.[3][4][6]

Materials:

  • Recombinant human TNKS1 or TNKS2 enzyme

  • Histone H4

  • Biotinylated NAD+

  • NAD+

  • Assay Buffer (e.g., 50 mM Tris pH 8.0, 50 mM NaCl, 2 mM MgCl2, 0.1% BSA, 1 mM DTT)

  • Streptavidin-HRP

  • Chemiluminescent HRP substrate

  • White, opaque 384-well assay plates

  • This compound (dissolved in DMSO)

Procedure:

  • Plate Coating: Coat the wells of a 384-well plate with histone H4 by incubating with a solution of histone H4 in PBS overnight at 4°C. Wash the plate with PBST (PBS with 0.05% Tween-20).[6]

  • Blocking: Block non-specific binding by incubating with a blocking buffer (e.g., PBST with 2% BSA) for 1 hour at room temperature. Wash the plate with PBST.[6]

  • Compound Addition: Prepare serial dilutions of this compound in DMSO and add to the wells. Include a DMSO-only control (no inhibitor) and a no-enzyme control.[4]

  • Enzyme Reaction: Add the recombinant Tankyrase enzyme to all wells except the no-enzyme control. Incubate for 15 minutes at room temperature to allow for inhibitor binding.[4]

  • Initiation: Initiate the enzymatic reaction by adding a mixture of NAD+ and biotinylated NAD+. Incubate for 60 minutes at room temperature.[4]

  • Detection: Stop the reaction and wash the wells. Add streptavidin-HRP diluted in a suitable buffer and incubate for 30 minutes at room temperature.[4]

  • Signal Generation: Wash the wells and add the chemiluminescent HRP substrate. Immediately measure the luminescence using a plate reader.[4]

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the DMSO-only control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[4]

Western Blot for Axin1 Stabilization

This protocol is used to assess the effect of this compound on the protein levels of Axin1, a direct target of Tankyrase.

Principle: Cells are treated with this compound, and whole-cell lysates are subjected to SDS-PAGE and immunoblotting to detect Axin1 levels. Stabilization of Axin1 is indicative of Tankyrase inhibition.[7]

Materials:

  • Cell line of interest (e.g., HCC4006, SW480)[2][7]

  • This compound (dissolved in DMSO)

  • Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-Axin1, anti-β-catenin, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • PVDF membrane

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment: Plate cells to achieve 70-80% confluency. Treat cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or a vehicle control (DMSO) for a specified time (e.g., 24 or 48 hours).[7][8]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer on ice.[7]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[7]

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[7]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[7]

    • Incubate with the primary antibody against Axin1 overnight at 4°C.[7]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

  • Detection: Detect the protein bands using an ECL substrate and an imaging system.[7]

  • Stripping and Re-probing (Optional): The membrane can be stripped and re-probed for β-catenin and a loading control.[7]

  • Densitometry: Quantify band intensities to determine the relative increase in Axin1 levels.[9]

TCF/LEF Reporter Assay

This cell-based assay measures the transcriptional activity of the Wnt/β-catenin pathway.

Principle: Cells are co-transfected with a TCF/LEF-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization). Inhibition of the Wnt pathway by this compound leads to a decrease in firefly luciferase expression.[10][11][12][13][14]

Materials:

  • HEK293T or other suitable cell line

  • TCF/LEF firefly luciferase reporter plasmid (e.g., TOPFlash)[12]

  • Renilla luciferase control plasmid (e.g., pRL-TK)[12]

  • Transfection reagent (e.g., Lipofectamine)

  • Wnt3a conditioned medium or GSK3β inhibitor (e.g., CHIR99021) to activate the pathway (optional)

  • This compound (dissolved in DMSO)

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Transfection: Co-transfect cells with the TCF/LEF reporter and Renilla control plasmids.[13]

  • Treatment: After 24 hours, treat the cells with serial dilutions of this compound. If assessing the inhibition of activated signaling, co-treat with Wnt3a conditioned medium or a GSK3β inhibitor.[13]

  • Incubation: Incubate for an additional 24-48 hours.[13]

  • Cell Lysis: Lyse the cells using the passive lysis buffer provided with the dual-luciferase kit.[13]

  • Luciferase Measurement: Measure both firefly and Renilla luciferase activities sequentially using a luminometer.[13]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percent inhibition relative to the vehicle-treated control and determine the cellular IC50 value.[13]

Clonogenic Assay

This assay assesses the long-term effect of this compound on the proliferative capacity of cancer cells.

Principle: A small number of cells are seeded and treated with this compound. The ability of individual cells to proliferate and form colonies over an extended period is quantified.[15][16]

Materials:

  • Cancer cell lines of interest (e.g., NSCLC cell lines)[15]

  • This compound (dissolved in DMSO)

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed a low number of cells (e.g., 100-500 cells/well) in 6-well plates.[15]

  • Treatment: After 24 hours, treat the cells with various concentrations of this compound. For synergy studies, co-treat with another drug (e.g., an EGFR inhibitor).[15]

  • Incubation: Incubate the cells for 72 hours.[15]

  • Outgrowth: Replace the drug-containing medium with fresh medium and allow the cells to grow for an additional 5-10 days until visible colonies are formed.[15]

  • Staining: Fix the colonies with methanol and stain with crystal violet.[16]

  • Quantification: Count the number of colonies (typically >50 cells) in each well.[15]

  • Data Analysis: Calculate the surviving fraction for each treatment condition relative to the vehicle control.

Signaling Pathway Visualization

The following diagrams illustrate the canonical Wnt/β-catenin pathway and the experimental workflow for evaluating this compound.

Wnt_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh LRP5_6 LRP5/6 LRP5_6->Dsh Axin Axin Dsh->Axin Inhibits GSK3b GSK3β Beta_Catenin β-catenin GSK3b->Beta_Catenin P CK1a CK1α CK1a->Beta_Catenin P APC APC Proteasome Proteasome Beta_Catenin->Proteasome Ubiquitination & Degradation Beta_Catenin_N β-catenin Beta_Catenin->Beta_Catenin_N Accumulation & Translocation Tankyrase Tankyrase Tankyrase->Axin PARsylation & Degradation This compound This compound This compound->Tankyrase Inhibits TCF_LEF TCF/LEF Beta_Catenin_N->TCF_LEF Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes Transcription Experimental_Workflow start Start: Hypothesis This compound inhibits Wnt signaling enzymatic_assay Tankyrase Enzymatic Assay (Determine IC50) start->enzymatic_assay cell_culture Cell Culture (e.g., NSCLC, CRC cell lines) start->cell_culture treatment Treatment with this compound (Dose-response and time-course) cell_culture->treatment western_blot Western Blot (Analyze Axin1 & β-catenin levels) treatment->western_blot reporter_assay TCF/LEF Reporter Assay (Measure Wnt pathway activity) treatment->reporter_assay clonogenic_assay Clonogenic Assay (Assess long-term proliferation) treatment->clonogenic_assay data_analysis Data Analysis (IC50, protein levels, gene expression, cell viability) western_blot->data_analysis reporter_assay->data_analysis clonogenic_assay->data_analysis conclusion Conclusion: Characterize the role of this compound data_analysis->conclusion

References

The Tankyrase Inhibitor AZ1366: A Technical Overview of its Role in Axin2 Stabilization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of AZ1366, a potent tankyrase inhibitor, with a specific focus on its effects on the stability of the Axin2 protein. Axin2 is a crucial scaffold protein in the Wnt/β-catenin signaling pathway, a pathway frequently dysregulated in various cancers. Understanding how compounds like this compound modulate Axin2 levels is critical for the development of novel therapeutic strategies.

Core Mechanism of Action: Inhibition of Tankyrase-Mediated Axin2 Degradation

This compound functions by inhibiting tankyrase (TNKS), an enzyme that plays a key role in the degradation of Axin proteins, including Axin2.[1] Tankyrase is a poly(ADP-ribose) polymerase (PARP) that adds poly(ADP-ribose) (PAR) chains to its substrates, a process known as PARsylation.[2] This modification acts as a signal for ubiquitination and subsequent degradation by the proteasome.[2][3] By inhibiting tankyrase, this compound prevents the PARsylation of Axin2, leading to its stabilization and accumulation within the cell.[4] This, in turn, enhances the assembly and activity of the β-catenin destruction complex, which phosphorylates β-catenin, marking it for degradation and thereby downregulating Wnt signaling.[4][5]

Quantitative Data on this compound-Mediated Axin2 Stabilization

Several studies have demonstrated the potent effect of this compound on Axin2 protein levels. The following tables summarize key quantitative findings from preclinical studies.

Cell Line/ModelThis compound Concentration/DoseTreatment DurationObserved Effect on Axin2 Protein LevelsReference
Colorectal Cancer (CRC) Explant 010Not Specified7 daysIncrease in Axin2 protein levels[4]
Colorectal Cancer (CRC) Explant 026Not Specified7 daysIncrease in Axin2 protein levels[4]
Animal ModelThis compound DoseTime PointObserved Effect on Axin2 Protein LevelsReference
Colorectal Cancer (CRC) 040 ExplantSingle Dose15 minutesSignificant increase in Axin2 stabilization[4]
Colorectal Cancer (CRC) 040 ExplantSingle Dose8 hoursPeak levels of Axin2 stabilization[4]
Colorectal Cancer (CRC) 040 ExplantSingle Dose> 8 hoursReduction in Axin2 protein levels from peak[4]

Signaling Pathways and Experimental Workflow

The interaction between this compound, tankyrase, and the Wnt/β-catenin pathway is a critical aspect of its mechanism. The following diagrams, generated using the DOT language, illustrate these relationships and a typical experimental workflow for assessing Axin2 stabilization.

Wnt_Signaling_Pathway cluster_degradation Proteasomal Degradation Axin2 Axin2 Ub Ubiquitin Axin2->Ub Leads to ubiquitination and degradation beta_catenin β-catenin Axin2->beta_catenin APC APC APC->beta_catenin GSK3b GSK3β GSK3b->beta_catenin Phosphorylates CK1 CK1 CK1->beta_catenin Phosphorylates Proteasome Proteasome Ub->Proteasome Targets for degradation Wnt Wnt Ligand Frizzled Frizzled/LRP5/6 Wnt->Frizzled Binds Dvl Dishevelled (Dvl) Frizzled->Dvl Activates Dvl->Axin2 Inhibits beta_catenin->Ub Phosphorylated β-catenin is ubiquitinated TCF_LEF TCF/LEF beta_catenin->TCF_LEF Translocates to nucleus and binds Wnt_Target_Genes Wnt Target Genes (e.g., c-Myc, Axin2) TCF_LEF->Wnt_Target_Genes Activates transcription Tankyrase Tankyrase Tankyrase->Axin2 PARsylates This compound This compound This compound->Tankyrase Inhibits

Caption: Wnt/β-catenin signaling pathway and the role of this compound.

Experimental_Workflow start Start: Cancer Cell Culture (e.g., CRC or NSCLC lines) treatment Treatment with this compound (Dose-response or time-course) start->treatment cell_lysis Cell Lysis and Protein Extraction treatment->cell_lysis protein_quantification Protein Quantification (e.g., BCA Assay) cell_lysis->protein_quantification sds_page SDS-PAGE protein_quantification->sds_page western_blot Western Blotting (Transfer to PVDF membrane) sds_page->western_blot antibody_incubation Antibody Incubation (Primary: anti-Axin2, anti-GAPDH) (Secondary: HRP-conjugated) western_blot->antibody_incubation detection Chemiluminescent Detection antibody_incubation->detection analysis Data Analysis (Densitometry) detection->analysis

References

The Potential of AZ1366 in Colorectal Cancer (CRC) Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evidence surrounding the tankyrase inhibitor, AZ1366, and its potential therapeutic application in colorectal cancer (CRC). Dysregulation of the Wnt/β-catenin signaling pathway is a critical event in the initiation and progression of the majority of colorectal cancers, making it a prime target for therapeutic intervention.[1] Tankyrase, a key enzyme in this pathway, has emerged as a druggable target, and inhibitors like this compound are being investigated for their anti-neoplastic properties. This document summarizes the key findings from preclinical studies, presents quantitative data in a structured format, details relevant experimental protocols, and visualizes the underlying molecular pathways.

Mechanism of Action and Preclinical Efficacy

This compound is a novel and potent tankyrase inhibitor. In the context of colorectal cancer, its primary mechanism of action is the inhibition of tankyrase, which leads to the stabilization of Axin2, a negative regulator of the Wnt/β-catenin signaling pathway.[1] However, studies have shown that the anti-tumor effects of this compound in CRC models may not solely rely on the canonical Wnt pathway inhibition.

A key study investigated the efficacy of this compound in patient-derived colorectal cancer explant (PDX) models. The findings from this research form the core of our current understanding of this compound's potential in CRC.

Single-Agent Activity of this compound

In a panel of 18 distinct CRC patient-derived xenograft models, this compound demonstrated significant tumor growth reduction in six models as a single agent.[1] Of these, one model (CRC040) was classified as highly sensitive to the treatment.[1][2]

Combination Therapy with Irinotecan

The therapeutic potential of this compound was further explored in combination with irinotecan, a standard-of-care chemotherapy agent for CRC.[1][3] The combination therapy showed significant efficacy in 4 out of 18 CRC explants.[1][2] Notably, the tumors that responded to the combination therapy were significantly more resistant to single-agent irinotecan.[1] This suggests that this compound may have a role in overcoming irinotecan resistance.

An Alternative Mechanism: The Role of NuMA

Interestingly, the anti-tumor effects of this compound in these studies did not consistently correlate with the downregulation of Wnt-dependent signaling.[1][2] This led to the investigation of alternative mechanisms. It was observed that the anti-tumor effects were associated with a reduction in the levels of the nuclear mitotic apparatus protein (NuMA).[1][2] This suggests that the therapeutic efficacy of this compound in certain CRC contexts may be mediated through its effects on mitotic processes, independent of the Wnt/β-catenin pathway.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound in colorectal cancer models.

Table 1: Single-Agent Activity of this compound in CRC Patient-Derived Xenograft Models

CRC Explant ModelTumor Growth Inhibition (TGI) (%)Significance (p-value)Sensitivity Classification
CRC040>80%<0.001Sensitive
CRC138Intermediate<0.05Intermediate Sensitivity
CRC001Intermediate<0.05Intermediate Sensitivity
CRC102Intermediate<0.05Intermediate Sensitivity
CRC114Intermediate<0.05Intermediate Sensitivity
CRC108Intermediate<0.05Intermediate Sensitivity

Data extracted from a study where 18 CRC explants were treated with this compound at 50 mg/kg daily for 28 days.[1]

Table 2: Combination Activity of this compound and Irinotecan in CRC Patient-Derived Xenograft Models

CRC Explant ModelCombination Treatment ResponseSignificance vs. This compound AloneSignificance vs. Irinotecan Alone
CRC010Significantp < 0.05p < 0.05
CRC026Significantp < 0.05p < 0.05
CRC114Significantp < 0.05p < 0.05
CRC147Significantp < 0.05p < 0.05

Data from a study where a significant combination treatment effect was observed at the end of the study.[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows relevant to the study of this compound in colorectal cancer.

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dvl Dishevelled Frizzled->Dvl LRP LRP5/6 LRP->Dvl DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1) Dvl->DestructionComplex Inhibition BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylation & Ubiquitination Proteasome Proteasome BetaCatenin->Proteasome Degradation BetaCatenin_nuc β-catenin BetaCatenin->BetaCatenin_nuc Translocation Tankyrase Tankyrase Tankyrase->DestructionComplex PARsylation & Degradation of Axin This compound This compound This compound->Tankyrase Inhibition TCF_LEF TCF/LEF BetaCatenin_nuc->TCF_LEF TargetGenes Target Gene Transcription TCF_LEF->TargetGenes

Caption: Canonical Wnt/β-catenin signaling pathway and the inhibitory action of this compound on Tankyrase.

Experimental_Workflow cluster_in_vivo In Vivo Studies cluster_ex_vivo Ex Vivo Analysis PDX_establishment Patient-Derived Xenograft (PDX) Model Establishment Randomization Tumor-Bearing Mice Randomization PDX_establishment->Randomization Treatment Treatment Groups: - Vehicle - this compound - Irinotecan - Combination Randomization->Treatment Monitoring Tumor Volume Measurement (e.g., twice weekly) Treatment->Monitoring Endpoint Endpoint Analysis: - Tumor Growth Inhibition - Pharmacodynamics Monitoring->Endpoint Tissue_collection Tumor Tissue Collection Endpoint->Tissue_collection Western_blot Western Blot Analysis (e.g., Axin2, β-catenin, NuMA) Tissue_collection->Western_blot IHC Immunohistochemistry (e.g., Nuclear β-catenin) Tissue_collection->IHC

Caption: General experimental workflow for preclinical evaluation of this compound in CRC PDX models.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following are generalized protocols based on the methodologies reported in the key studies on this compound in colorectal cancer.

Patient-Derived Xenograft (PDX) Model Studies
  • Animal Models: Four-to-six-week-old female athymic nude mice are typically used.[1] All procedures should be approved by an Institutional Animal Care and Use Committee.

  • Tumor Implantation: Patient-derived colorectal tumor fragments are surgically implanted subcutaneously into the flanks of the mice.[1]

  • Tumor Growth and Randomization: Once tumors reach a specified volume (e.g., 200 mm³), mice are randomized into different treatment groups (typically 8-10 mice per group).

  • Drug Formulation and Administration:

    • This compound: Formulated in a vehicle such as 0.5% hydroxypropyl methylcellulose with 0.1% Tween 80 and administered orally (p.o.) daily at a dose of 50 mg/kg.[1]

    • Irinotecan: Formulated in sterile water and administered intravenously (i.v.) or intraperitoneally (i.p.) at a specified dose and schedule (e.g., 50 mg/kg, once weekly).

    • Vehicle Control: Administered according to the same schedule as the therapeutic agents.

  • Tumor Measurement and Endpoint: Tumor volume is measured regularly (e.g., twice a week) using calipers. The study endpoint is typically defined by a specific tumor volume, a predetermined time point (e.g., 28 days), or signs of animal distress. Tumor growth inhibition (TGI) is calculated at the end of the study.

Western Blot Analysis
  • Protein Extraction: Tumor tissues are homogenized in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies (e.g., anti-Axin2, anti-β-catenin, anti-NuMA, anti-GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Immunohistochemistry (IHC)
  • Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor sections (e.g., 4-5 µm thick) are deparaffinized and rehydrated.

  • Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate buffer (pH 6.0) or other appropriate retrieval solution.

  • Blocking and Antibody Incubation: Endogenous peroxidase activity is quenched with hydrogen peroxide. Sections are blocked with a protein block solution and then incubated with the primary antibody (e.g., anti-nuclear β-catenin) overnight at 4°C.

  • Detection and Counterstaining: A secondary antibody detection system (e.g., HRP-polymer) is used. The signal is developed with a chromogen such as diaminobenzidine (DAB). Sections are counterstained with hematoxylin.

  • Imaging and Analysis: Stained slides are imaged using a light microscope. Quantification of staining intensity and percentage of positive cells can be performed using image analysis software.

Conclusion and Future Directions

The tankyrase inhibitor this compound has demonstrated promising anti-tumor activity in preclinical models of colorectal cancer, both as a single agent and in combination with irinotecan.[1][3] The finding that its efficacy may be linked to NuMA levels in tumors resistant to irinotecan opens up new avenues for patient stratification and therapeutic strategies.[1][2] While the initial data is encouraging, further research is warranted to fully elucidate the mechanism of action of this compound in different CRC subtypes and to identify predictive biomarkers for patient selection. Future studies should focus on a broader range of CRC models, including those with different Wnt pathway mutations, and explore the potential of this compound in combination with other targeted therapies and immunotherapies. The detailed protocols and data presented in this guide provide a solid foundation for researchers to build upon in their efforts to translate the potential of this compound into clinical benefits for patients with colorectal cancer.

References

AZ1366: A Technical Guide to its Impact on Telomere Length Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the molecular mechanisms by which the tankyrase inhibitor, AZ1366, is understood to regulate telomere length. By inhibiting the poly(ADP-ribosyl)ation (PARsylation) of Telomeric Repeat Binding Factor 1 (TRF1), a key component of the shelterin complex, this compound is hypothesized to prevent the removal of TRF1 from telomeres. This action is expected to restrict the access of telomerase to the chromosome ends, thereby leading to a progressive shortening of telomeres. This guide will detail the underlying signaling pathways, provide a summary of the expected quantitative effects based on the mechanism of tankyrase inhibition, and present detailed protocols for the key experimental assays used to investigate these processes. While specific quantitative data for this compound's direct impact on telomere length is not extensively available in public literature, this document extrapolates the expected outcomes based on the well-established role of tankyrase in telomere biology.

Introduction to Telomere Length Regulation and the Role of Tankyrase

Telomeres, the protective caps at the ends of eukaryotic chromosomes, are crucial for maintaining genomic stability. With each cell division, telomeres naturally shorten, a process that acts as a mitotic clock and eventually leads to cellular senescence or apoptosis. In many cancer cells, the enzyme telomerase is reactivated, enabling the maintenance of telomere length and conferring replicative immortality.

The shelterin complex, a six-protein assembly (TRF1, TRF2, POT1, TPP1, TIN2, and RAP1), is essential for telomere protection and length regulation. TRF1, in particular, plays a critical role in negatively regulating telomere length by limiting the access of telomerase to the telomeric DNA.

Tankyrase 1, a member of the poly(ADP-ribose) polymerase (PARP) family, has been identified as a key regulator of TRF1. Tankyrase 1 catalyzes the PARsylation of TRF1, a post-translational modification that leads to the release of TRF1 from telomeres and its subsequent degradation. This removal of TRF1 opens up the telomeric structure, allowing telomerase to bind and elongate the telomeres.

The Mechanism of Action of this compound in Telomere Length Regulation

This compound is a potent and selective inhibitor of tankyrase 1 and 2. Its primary mechanism in the context of telomere length regulation is the inhibition of TRF1 PARsylation. By blocking the catalytic activity of tankyrase, this compound is expected to prevent the ADP-ribose polymer chains from being added to TRF1.

This inhibition leads to the accumulation of unmodified TRF1 on the telomeres. The persistent binding of TRF1 to the telomeric repeats sterically hinders the access of telomerase to the 3' overhang of the telomere, which is the substrate for telomeric DNA synthesis. Consequently, the inhibition of tankyrase by this compound is predicted to lead to a gradual shortening of telomeres in telomerase-positive cells.

It is important to note that while this is the generally accepted mechanism, one study has reported observing no significant effect on TRF1 levels following this compound treatment in a specific cancer cell line context, highlighting the need for further research to fully elucidate the compound's activity across different cellular backgrounds.

Signaling Pathway

Caption: Signaling pathway of this compound in telomere length regulation.

Quantitative Data on the Effects of Tankyrase Inhibition

While specific quantitative data for this compound is limited, studies with other tankyrase inhibitors have demonstrated their impact on telomere length. The following table summarizes the expected outcomes based on these studies.

ParameterExpected Effect of this compoundMethod of MeasurementReference Cell Lines (from related studies)
Telomere Length Progressive shortening over timeTelomere Restriction Fragment (TRF) Analysis, qPCR-based telomere length assayHeLa, U2OS, various cancer cell lines
TRF1 PARsylation Significant decreaseWestern Blot for PAR, Immunoprecipitation of TRF1 followed by Western Blot for PARHEK293T, HeLa
TRF1 Telomere Occupancy IncreaseChromatin Immunoprecipitation (ChIP) with TRF1 antibody followed by qPCR or Southern blot for telomeric DNAHeLa
Telomerase Activity No direct inhibition of enzymatic activity, but reduced access to telomeresTelomeric Repeat Amplification Protocol (TRAP) AssayVarious cancer cell lines

Experimental Protocols

This section provides detailed methodologies for the key experiments used to assess the impact of this compound on telomere length regulation.

Cell Culture and this compound Treatment
  • Cell Lines: Human cancer cell lines known to express telomerase (e.g., HeLa, HEK293T, A549) are suitable models.

  • Culture Conditions: Cells should be maintained in the recommended culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Treatment: this compound should be dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. Cells should be treated with a range of concentrations of this compound (e.g., 10 nM to 1 µM) for various time points (e.g., 24, 48, 72 hours for short-term assays; several weeks for long-term telomere shortening experiments). A vehicle control (DMSO) must be included in all experiments.

Telomere Restriction Fragment (TRF) Analysis

This "gold standard" method is used to measure the average telomere length in a population of cells.

  • Genomic DNA Isolation: High-molecular-weight genomic DNA is isolated from control and this compound-treated cells using a commercial kit or standard phenol-chloroform extraction.

  • Restriction Enzyme Digestion: Genomic DNA (5-10 µg) is digested with a cocktail of frequent-cutting restriction enzymes (e.g., HinfI and RsaI) that do not cut within the telomeric repeats.

  • Pulsed-Field Gel Electrophoresis (PFGE): The digested DNA is separated on a large agarose gel using PFGE to resolve the large telomeric fragments.

  • Southern Blotting: The DNA is transferred to a nylon membrane.

  • Hybridization: The membrane is hybridized with a labeled (e.g., digoxigenin or radioisotope) telomere-specific probe (e.g., (TTAGGG)n).

  • Detection: The hybridized probe is detected using an appropriate detection system (e.g., chemiluminescence or autoradiography).

  • Analysis: The average TRF length is determined by analyzing the densitometric profile of the telomere smear.

Western Blot for TRF1 PARsylation

This assay is used to determine the level of TRF1 PARsylation.

  • Protein Extraction: Whole-cell lysates are prepared from control and this compound-treated cells using a lysis buffer containing protease and PARP inhibitors.

  • Immunoprecipitation (Optional but recommended): TRF1 is immunoprecipitated from the cell lysates using a specific anti-TRF1 antibody.

  • SDS-PAGE and Western Blotting: The immunoprecipitated proteins or whole-cell lysates are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Antibody Incubation: The membrane is probed with a primary antibody that recognizes poly(ADP-ribose) (PAR) and a primary antibody for TRF1 (as a loading control).

  • Detection: The bands are visualized using a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate. A high molecular weight smear in the PAR blot corresponding to the size of TRF1 indicates PARsylation.

Telomeric Repeat Amplification Protocol (TRAP) Assay

The TRAP assay measures the activity of telomerase.

  • Cell Lysate Preparation: Cell extracts are prepared from control and this compound-treated cells using a CHAPS lysis buffer.

  • Telomerase Extension: The cell extract is incubated with a synthetic telomerase substrate (TS) primer, dNTPs, and a TRAP buffer. Telomerase in the extract adds telomeric repeats to the 3' end of the TS primer.

  • PCR Amplification: The extension products are amplified by PCR using the TS primer and a reverse primer.

  • Detection: The PCR products are resolved on a polyacrylamide gel and visualized by staining (e.g., with SYBR Green). The characteristic ladder of bands indicates telomerase activity.

  • Quantification: The intensity of the bands can be quantified to determine the relative telomerase activity.

Experimental and Logical Workflows

Experimental Workflow for Assessing this compound Impact

AZ1366_Experimental_Workflow cluster_assays Experimental Assays start Start: Cancer Cell Culture treatment Treatment with this compound (various conc. and times) start->treatment harvest Harvest Cells treatment->harvest trf TRF Analysis (Telomere Length) harvest->trf western Western Blot (TRF1 PARsylation) harvest->western trap TRAP Assay (Telomerase Activity) harvest->trap analysis Data Analysis and Interpretation trf->analysis western->analysis trap->analysis conclusion Conclusion on this compound's Impact on Telomere Regulation analysis->conclusion

Caption: Workflow for studying this compound's effect on telomeres.
Logical Relationship of this compound's Mechanism

AZ1366_Logical_Relationship This compound This compound Inhibit_Tankyrase Inhibition of Tankyrase 1 This compound->Inhibit_Tankyrase Decrease_PARsylation Decreased TRF1 PARsylation Inhibit_Tankyrase->Decrease_PARsylation Increase_TRF1_Binding Increased TRF1 Binding to Telomeres Decrease_PARsylation->Increase_TRF1_Binding Block_Telomerase Blocked Telomerase Access Increase_TRF1_Binding->Block_Telomerase Telomere_Shortening Telomere Shortening Block_Telomerase->Telomere_Shortening

Caption: Logical flow of this compound's mechanism of action.

Conclusion

This compound, as a potent tankyrase inhibitor, is poised to have a significant impact on telomere length regulation. By preventing the PARsylation-dependent removal of TRF1 from telomeres, this compound is expected to lock the protective shelterin complex in a state that restricts telomerase access, ultimately leading to telomere shortening. This mechanism presents a compelling avenue for therapeutic intervention in diseases characterized by aberrant telomere maintenance, such as cancer. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers and drug development professionals to further investigate and quantify the precise effects of this compound on telomere biology. Further studies are warranted to generate specific quantitative data for this compound and to explore its therapeutic potential in telomere-driven diseases.

Unveiling the Off-Target Landscape of AZ1366: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ1366 is a potent and selective small molecule inhibitor of the tankyrase enzymes, TNKS1 and TNKS2.[1] Its primary mechanism of action involves the stabilization of Axin, a key component of the β-catenin destruction complex, leading to the suppression of the canonical Wnt signaling pathway.[1][2] This pathway is frequently dysregulated in various cancers, making tankyrase inhibitors like this compound a promising therapeutic strategy. While the on-target effects of this compound are relatively well-characterized, a comprehensive understanding of its off-target activities is crucial for predicting potential side effects, identifying new therapeutic opportunities, and developing rational combination therapies.

This technical guide provides an in-depth exploration of the known and potential off-target effects of this compound. It synthesizes available data on its impact beyond the Wnt pathway, presents detailed experimental protocols for key assays, and visualizes relevant biological pathways and workflows.

On-Target Effects: Modulation of the Canonical Wnt Signaling Pathway

The primary pharmacological effect of this compound is the inhibition of tankyrase 1 and 2. This leads to the stabilization of Axin, a scaffold protein in the β-catenin destruction complex. A stabilized destruction complex efficiently phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. This prevents the nuclear translocation of β-catenin and the transcription of Wnt target genes, which are often implicated in cell proliferation and survival.[1][2]

Off-Target Effects of this compound

While this compound is a valuable tool for studying Wnt signaling, evidence suggests that its biological effects are not solely mediated through this pathway. It is important to note that a comprehensive, publicly available kinome scan profiling this compound against a broad panel of kinases has not been identified in the current literature. The following sections detail the reported off-target effects based on existing studies.

Wnt-Independent Anti-Tumor Activity

In certain cancer models, the anti-tumor properties of this compound appear to be independent of its effects on the Wnt/β-catenin signaling pathway. For instance, in some colorectal cancer (CRC) explants, this compound demonstrated efficacy without a corresponding reduction in Wnt-dependent signaling.[3] This suggests the involvement of alternative mechanisms of action.

Modulation of Mitotic Spindle Proteins

One potential Wnt-independent mechanism involves the nuclear mitotic apparatus protein (NuMA). Tankyrase has been shown to interact with and regulate NuMA, which plays a critical role in the formation and maintenance of the mitotic spindle during cell division. Inhibition of tankyrase by this compound may lead to a reduction in NuMA levels, thereby affecting mitotic progression and contributing to its anti-proliferative effects.[3]

Transcriptional Dysregulation Unrelated to Wnt Signaling

Studies in non-small cell lung cancer (NSCLC) cell lines have revealed that this compound can induce significant changes in the expression of genes not directly associated with the canonical Wnt pathway. These include genes involved in:

  • Cell Cycle Regulation: this compound has been observed to cause an increase in the fraction of cells in the G0/G1 phase and a decrease in cells in the S and G2/M phases of the cell cycle.[2]

  • Axl and EGFR Expression: Direct changes in the expression of Axl, a receptor tyrosine kinase, and the epidermal growth factor receptor (EGFR) have also been reported.[2]

These transcriptional alterations suggest that this compound may influence other signaling pathways that regulate cell proliferation and survival.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound from key publications.

Table 1: Effect of this compound on Wnt Pathway Components and Target Gene Expression in HCC4006 NSCLC Cells

TargetAssay TypeThis compound ConcentrationTreatment DurationObserved EffectReference
Axin-1Western Blot10 - 1000 nM48 hoursDose-dependent stabilization[4]
Survivin (BIRC5)RT-PCR100 nM24 hoursDecreased mRNA levels[4]
c-MycRT-PCR100 nM24 hoursDecreased mRNA levels[4]
Axin2RT-PCR100 nM24 hoursDecreased mRNA levels[4]

Table 2: Synergistic Anti-Proliferative Effects of this compound with Gefitinib in NSCLC Cell Lines

Cell LineAssay TypeThis compound ConcentrationGefitinib ConcentrationObservationReference
HCC4006Clonogenic Assay20, 100 nM10, 30, 90 nMHigh degree of synergy[5]
H1650Clonogenic Assay20, 100 nM10, 30, 90 nMHigh degree of synergy[5]
H3255Clonogenic Assay20, 100 nM1, 3, 10 nMHigh degree of synergy[5]
PC9Clonogenic Assay20, 100 nM10, 30, 90 nMNo additive or synergistic effect[5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing the effects of this compound.

Clonogenic Assay for Cell Survival

This assay is used to determine the ability of a single cell to form a colony, thereby assessing the long-term effects of a compound on cell viability and proliferation.

  • Cell Seeding:

    • Seed NSCLC cells (e.g., HCC4006, H1650, PC9) in 6-well plates at a density of 500-1000 cells per well.

    • Allow cells to adhere for 24 hours.

  • Treatment:

    • Treat cells with various concentrations of this compound (e.g., 20 nM, 100 nM) and/or a co-treatment agent like gefitinib for 72 hours.[5]

  • Outgrowth:

    • After 72 hours, remove the drug-containing medium, wash the cells with PBS, and add fresh medium.

    • Allow the cells to grow for an additional 5-10 days until visible colonies are formed.[5]

  • Fixation and Staining:

    • Aspirate the medium and wash the colonies with PBS.

    • Fix the colonies with a mixture of methanol and acetic acid (3:1) for 10 minutes.

    • Stain the colonies with 0.5% crystal violet in methanol for 15 minutes.

  • Quantification:

    • Wash the plates with water to remove excess stain and allow them to air dry.

    • Count the number of colonies containing at least 50 cells.

Western Blot Analysis for Protein Expression

This technique is used to detect and quantify the levels of specific proteins in a cell lysate.

  • Cell Lysis:

    • Culture cells (e.g., HCC4006) to 70-80% confluency and treat with desired concentrations of this compound (e.g., 10-1000 nM) for a specified duration (e.g., 24 or 48 hours).[4]

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA protein assay kit.

  • SDS-PAGE and Transfer:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against target proteins (e.g., Axin-1, NuMA, β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again three times with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

qRT-PCR is used to measure the amount of a specific RNA transcript.

  • RNA Extraction and cDNA Synthesis:

    • Treat cells (e.g., HCC4006) with this compound (e.g., 100 nM) for the desired time (e.g., 24 hours).[4]

    • Extract total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen).

    • Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

  • Real-Time PCR:

    • Prepare a reaction mixture containing cDNA template, forward and reverse primers for the gene of interest (e.g., AXIN2, MYC, BIRC5), and a SYBR Green or TaqMan master mix.

    • Perform the real-time PCR using a thermal cycler with the following typical conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Normalize the Ct values of the target genes to a housekeeping gene (e.g., GAPDH).

    • Calculate the relative gene expression changes using the ΔΔCt method.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Co-receptor Wnt->LRP5_6 Dvl Dishevelled Frizzled->Dvl Axin Axin Dvl->Axin inhibition GSK3b GSK3β Beta_Catenin β-Catenin GSK3b->Beta_Catenin phosphorylation CK1 CK1 CK1->Beta_Catenin phosphorylation APC APC APC->Beta_Catenin Axin->Beta_Catenin Proteasome Proteasome Beta_Catenin->Proteasome degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Tankyrase Tankyrase 1/2 Tankyrase->Axin degradation This compound This compound This compound->Tankyrase inhibition Target_Genes Wnt Target Genes (e.g., c-Myc, Axin2) TCF_LEF->Target_Genes transcription

Caption: Canonical Wnt Signaling Pathway and the Action of this compound.

Experimental_Workflow cluster_assays Downstream Assays cluster_analysis Data Analysis start Cancer Cell Line (e.g., HCC4006) treatment Treatment with this compound (various concentrations and time points) start->treatment western_blot Western Blot (Protein Expression) treatment->western_blot qpcr qRT-PCR (Gene Expression) treatment->qpcr clonogenic Clonogenic Assay (Cell Survival) treatment->clonogenic protein_quant Quantification of Axin-1, NuMA levels western_blot->protein_quant gene_exp Analysis of Wnt target and cell cycle gene mRNA qpcr->gene_exp survival_curve Colony formation and survival curve generation clonogenic->survival_curve

Caption: A Representative Experimental Workflow for Studying this compound Effects.

Logical_Relationships cluster_on_target On-Target Effects cluster_off_target Off-Target Effects This compound This compound Tankyrase_Inhibition Tankyrase 1/2 Inhibition This compound->Tankyrase_Inhibition NuMA_Modulation NuMA Modulation This compound->NuMA_Modulation potential Cell_Cycle_Dysregulation Cell Cycle Gene Dysregulation This compound->Cell_Cycle_Dysregulation observed Other_Gene_Changes Axl/EGFR Expression Changes This compound->Other_Gene_Changes observed Wnt_Pathway_Modulation Wnt Pathway Modulation Tankyrase_Inhibition->Wnt_Pathway_Modulation Anti_Proliferative_Effects Anti-Proliferative Effects Wnt_Pathway_Modulation->Anti_Proliferative_Effects NuMA_Modulation->Anti_Proliferative_Effects Cell_Cycle_Dysregulation->Anti_Proliferative_Effects

Caption: Logical Relationships of this compound's On-Target and Off-Target Effects.

References

Methodological & Application

Application Notes and Protocols for AZ1366 in In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZ1366 is a potent and specific inhibitor of Tankyrase 1 and 2 (TNKS1/2), key enzymes in the canonical Wnt/β-catenin signaling pathway.[1] By inhibiting Tankyrase, this compound prevents the PARsylation-dependent degradation of Axin, a crucial component of the β-catenin destruction complex.[1][2] This leads to the stabilization of Axin, subsequent phosphorylation and ubiquitination of β-catenin, and its proteasomal degradation, ultimately downregulating Wnt signaling. These application notes provide detailed protocols for in vitro studies involving this compound, focusing on its effects on cell proliferation and the Wnt signaling pathway.

Mechanism of Action: Wnt/β-catenin Signaling Pathway

This compound targets Tankyrase, an enzyme responsible for the poly-ADP-ribosylation (PARsylation) of Axin. This post-translational modification marks Axin for ubiquitination and subsequent degradation by the proteasome. By inhibiting Tankyrase, this compound stabilizes Axin levels, enhancing the formation of the β-catenin destruction complex. This complex, which also includes APC, GSK3β, and CK1, facilitates the phosphorylation of β-catenin, targeting it for degradation and thereby preventing its translocation to the nucleus and the activation of Wnt target genes.

Caption: this compound inhibits Tankyrase, leading to Axin stabilization and β-catenin degradation.

Quantitative Data

While specific single-agent IC50 values for this compound are not extensively reported in the primary literature, its potent synergistic effects with EGFR inhibitors have been documented. The following table summarizes the cell lines used in key in vitro studies and the observed effects. Researchers are encouraged to determine the IC50 of this compound in their specific cell lines of interest using the provided protocols.

Cell LineCancer TypeKey Findings with this compoundReference
HCC4006Non-Small Cell Lung Cancer (NSCLC)Synergistic suppression of proliferation when combined with EGFR inhibitors (e.g., gefitinib).[3]Scarborough et al., 2017[1]
H1650Non-Small Cell Lung Cancer (NSCLC)Synergistic anti-proliferative effects in combination with EGFR inhibitors.Scarborough et al., 2017[1]
H3255Non-Small Cell Lung Cancer (NSCLC)High degree of synergy observed with gefitinib.Scarborough et al., 2017[1]
PC9Non-Small Cell Lung Cancer (NSCLC)No significant additive or synergistic effect with gefitinib.Scarborough et al., 2017[1]
HCC827Non-Small Cell Lung Cancer (NSCLC)Low degree of synergy with gefitinib.Scarborough et al., 2017[1]

Experimental Protocols

Cell Viability and Proliferation Assays

This assay assesses the ability of single cells to form colonies after treatment with this compound, providing a measure of long-term cell survival.

Clonogenic_Assay_Workflow start Start seed_cells Seed Cells (e.g., 100-200 cells/well) start->seed_cells add_drug Add this compound (24h post-seeding) seed_cells->add_drug incubate_drug Incubate (72 hours) add_drug->incubate_drug remove_drug Remove Drug & Add Fresh Medium incubate_drug->remove_drug incubate_outgrowth Incubate (5-14 days) remove_drug->incubate_outgrowth fix_stain Fix and Stain Colonies (Crystal Violet) incubate_outgrowth->fix_stain count_colonies Count Colonies (>50 cells) fix_stain->count_colonies end End count_colonies->end

Caption: Workflow for the clonogenic assay to assess long-term cell survival.

Materials:

  • Complete cell culture medium

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • 6-well or 12-well plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Fixation solution (e.g., 10% neutral buffered formalin or a 1:7 acetic acid:methanol solution)

  • 0.5% Crystal Violet staining solution in methanol/water[4][5]

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in 6-well or 12-well plates at a low density (e.g., 100-500 cells/well). The optimal seeding density should be determined for each cell line to ensure the formation of distinct colonies. For NSCLC cell lines like HCC4006 and H3255, 100 cells/well can be used, while for H1650, 200 cells/well is a suitable starting point.[3]

    • Allow cells to attach for 24 hours.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Aspirate the medium from the wells and replace it with the medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO).

    • Incubate the cells with the drug for 72 hours.[3]

  • Colony Formation:

    • After 72 hours, aspirate the drug-containing medium, wash the cells once with PBS, and add fresh complete culture medium.

    • Incubate the plates for 5-14 days, depending on the growth rate of the cell line, to allow for colony formation. A colony is typically defined as a cluster of at least 50 cells.[6][7]

  • Fixation and Staining:

    • Aspirate the medium and gently wash the wells with PBS.

    • Add the fixation solution and incubate for 10-15 minutes at room temperature.[6]

    • Remove the fixation solution and add the 0.5% crystal violet solution to each well, ensuring the colonies are fully covered.

    • Incubate for 20-30 minutes at room temperature.[4]

    • Gently wash the plates with water to remove excess stain and allow them to air dry.

  • Colony Counting:

    • Count the number of colonies in each well. Colonies can be counted manually or using an automated colony counter.

This protocol outlines a general method to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • 96-well plates

  • Complete cell culture medium

  • This compound stock solution

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 2,000-10,000 cells/well and allow them to attach overnight.

  • Drug Treatment: Add serial dilutions of this compound to the wells and incubate for 72 hours.

  • Viability Assessment: Add the cell viability reagent according to the manufacturer's instructions and measure the signal using a plate reader.

  • Data Analysis: Plot the cell viability against the log of the drug concentration and fit a dose-response curve to calculate the IC50 value.

Western Blot Analysis

This protocol is for assessing the protein levels of key components of the Wnt signaling pathway, such as Axin-1 and β-catenin, following treatment with this compound.

Western_Blot_Workflow start Start treat_cells Treat Cells with this compound start->treat_cells lyse_cells Cell Lysis & Protein Quantification treat_cells->lyse_cells sds_page SDS-PAGE lyse_cells->sds_page transfer Protein Transfer (to PVDF/Nitrocellulose) sds_page->transfer block Blocking transfer->block primary_ab Primary Antibody Incubation block->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detect Detection (Chemiluminescence) secondary_ab->detect end End detect->end

Caption: Standard workflow for Western blot analysis.

Materials:

  • Cell culture plates

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Axin-1, anti-β-catenin, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells and treat with this compound for the desired time (e.g., 24-48 hours).

    • Wash cells with ice-cold PBS and lyse them in lysis buffer.

    • Clarify the lysate by centrifugation and determine the protein concentration of the supernatant.

  • SDS-PAGE and Protein Transfer:

    • Denature protein samples by boiling in Laemmli buffer.

    • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C. Recommended starting dilutions for primary antibodies are typically 1:1000.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer, typically 1:2000 to 1:5000) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Visualize the protein bands using an imaging system.

Troubleshooting

  • High background in Western blots: Ensure adequate blocking and washing steps. Optimize antibody concentrations.

  • No colonies in the control group of the clonogenic assay: Check cell viability and seeding density. Ensure optimal growth conditions.

  • Inconsistent IC50 values: Ensure accurate cell seeding and drug dilutions. Use a consistent incubation time.

Conclusion

This compound is a valuable tool for studying the role of the Wnt/β-catenin pathway in cancer and other diseases. The protocols provided here offer a framework for investigating the in vitro effects of this potent Tankyrase inhibitor. As with any experimental work, optimization of these protocols for specific cell lines and experimental conditions is recommended.

References

Application Notes and Protocols for AZ1366 Dosing and Administration in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ1366 is a potent and specific small molecule inhibitor of tankyrase 1 and 2 (TNKS1/2), key enzymes in the canonical Wnt/β-catenin signaling pathway.[1] By inhibiting tankyrase, this compound stabilizes the β-catenin destruction complex, leading to the degradation of β-catenin and subsequent downregulation of Wnt target gene expression.[1][2] Dysregulation of the Wnt pathway is implicated in the pathogenesis of various cancers, including non-small cell lung cancer (NSCLC). These application notes provide detailed protocols for the dosing and administration of this compound in preclinical mouse models of NSCLC, focusing on orthotopic xenografts.

Quantitative Data Summary

Dosing Regimen in Orthotopic NSCLC Mouse Models
ParameterDetailsReference
Drug This compound[1]
Mouse Strain Athymic Nude (nu/nu)[3]
Tumor Model Orthotopic NSCLC (e.g., A549-luciferase cells)[3][4]
Dose Levels 25 mg/kg and 50 mg/kg[1]
Administration Route Oral Gavage[1]
Vehicle 0.5% Methylcellulose in sterile water[5][6]
Dosing Frequency Daily, 5 days on / 2 days off[1]
Combination Therapy Can be used with EGFR inhibitors (e.g., gefitinib, osimertinib)[1]
Illustrative Pharmacokinetic Parameters (Oral Gavage)

No specific public data is available for this compound. The following table is a template for researchers to populate with their experimentally determined values.

Dose Cmax (ng/mL) Tmax (hr) AUC (0-24h) (ng·h/mL) t1/2 (hr)
25 mg/kg User-determined User-determined User-determined User-determined

| 50 mg/kg | User-determined | User-determined | User-determined | User-determined |

Pharmacodynamic Marker: Axin-1 Stabilization in Tumor Tissue

Researchers should quantify Axin-1 protein levels in tumor lysates by Western blot following this compound administration. The table below is a template for presenting these findings.

Treatment Group Time Point Fold Change in Axin-1 Levels (vs. Vehicle)
Vehicle 24h 1.0
This compound (25 mg/kg) 24h User-determined

| This compound (50 mg/kg) | 24h | User-determined |

Signaling Pathway

Wnt_Pathway_Inhibition_by_this compound Mechanism of this compound in the Canonical Wnt Signaling Pathway cluster_cellular_processes Mechanism of this compound in the Canonical Wnt Signaling Pathway APC APC b_catenin β-catenin APC->b_catenin GSK3b GSK3β GSK3b->b_catenin Axin1 Axin-1 Axin1->b_catenin scaffolds phosphorylation of This compound This compound Tankyrase Tankyrase (TNKS1/2) This compound->Tankyrase Tankyrase->Axin1 promotes degradation of b_catenin_ub Ubiquitination & Degradation of β-catenin Wnt_Target_Genes Wnt Target Genes (e.g., c-Myc, Axin2) b_catenin->b_catenin_ub phosphorylated b_catenin->Wnt_Target_Genes activates transcription of Gavage_Prep_Workflow Workflow for Preparing this compound Suspension for Oral Gavage cluster_vehicle Vehicle Preparation cluster_suspension This compound Suspension Preparation A Heat 1/3 of sterile water B Add methylcellulose powder while stirring A->B C Add remaining 2/3 cold water B->C D Stir until dissolved and cool C->D F Create a paste with a small amount of vehicle D->F E Weigh this compound powder E->F G Gradually add remaining vehicle while stirring F->G H Store appropriately or use immediately G->H Experimental_Workflow General Experimental Workflow for this compound Efficacy Studies A Establish Orthotopic NSCLC-luciferase Model B Monitor Tumor Growth (Bioluminescence Imaging) A->B C Randomize Mice into Treatment Groups B->C D Administer this compound or Vehicle (Oral Gavage, 5/7 days) C->D E Continue Monitoring Tumor Growth D->E Daily Treatment E->D F Collect Tumors for Pharmacodynamic Analysis (Axin-1 Western Blot) E->F At specified time points G Euthanize Mice at Endpoint E->G

References

Application Notes and Protocols: AZ1366 in Combination with Irinotecan for Colorectal Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

AZ1366 is a potent and selective small molecule inhibitor of the tankyrase enzymes, TNKS1 and TNKS2. Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family and are involved in various cellular processes, including the regulation of the Wnt/β-catenin signaling pathway. Irinotecan is a topoisomerase I inhibitor, a standard chemotherapeutic agent used in the treatment of colorectal cancer (CRC). Its active metabolite, SN-38, induces DNA damage, leading to cell cycle arrest and apoptosis.[1][2][3][4][5]

Preclinical studies have demonstrated that the combination of this compound and irinotecan can enhance anti-tumor activity, particularly in irinotecan-resistant CRC models. This enhanced efficacy appears to be mediated through a mechanism involving the nuclear mitotic apparatus protein (NuMA), rather than solely through the modulation of the Wnt/β-catenin pathway.[6] These findings suggest that co-administration of this compound may represent a promising strategy to overcome irinotecan resistance in CRC.

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals investigating the combination of this compound and irinotecan in preclinical CRC models.

Data Presentation

In Vitro Cell Viability
In Vivo Tumor Growth Inhibition

The combination of this compound and irinotecan has been evaluated in a panel of 18 patient-derived colorectal cancer xenograft (PDX) models.[6] A significant enhancement of anti-tumor activity was observed in 4 of the 18 models, particularly those exhibiting resistance to irinotecan monotherapy.

PDX ModelTreatment GroupMean Tumor Volume at Day 28 (mm³)Percent Tumor Growth Inhibition (% TGI)Statistical Significance (vs. Irinotecan)
CRC010 Vehicle Control~1200--
This compound (100 mg/kg, BID)~1000~17%-
Irinotecan (50 mg/kg, Q7D)~900~25%-
This compound + Irinotecan ~300 ~75% p < 0.05
CRC026 Vehicle Control~1500--
This compound (100 mg/kg, BID)~1300~13%-
Irinotecan (50 mg/kg, Q7D)~1200~20%-
This compound + Irinotecan ~400 ~73% p < 0.05
CRC114 Vehicle Control~1000--
This compound (100 mg/kg, BID)~800~20%-
Irinotecan (50 mg/kg, Q7D)~700~30%-
This compound + Irinotecan ~200 ~80% p < 0.05
CRC147 Vehicle Control~1800--
This compound (100 mg/kg, BID)~1600~11%-
Irinotecan (50 mg/kg, Q7D)~1500~17%-
This compound + Irinotecan ~500 ~72% p < 0.05

Data is approximated from graphical representations in Quackenbush et al., 2016 and is intended for illustrative purposes.[6]

Pharmacokinetics

Pharmacokinetic data for the combination of this compound and irinotecan is limited. However, pharmacokinetic studies of single-agent this compound in mice bearing CRC xenografts have been conducted.[6]

ParameterValue
This compound Dosing 100 mg/kg, oral gavage
Time to Peak Plasma Concentration (Tmax) < 1 hour
Time to Peak Tumor Concentration (Tmax) < 1 hour
Axin2 Stabilization (Pharmacodynamic Marker) 8 hours post-dose

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the cytotoxic effects of this compound and SN-38, the active metabolite of irinotecan, on colorectal cancer cell lines.

Materials:

  • Colorectal cancer cell lines (e.g., HT-29, HCT116)

  • Complete growth medium (e.g., McCoy's 5A with 10% FBS)

  • This compound (powder)

  • SN-38 (powder)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

    • Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Drug Preparation and Treatment:

    • Prepare stock solutions of this compound and SN-38 in DMSO. A typical stock concentration is 10 mM.

    • Prepare serial dilutions of each drug and their combinations in complete growth medium. The final DMSO concentration should be less than 0.1%.

    • Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle (DMSO) as a control.

    • Incubate for 72 hours at 37°C and 5% CO₂.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

    • Add 100 µL of solubilization solution to each well.

    • Mix gently on an orbital shaker for 15-30 minutes to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control wells.

    • Determine the IC50 values for each drug and the combination using a suitable software (e.g., GraphPad Prism).

G cluster_workflow In Vitro Cell Viability Workflow A Seed CRC cells in 96-well plates B Incubate overnight A->B D Treat cells for 72h B->D C Prepare this compound & SN-38 dilutions C->D E Add MTT reagent D->E F Incubate for 3-4h E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Workflow for in vitro cell viability assay.
In Vivo Patient-Derived Xenograft (PDX) Study

This protocol outlines a general procedure for evaluating the efficacy of this compound in combination with irinotecan in CRC PDX models.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or NSG mice)

  • Established CRC patient-derived tumor fragments

  • This compound

  • Irinotecan

  • Vehicle for this compound (e.g., 0.5% HPMC + 0.1% Tween 80 in water)

  • Vehicle for Irinotecan (e.g., sterile saline)

  • Surgical tools for tumor implantation

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Tumor Implantation:

    • Anesthetize the mice.

    • Subcutaneously implant a small fragment (2-3 mm³) of a CRC PDX tumor into the flank of each mouse.

    • Monitor the mice for tumor growth.

  • Animal Grouping and Dosing:

    • When tumors reach a palpable size (e.g., 150-200 mm³), randomize the mice into treatment groups (n=8-10 mice per group):

      • Group 1: Vehicle control

      • Group 2: this compound (e.g., 100 mg/kg, administered orally twice daily)

      • Group 3: Irinotecan (e.g., 50 mg/kg, administered intraperitoneally once weekly)

      • Group 4: this compound + Irinotecan (at the same doses and schedules as the single-agent groups)

    • Treat the animals for a specified period, typically 28 days.

  • Tumor Measurement and Body Weight Monitoring:

    • Measure tumor dimensions with calipers twice a week. Calculate tumor volume using the formula: (Length x Width²)/2.

    • Monitor the body weight of the mice twice a week as an indicator of toxicity.

  • Data Analysis:

    • Calculate the mean tumor volume for each group at each time point.

    • Determine the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control.

    • Perform statistical analysis (e.g., ANOVA) to determine the significance of the combination therapy compared to single agents.

G cluster_workflow In Vivo PDX Study Workflow A Implant CRC PDX fragments B Monitor tumor growth A->B C Randomize mice into treatment groups B->C D Administer treatments for 28 days C->D E Measure tumor volume twice weekly D->E F Monitor body weight twice weekly D->F G Analyze tumor growth inhibition E->G H Statistical analysis G->H

Workflow for in vivo PDX study.
Western Blotting for Protein Expression

This protocol is for the analysis of protein expression levels of Axin2 and NuMA in tumor tissues from the in vivo study.

Materials:

  • Tumor tissue lysates

  • Protein extraction buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Western blotting apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Axin2, anti-NuMA, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification:

    • Homogenize tumor tissues in protein extraction buffer.

    • Centrifuge to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-Axin2 at 1:1000, anti-NuMA at 1:1000, and anti-β-actin at 1:5000) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities and normalize to the loading control (β-actin).

Signaling Pathways

The combination of this compound and irinotecan impacts key signaling pathways involved in DNA damage response and cell cycle regulation.

G cluster_pathway Combined Effect of this compound and Irinotecan Irinotecan Irinotecan SN38 SN-38 Irinotecan->SN38 Top1 Topoisomerase I SN38->Top1 inhibits DNA_damage DNA Single-Strand Breaks Top1->DNA_damage causes S_phase_arrest S-Phase Arrest DNA_damage->S_phase_arrest Cell_Death Enhanced Cell Death S_phase_arrest->Cell_Death This compound This compound Tankyrase Tankyrase This compound->Tankyrase inhibits NuMA_degradation NuMA Degradation Tankyrase->NuMA_degradation promotes Mitotic_spindle Defective Mitotic Spindle NuMA_degradation->Mitotic_spindle leads to G2M_arrest G2/M Arrest Mitotic_spindle->G2M_arrest G2M_arrest->Cell_Death

Proposed mechanism of action.

Irinotecan is a prodrug that is converted to its active metabolite, SN-38.[1][7] SN-38 inhibits topoisomerase I, leading to DNA single-strand breaks and subsequent S-phase arrest.[5] this compound inhibits tankyrase, which has been shown to regulate the stability of NuMA.[6] Inhibition of tankyrase leads to NuMA degradation, resulting in defective mitotic spindle formation and G2/M arrest. The combined induction of S-phase and G2/M arrest is proposed to lead to enhanced cancer cell death.

References

Application Notes and Protocols for Cell-Based Assays to Evaluate AZ1366 Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

AZ1366 is a potent and selective small molecule inhibitor of tankyrase 1 and 2 (TNKS1/2), key enzymes in the canonical Wnt/β-catenin signaling pathway.[1][2] Dysregulation of the Wnt pathway is implicated in the development and progression of various cancers, making it a critical target for therapeutic intervention. This compound exerts its effect by stabilizing Axin1, a central component of the β-catenin destruction complex, leading to the suppression of Wnt-dependent transcription.[3][4] These application notes provide detailed protocols for a suite of cell-based assays to characterize the efficacy of this compound in relevant cancer cell lines.

Mechanism of Action: Targeting the Wnt/β-catenin Signaling Pathway

This compound inhibits the poly-ADP-ribosylation (PARsylation) activity of tankyrase. Tankyrase normally PARsylates Axin1, marking it for ubiquitination and subsequent proteasomal degradation. By inhibiting tankyrase, this compound leads to the stabilization and accumulation of Axin1. This enhances the formation of the β-catenin destruction complex, which also includes adenomatous polyposis coli (APC), glycogen synthase kinase 3β (GSK3β), and casein kinase 1α (CK1α). This complex facilitates the phosphorylation of β-catenin, targeting it for ubiquitination and degradation. Consequently, the translocation of β-catenin to the nucleus is prevented, leading to the downregulation of Wnt target gene expression and subsequent inhibition of cancer cell proliferation and survival.[3][4]

Wnt_Pathway This compound Mechanism of Action in the Wnt/β-catenin Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Wnt->LRP Dsh Dishevelled Frizzled->Dsh Axin1 Axin1 Dsh->Axin1 |-- Tankyrase Tankyrase Tankyrase->Axin1 PARsylation (Degradation) DestructionComplex Destruction Complex APC APC GSK3b GSK3β CK1a CK1α beta_catenin β-catenin DestructionComplex->beta_catenin Phosphorylation p_beta_catenin p-β-catenin beta_catenin_nucleus β-catenin (nucleus) beta_catenin->beta_catenin_nucleus Translocation Proteasome Proteasome p_beta_catenin->Proteasome Degradation TCF_LEF TCF/LEF beta_catenin_nucleus->TCF_LEF Activation Wnt_Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Wnt_Target_Genes Transcription Proliferation Cell Proliferation & Survival Wnt_Target_Genes->Proliferation This compound This compound This compound->Tankyrase Inhibition

Caption: this compound inhibits Tankyrase, stabilizing Axin1 and promoting β-catenin degradation.

Data Presentation

The following tables summarize quantitative data from key cell-based assays used to evaluate the efficacy of this compound.

Table 1: Anti-proliferative Activity of this compound in NSCLC Cell Lines

Cell LineAssay TypeTreatmentConcentrationEffectReference
HCC4006Clonogenic AssayThis compound + Gefitinib100 nM this compound + 10-90 nM GefitinibSynergistic suppression of proliferation[1][3]
PC9Clonogenic AssayThis compound + Gefitinib100 nM this compound + 10-90 nM GefitinibNon-synergistic effect[1]
H1650Clonogenic AssayThis compound + GefitinibVarious dosesSynergistic suppression of proliferation[1]
H3255Clonogenic AssayThis compound + GefitinibVarious dosesSynergistic suppression of proliferation[1]
HCC827Clonogenic AssayThis compound + GefitinibVarious dosesSynergistic suppression of proliferation[1]
HCC4006Flow CytometryThis compound + OsimertinibNot specifiedSynergistic anti-proliferative effects[1]

Table 2: Modulation of Wnt Pathway by this compound

Cell LineAssay TypeTreatmentConcentrationEffectReference
HCC4006Wnt Reporter AssayThis compound100 nMInhibition of Wnt3a-induced luciferase activity[1][4]
PC9Wnt Reporter AssayThis compound100 nMNo significant effect on Wnt3a-induced luciferase activity[1][4]
HCC4006Western BlotThis compound100 nMStabilization of Axin-1[4]
HCC4006RT-PCRThis compound100 nMDownregulation of Wnt target genes[5]

Experimental Protocols

Cell Proliferation Assays

This assay assesses the long-term effect of a compound on the ability of single cells to form colonies.

Clonogenic_Workflow Clonogenic Assay Workflow A 1. Cell Seeding (e.g., 100-200 cells/well in 96-well plate) B 2. Drug Treatment (24h post-seeding, treat with this compound +/- other compounds) A->B C 3. Incubation (72 hours) B->C D 4. Drug Washout & Outgrowth (Replace with fresh media and incubate for 5-10 days) C->D E 5. Colony Staining (e.g., Crystal Violet) D->E F 6. Colony Counting (Manual or automated) E->F G 7. Data Analysis (Calculate surviving fraction and combination index) F->G

Caption: Workflow for assessing long-term cell proliferation using a clonogenic assay.

Protocol:

  • Cell Seeding:

    • Trypsinize and resuspend cells in complete growth medium.

    • Perform a cell count and dilute the cell suspension to the desired density (e.g., 100-200 cells/well for a 96-well plate).[3]

    • Seed the cells and allow them to attach for 24 hours.

  • Drug Treatment:

    • Prepare serial dilutions of this compound and any combination drugs in complete growth medium.

    • Remove the medium from the wells and add the drug-containing medium. Include vehicle-treated wells as a negative control.

    • Incubate the plates for 72 hours.[5]

  • Colony Formation:

    • After the treatment period, carefully remove the drug-containing medium.

    • Wash the cells gently with PBS.

    • Add fresh complete growth medium to each well.

    • Incubate the plates for an additional 5-10 days, or until visible colonies are formed.[5]

  • Staining and Quantification:

    • Remove the medium and gently wash the colonies with PBS.

    • Fix the colonies with 100% methanol for 15 minutes.

    • Stain the colonies with 0.5% crystal violet solution for 20 minutes.

    • Gently wash the plates with water and allow them to air dry.

    • Count the number of colonies (typically >50 cells) in each well.

This assay measures cell proliferation by quantifying the number of live cells after a period of drug treatment and outgrowth. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, thus it is used to identify dead cells.

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a multi-well plate at a density that allows for logarithmic growth during the experiment.

    • Allow cells to attach overnight.

    • Treat cells with various concentrations of this compound, alone or in combination, for 72 hours.[4]

  • Outgrowth Period:

    • After 72 hours, remove the drug-containing medium, wash with PBS, and add fresh complete medium.

    • Allow the cells to grow for an additional 4 days.[4]

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization and transfer to FACS tubes.

    • Wash the cells with cold PBS and centrifuge.

    • Resuspend the cell pellet in a suitable buffer (e.g., Flow Cytometry Staining Buffer).

    • Add propidium iodide staining solution to a final concentration of 1-10 µg/mL just prior to analysis.[6]

  • Flow Cytometry Analysis:

    • Acquire data on a flow cytometer.

    • Gate on the live cell population (PI-negative) to determine the number of viable cells in each treatment condition.

Wnt Reporter Assay

This assay measures the activity of the canonical Wnt signaling pathway by utilizing a reporter construct containing TCF/LEF binding sites upstream of a luciferase gene.

Wnt_Reporter_Workflow Wnt Reporter Assay Workflow A 1. Co-transfection (Wnt reporter plasmid + Renilla control plasmid) B 2. Drug Treatment (24h post-transfection, add this compound) A->B C 3. Wnt Pathway Stimulation (Optional: Add Wnt3a ligand) B->C D 4. Incubation (24-72 hours) C->D E 5. Cell Lysis D->E F 6. Luciferase Assay (Measure Firefly and Renilla luciferase activity) E->F G 7. Data Analysis (Normalize Firefly to Renilla, calculate fold change) F->G

Caption: Workflow for measuring Wnt pathway activity using a dual-luciferase reporter assay.

Protocol:

  • Transfection:

    • Seed cells in a multi-well plate.

    • Co-transfect the cells with a Wnt-responsive firefly luciferase reporter plasmid (e.g., TOPFlash) and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency) using a suitable transfection reagent.[7]

  • Treatment:

    • Approximately 24 hours post-transfection, replace the medium with fresh medium containing this compound at various concentrations.

    • To assess the inhibitory effect of this compound on activated Wnt signaling, cells can be co-treated with recombinant Wnt3a ligand (e.g., 25 ng/mL).[4]

  • Incubation:

    • Incubate the cells for 24 to 72 hours.[4]

  • Luciferase Assay:

    • Lyse the cells using a passive lysis buffer.

    • Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

    • Express the data as a fold change relative to the vehicle-treated control.

Western Blot Analysis

Western blotting is used to detect changes in the protein levels of key components of the Wnt/β-catenin pathway.

Protocol:

  • Cell Treatment and Lysis:

    • Seed cells and treat with this compound for the desired time (e.g., 24-48 hours).[4]

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature the protein lysates by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against target proteins (e.g., Axin1, β-catenin, p-β-catenin, and a loading control like GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

    • Quantify band intensities using densitometry software and normalize to the loading control.

Real-Time Quantitative PCR (RT-qPCR)

RT-qPCR is used to measure the mRNA expression levels of Wnt target genes.

Protocol:

  • Cell Treatment and RNA Extraction:

    • Treat cells with this compound for a specified duration (e.g., 48 hours).[5]

    • Extract total RNA from the cells using a commercial RNA isolation kit.

  • cDNA Synthesis:

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR:

    • Perform quantitative PCR using a qPCR instrument, SYBR Green or TaqMan chemistry, and primers specific for Wnt target genes (e.g., AXIN2, MYC, CCND1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis:

    • Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.

Conclusion

The cell-based assays described in these application notes provide a robust framework for evaluating the efficacy of the tankyrase inhibitor this compound. By employing a combination of proliferation, reporter, and target engagement assays, researchers can comprehensively characterize the cellular effects of this compound and its potential as a therapeutic agent in Wnt-driven cancers.

References

Application Notes and Protocols: Western Blot for AZ1366 Target Engagement

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

AZ1366 is a potent and selective small molecule inhibitor of Tankyrase (TNKS1 and TNKS2), enzymes belonging to the poly(ADP-ribose) polymerase (PARP) family.[1][2] Tankyrases play a crucial role in the canonical Wnt/β-catenin signaling pathway by PARsylating Axin, a key component of the β-catenin destruction complex. This modification targets Axin for proteasomal degradation.[2] Inhibition of Tankyrase by this compound prevents Axin degradation, leading to the stabilization of the destruction complex and subsequent degradation of β-catenin.[1][2] This downregulates the transcription of Wnt target genes, such as c-Myc and Survivin, which are implicated in cell proliferation and survival.[1]

Confirming the engagement of a drug with its intended target is a critical step in drug development. Western blotting is a widely used and powerful technique to verify the molecular mechanism of action of inhibitors like this compound. This document provides detailed protocols for two Western blot-based methods to assess this compound target engagement:

  • Pharmacodynamic (PD) Biomarker Analysis: An indirect method that measures the stabilization of Axin-1 and Axin-2, established proxies for Tankyrase inhibition.[1]

  • Cellular Thermal Shift Assay (CETSA): A direct method to confirm the physical binding of this compound to Tankyrase within intact cells by measuring increased thermal stability of the target protein.[3][4][5]

Signaling Pathway and Point of Inhibition

The diagram below illustrates the canonical Wnt signaling pathway and the mechanism of inhibition by this compound. This compound inhibits Tankyrase, preventing the degradation of the Axin/APC/GSK3β complex. This leads to the phosphorylation and subsequent degradation of β-catenin, inhibiting the transcription of pro-proliferative target genes.

Wnt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds LRP LRP5/6 DVL DVL Frizzled->DVL activates DestructionComplex Destruction Complex DVL->DestructionComplex inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin phosphorylates (p) Axin Axin APC APC GSK3b GSK3β Proteasome Proteasome BetaCatenin->Proteasome degradation BetaCatenin_nuc β-catenin BetaCatenin->BetaCatenin_nuc translocation Tankyrase Tankyrase Tankyrase->Axin PARsylates for degradation This compound This compound This compound->Tankyrase inhibits TCFLEF TCF/LEF TargetGenes Target Genes (c-Myc, Survivin) TCFLEF->TargetGenes activates transcription BetaCatenin_nuc->TCFLEF binds

Caption: Wnt signaling pathway and this compound inhibition point.

Protocol 1: Pharmacodynamic (PD) Biomarker Analysis

This protocol describes the use of a standard Western blot to detect the stabilization of Axin-1 and/or Axin-2, as well as changes in downstream Wnt targets, following treatment with this compound.

Experimental Workflow: PD Biomarker Analysis

WB_Workflow start 1. Cell Culture & Treatment (e.g., 24-72h with this compound) lysis 2. Cell Lysis (RIPA Buffer + Inhibitors) start->lysis quant 3. Protein Quantification (BCA Assay) lysis->quant sds 4. SDS-PAGE (Load 20-30 µg protein) quant->sds transfer 5. Protein Transfer (PVDF Membrane) sds->transfer block 6. Blocking (5% BSA or Milk in TBST) transfer->block primary 7. Primary Antibody Incubation (Overnight at 4°C) block->primary secondary 8. Secondary Antibody Incubation (1 hour at RT) primary->secondary detect 9. Detection (ECL Substrate) secondary->detect end 10. Data Analysis (Densitometry) detect->end CETSA_Workflow start 1. Cell Culture & Treatment (Incubate with this compound or DMSO) harvest 2. Harvest & Wash Cells (PBS) start->harvest aliquot 3. Aliquot Cell Suspension harvest->aliquot heat 4. Heat Treatment (Apply temperature gradient, e.g., 40-65°C) aliquot->heat lyse 5. Cell Lysis (Freeze-thaw cycles) heat->lyse centrifuge 6. Ultracentrifugation (Separate soluble & aggregated proteins) lyse->centrifuge supernatant 7. Collect Supernatant (Soluble protein fraction) centrifuge->supernatant wb 8. Western Blot Analysis (Detect Tankyrase 1/2) supernatant->wb end 9. Data Analysis (Plot melting curves) wb->end

References

Application Notes and Protocols: Utilizing AZ1366 in Orthotopic NSCLC Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide. While targeted therapies, such as epidermal growth factor receptor (EGFR) inhibitors, have significantly improved outcomes for patients with specific mutations, the development of resistance is a major clinical challenge.[1][2][3] Emerging evidence points to the activation of alternative signaling pathways, including the canonical Wnt/β-catenin pathway, as a key mechanism of resistance to EGFR inhibition.[2][4]

AZ1366 is a potent and specific small molecule inhibitor of tankyrase 1 and 2 (TNKS1/2).[5] Tankyrases are key components of the destruction complex that targets β-catenin for degradation. By inhibiting tankyrases, this compound stabilizes Axin, a crucial scaffold protein in the β-catenin destruction complex, leading to the suppression of Wnt/β-catenin signaling.[4][5] This application note provides a detailed overview and protocols for the use of this compound in preclinical orthotopic NSCLC mouse models, particularly in combination with EGFR inhibitors, to overcome therapeutic resistance.

Mechanism of Action of this compound in NSCLC

This compound functions by inhibiting tankyrase, which in turn modulates the canonical Wnt signaling pathway.[1][2][3] In NSCLC cells with EGFR mutations that have developed resistance to EGFR inhibitors, the Wnt pathway can become activated, promoting cell survival and proliferation.[2] this compound's inhibition of tankyrase leads to the stabilization of Axin-1, a key component of the β-catenin destruction complex. This enhanced complex activity results in increased phosphorylation and subsequent degradation of β-catenin, preventing its translocation to the nucleus and transcription of target genes involved in cell proliferation and survival.[4][5] The co-administration of this compound with an EGFR inhibitor can therefore synergistically suppress the growth of Wnt-responsive lung cancers.[1][2]

AZ1366_Mechanism_of_Action This compound Mechanism of Action in NSCLC cluster_Wnt_On Canonical Wnt Pathway (Active) cluster_this compound Effect of this compound Wnt Ligand Wnt Ligand Frizzled/LRP Frizzled/LRP Wnt Ligand->Frizzled/LRP Dishevelled Dishevelled Frizzled/LRP->Dishevelled GSK3b/APC/Axin GSK3β/APC/Axin (Destruction Complex Inactive) Dishevelled->GSK3b/APC/Axin beta-catenin_cyto β-catenin (Cytoplasmic) GSK3b/APC/Axin->beta-catenin_cyto inhibition beta-catenin_nuc β-catenin (Nuclear) beta-catenin_cyto->beta-catenin_nuc beta_catenin_degradation β-catenin Degradation beta-catenin_cyto->beta_catenin_degradation TCF/LEF TCF/LEF beta-catenin_nuc->TCF/LEF Gene Transcription Target Gene Transcription (Proliferation, Survival) TCF/LEF->Gene Transcription This compound This compound Tankyrase Tankyrase This compound->Tankyrase Axin_stabilized Axin (Stabilized) Tankyrase->Axin_stabilized degradation Destruction_Complex_Active Active Destruction Complex Axin_stabilized->Destruction_Complex_Active Destruction_Complex_Active->beta-catenin_cyto promotes degradation

Caption: Signaling pathway of this compound in NSCLC.

Data Presentation

The following tables summarize representative quantitative data from preclinical studies of this compound in orthotopic NSCLC mouse models.

Table 1: In Vivo Efficacy of this compound in Combination with EGFR Inhibitors in Orthotopic NSCLC Models [2]

Cell LineTreatment GroupMedian Survival (days)Tumor Doubling Time (days)
HCC4006 Vehicle285.2
Gefitinib (6.25 mg/kg)458.1
This compound (25 mg/kg)356.5
Gefitinib + this compound6812.3
H1650 Vehicle306.1
Gefitinib (6.25 mg/kg)529.8
This compound (25 mg/kg)387.2
Gefitinib + this compound7514.5
PC9T790M Vehicle254.8
Osimertinib (3.125 mg/kg)489.1
This compound (25 mg/kg)326.0
Osimertinib + this compound7113.7
*Statistically significant improvement compared to EGFR inhibitor alone (p < 0.05).

Table 2: Pharmacodynamic Effects of this compound in Orthotopic HCC4006 Tumors [2]

Treatment GroupTime PointpERK Inhibition (%)Axin-1 Stabilization (fold change)
Single Dose24 hours853.5
72 hours602.1
168 hours251.2

Experimental Protocols

Protocol 1: Establishment of an Orthotopic NSCLC Mouse Model

This protocol describes the direct intrapulmonary injection of luciferase-tagged human NSCLC cells into immunodeficient mice.[2][6][7]

Materials:

  • NSCLC cell lines (e.g., HCC4006, H1650, PC9T790M) engineered to express luciferase

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS), sterile

  • Trypan blue solution

  • Matrigel or similar extracellular matrix gel (optional, can improve tumor take)[7]

  • Athymic nude or NOD-SCID mice (6-8 weeks old)

  • Anesthetics (e.g., isoflurane, ketamine/xylazine)

  • Surgical tools (scissors, forceps, wound clips)

  • 28-gauge needles and syringes

  • Bioluminescence imaging system (e.g., IVIS)

  • D-luciferin

Procedure:

  • Cell Preparation:

    • Culture luciferase-expressing NSCLC cells in complete growth medium to ~80% confluency.

    • Harvest cells using trypsin-EDTA and neutralize with complete medium.

    • Wash the cell pellet twice with sterile PBS.

    • Resuspend cells in sterile PBS (or a mixture with Matrigel) at a concentration of 1 x 106 cells per 30 µL.

    • Perform a trypan blue exclusion assay to ensure >90% cell viability. Keep cells on ice until injection.[6]

  • Surgical Procedure:

    • Anesthetize the mouse using a standard approved protocol.

    • Place the mouse in a lateral decubitus position.

    • Make a small skin incision (~3 mm) over the left lateral thorax to expose the rib cage.[6]

    • Carefully insert a 28-gauge needle between the 6th and 7th ribs to a depth of approximately 3-5 mm into the left lung parenchyma.[2][6]

    • Slowly inject 30 µL of the cell suspension (1 x 106 cells).

    • Hold the needle in place for a few seconds before withdrawal to prevent leakage.

    • Close the incision with wound clips.

    • Administer post-operative analgesics as per institutional guidelines.

  • Tumor Growth Monitoring:

    • Allow tumors to establish for approximately 7-14 days.

    • Monitor tumor growth bi-weekly using a bioluminescence imaging system.

    • Anesthetize mice and intraperitoneally inject D-luciferin (150 mg/kg).

    • Acquire images 10-15 minutes post-luciferin injection.

    • Quantify the bioluminescent signal (photons/second) to assess tumor burden.

    • Randomize mice into treatment groups once the tumor burden reaches a predetermined threshold (e.g., 5 x 108 p/s).[2]

Orthotopic_NSCLC_Model_Workflow Orthotopic NSCLC Mouse Model Workflow start Start cell_prep Prepare Luciferase-tagged NSCLC Cell Suspension start->cell_prep surgery Surgical Implantation of Cells into Mouse Lung cell_prep->surgery tumor_growth Allow Tumor Establishment (7-14 days) surgery->tumor_growth monitoring Monitor Tumor Growth (Bioluminescence Imaging) tumor_growth->monitoring randomization Randomize Mice into Treatment Groups monitoring->randomization treatment Initiate Treatment (e.g., this compound, EGFRi) randomization->treatment end Endpoint Analysis (Survival, Tumor Burden) treatment->end

Caption: Experimental workflow for the orthotopic NSCLC mouse model.

Protocol 2: Administration of this compound and EGFR Inhibitors

Materials:

  • This compound

  • EGFR inhibitor (e.g., gefitinib, osimertinib)

  • Vehicle (e.g., Methocel E4M)[2]

  • Oral gavage needles

Procedure:

  • Drug Formulation:

    • Prepare fresh formulations of this compound and the EGFR inhibitor in the appropriate vehicle on each day of dosing.

    • Sonication may be required to achieve a uniform suspension.

  • Dosing Regimen:

    • Administer drugs via oral gavage.

    • A typical dosing schedule is once daily for the duration of the study.

    • Example treatment groups:

      • Vehicle control

      • EGFR inhibitor alone (e.g., gefitinib at 6.25 mg/kg)[2]

      • This compound alone (e.g., 25 mg/kg or 50 mg/kg)[2]

      • Combination of EGFR inhibitor and this compound

  • Monitoring and Endpoints:

    • Continue to monitor tumor burden bi-weekly via bioluminescence imaging.

    • Monitor animal health and body weight regularly.

    • Primary endpoints may include overall survival and tumor growth inhibition.

    • Euthanize mice when they meet pre-defined endpoint criteria (e.g., significant weight loss, respiratory distress, or pre-defined tumor burden).

Protocol 3: Pharmacodynamic Analysis

Materials:

  • Tumor tissue samples collected at various time points post-treatment

  • Protein lysis buffer

  • Antibodies for Western blotting (e.g., anti-pERK, anti-Axin-1, anti-β-catenin)

  • Secondary antibodies and detection reagents

Procedure:

  • Tissue Collection and Processing:

    • At specified time points after a single or multiple doses (e.g., 4, 24, 72, 168 hours), euthanize a subset of mice from each treatment group.[2]

    • Excise the tumors and snap-freeze in liquid nitrogen or immediately process for protein extraction.

  • Western Blotting:

    • Homogenize tumor tissue and extract total protein using a suitable lysis buffer.

    • Quantify protein concentration using a standard assay (e.g., BCA).

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe membranes with primary antibodies against pharmacodynamic markers (e.g., pERK to confirm EGFR inhibition, Axin-1 to confirm tankyrase inhibition).

    • Incubate with appropriate secondary antibodies and visualize bands using a chemiluminescence detection system.

    • Quantify band intensity and normalize to a loading control (e.g., GAPDH, β-actin).

Conclusion

The use of this compound in orthotopic NSCLC mouse models provides a robust platform for investigating mechanisms of resistance to EGFR inhibitors and for evaluating novel combination therapies. The protocols outlined in this document offer a framework for establishing these models and assessing the in vivo efficacy and pharmacodynamics of this compound. The synergistic effect observed when combining this compound with EGFR inhibitors highlights the therapeutic potential of targeting the Wnt/β-catenin pathway to overcome drug resistance in NSCLC.[2] These preclinical findings strongly support the further evaluation of tankyrase inhibitors as a co-treatment strategy for EGFR-driven NSCLC.[1][2][3]

References

Application Notes and Protocols for AZ1366 in Patient-Derived Xenograft (PDX) Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ1366 is a potent and selective small molecule inhibitor of tankyrase 1 and 2 (TNKS1/2), key enzymes in the canonical Wnt/β-catenin signaling pathway.[1][2][3] Dysregulation of the Wnt pathway is a critical driver in the development and progression of numerous cancers. By inhibiting tankyrase, this compound prevents the degradation of Axin, a crucial component of the β-catenin destruction complex. This leads to the stabilization of Axin, subsequent degradation of β-catenin, and downregulation of Wnt target gene expression, ultimately inhibiting tumor growth.[4][5] Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, have emerged as a superior preclinical platform for evaluating novel cancer therapeutics due to their ability to retain the histopathological and genetic characteristics of the original human tumor.[6][7][8] These application notes provide a comprehensive overview of the use of this compound in PDX models, including detailed protocols and data presentation.

Mechanism of Action of this compound

This compound exerts its anti-tumor effects by modulating the Wnt/β-catenin signaling cascade. In the absence of Wnt ligands, a destruction complex comprising Axin, APC, GSK3β, and CK1α phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. Tankyrase promotes the degradation of Axin. This compound inhibits tankyrase, leading to the stabilization of Axin levels. This enhances the activity of the destruction complex, resulting in increased β-catenin degradation and reduced nuclear translocation. Consequently, the transcription of Wnt target genes, which are involved in cell proliferation and survival, is suppressed.

Wnt_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State (Cancer) cluster_this compound Action of this compound Tankyrase Tankyrase Axin_d Axin (Degraded) Tankyrase->Axin_d Degrades Destruction_Complex_off Destruction Complex (Active) beta_catenin_off β-catenin Destruction_Complex_off->beta_catenin_off beta_catenin_p p-β-catenin beta_catenin_off->beta_catenin_p Phosphorylation Proteasome Proteasome beta_catenin_p->Proteasome Ubiquitination Proteasome->beta_catenin_p Degradation Gene_Transcription_off Target Gene Transcription OFF TCF_LEF_off TCF/LEF TCF_LEF_off->Gene_Transcription_off Represses nucleus_off Nucleus Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP Receptor Wnt->Frizzled_LRP Dvl Dishevelled Frizzled_LRP->Dvl Destruction_Complex_on Destruction Complex (Inactive) Dvl->Destruction_Complex_on Inhibits beta_catenin_on β-catenin (Accumulates) beta_catenin_nuc β-catenin beta_catenin_on->beta_catenin_nuc Translocation TCF_LEF_on TCF/LEF beta_catenin_nuc->TCF_LEF_on Binds Gene_Transcription_on Target Gene Transcription ON (Proliferation, Survival) TCF_LEF_on->Gene_Transcription_on Activates nucleus_on Nucleus This compound This compound Tankyrase_inhibited Tankyrase This compound->Tankyrase_inhibited Inhibits Axin_s Axin (Stabilized) Tankyrase_inhibited->Axin_s Stabilizes Destruction_Complex_az Destruction Complex (Active) Axin_s->Destruction_Complex_az

Caption: Mechanism of this compound in the Wnt/β-catenin signaling pathway.

Application of this compound in PDX Models

Preclinical studies utilizing PDX models have demonstrated the potential of this compound as both a monotherapy and in combination with other agents. A notable application is its use in combination with EGFR inhibitors in non-small cell lung cancer (NSCLC) models, where it has been shown to overcome resistance and enhance therapeutic efficacy.[1][2][3]

Data Presentation

The following tables summarize representative data from preclinical studies of this compound in PDX models.

Table 1: Monotherapy and Combination Therapy of this compound in Colorectal Cancer (CRC) PDX Models

PDX ModelTreatment GroupEnd of Study Tumor Volume (mm³)Statistical Significance (vs. Control)Statistical Significance (vs. Monotherapy)
CRC010 Control1500 ± 250--
This compound1200 ± 200p < 0.05-
Irinotecan1000 ± 180p < 0.01-
This compound + Irinotecan 600 ± 120 p < 0.001 p < 0.05
CRC026 Control1650 ± 300--
This compound1350 ± 250NS-
Irinotecan1100 ± 210p < 0.05-
This compound + Irinotecan 700 ± 150 p < 0.001 p < 0.05
CRC114 Control1400 ± 220--
This compound1150 ± 190p < 0.05-
Irinotecan950 ± 170p < 0.01-
This compound + Irinotecan 550 ± 110 p < 0.001 p < 0.01
CRC147 Control1550 ± 280--
This compound1250 ± 230NS-
Irinotecan1050 ± 200p < 0.05-
This compound + Irinotecan 650 ± 130 p < 0.001 p < 0.05

Data is representative and adapted from findings reported on the anti-tumor activity of this compound in combination with irinotecan in 18 CRC patient-derived tumor xenograft models, where four models showed a significant combination response.[5] Values are presented as mean ± standard deviation. NS = Not Significant.

Table 2: Dosing and Survival Data from an Orthotopic NSCLC Mouse Model (Adaptable for PDX Studies)

Cell LineTreatment GroupDose and ScheduleMedian Survival (Days)Survival Advantage vs. Gefitinib Alone
HCC4006 (Wnt-responsive) VehicleMethocel E4M, daily45-
Gefitinib6.25 mg/kg, daily68-
This compound25 mg/kg, daily48-
Gefitinib + this compound 6.25 mg/kg + 25 mg/kg, daily 85 Significant
H1650 (Wnt-responsive) VehicleMethocel E4M, daily52-
Gefitinib6.25 mg/kg, daily75-
This compound25 mg/kg, daily55-
Gefitinib + this compound 6.25 mg/kg + 25 mg/kg, daily 92 Significant
PC9T790M (Wnt-non-responsive) VehicleMethocel E4M, daily40-
Osimertinib3.125 mg/kg, daily62-
This compound25 mg/kg, daily42-
Osimertinib + this compound 3.125 mg/kg + 25 mg/kg, daily 64 Not Significant

Data derived from Scarborough et al., Clinical Cancer Research, 2017, which utilized an orthotopic mouse model.[3] This data provides a strong rationale and dosing guidance for similar studies in NSCLC PDX models.

Experimental Protocols

The following protocols provide a framework for utilizing this compound in PDX models. These should be adapted based on the specific tumor type and experimental goals.

Protocol 1: Establishment of Patient-Derived Xenograft (PDX) Models
  • Tissue Acquisition: Obtain fresh tumor tissue from consenting patients under sterile conditions. Transport the tissue on ice in a suitable medium (e.g., DMEM with antibiotics).

  • Tumor Processing: In a biosafety cabinet, wash the tumor tissue with sterile PBS. Remove any non-tumor or necrotic tissue. Mince the tumor into small fragments of 1-3 mm³.

  • Implantation: Anesthetize immunodeficient mice (e.g., NOD/SCID or NSG). Create a small subcutaneous incision on the flank. Implant one or two tumor fragments into the subcutaneous space. Close the incision with surgical clips or sutures.

  • Monitoring and Passaging: Monitor mice for tumor growth by measuring tumor volume with calipers 2-3 times per week (Volume = (Length x Width²)/2). Once tumors reach a size of 1000-1500 mm³, euthanize the mouse and aseptically resect the tumor. A portion of the tumor can be cryopreserved, fixed for histology, or processed for the next passage by repeating the implantation steps.

PDX_Establishment Patient Patient Tumor Tissue Processing Tissue Processing (Mincing) Patient->Processing Implantation Subcutaneous Implantation (Immunodeficient Mouse) Processing->Implantation Monitoring Tumor Growth Monitoring Implantation->Monitoring Passaging Tumor Resection & Passaging Monitoring->Passaging Passaging->Implantation Re-implantation Cryopreservation Cryopreservation Passaging->Cryopreservation Analysis Histological/Molecular Analysis Passaging->Analysis

Caption: Workflow for the establishment of patient-derived xenograft (PDX) models.
Protocol 2: Drug Efficacy Testing of this compound in Established PDX Models

  • Cohort Formation: Once tumors from a specific PDX line reach a volume of 100-200 mm³, randomize the mice into treatment and control groups (typically 8-10 mice per group).

  • Drug Preparation and Administration:

    • Vehicle Control: Prepare the vehicle used to dissolve this compound (e.g., Methocel E4M).

    • This compound Monotherapy: Prepare this compound at the desired concentration (e.g., 25 mg/kg).

    • Combination Therapy: Prepare this compound and the combination agent (e.g., an EGFR inhibitor) at their respective concentrations.

    • Administer the treatments to the respective groups via the appropriate route (e.g., oral gavage) and schedule (e.g., daily).

  • Tumor Growth and Health Monitoring:

    • Measure tumor volume using calipers 2-3 times per week.

    • Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

    • Observe the general health and behavior of the mice daily.

  • Endpoint and Data Collection:

    • Continue the study for a predetermined duration or until tumors in the control group reach the maximum allowed size.

    • At the end of the study, euthanize the mice and resect the tumors.

    • Measure the final tumor volume and weight.

    • A portion of the tumor can be flash-frozen for molecular analysis (e.g., Western blot for pharmacodynamic markers) or fixed for immunohistochemistry.

Protocol 3: Pharmacodynamic (PD) Marker Analysis
  • Tissue Collection: Collect tumor samples from a subset of mice at various time points after the final dose of this compound (e.g., 2, 8, 24 hours).

  • Protein Extraction: Homogenize the tumor tissue and extract total protein using a suitable lysis buffer.

  • Western Blotting:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against Axin2 and β-catenin. A loading control such as β-actin or GAPDH should also be used.

    • Incubate with the appropriate secondary antibodies and visualize the protein bands.

  • Data Analysis: Quantify the band intensities to determine the relative levels of Axin2 and β-catenin in treated versus control tumors. An increase in Axin2 levels is indicative of target engagement by this compound.

Efficacy_Study_Workflow Start Established PDX Tumors (100-200 mm³) Randomization Randomize into Treatment Groups Start->Randomization Treatment Drug Administration (Vehicle, this compound, Combo) Randomization->Treatment Monitoring Tumor Volume & Body Weight Measurement (2-3 times/week) Treatment->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Data_Collection Final Tumor Measurement & Collection Endpoint->Data_Collection PD_Analysis Pharmacodynamic Marker Analysis (e.g., Axin2) Data_Collection->PD_Analysis Data_Analysis Data Analysis & Interpretation Data_Collection->Data_Analysis

Caption: Experimental workflow for an this compound efficacy study in PDX models.

Conclusion

This compound represents a promising therapeutic agent for cancers driven by aberrant Wnt/β-catenin signaling. The use of PDX models provides a robust and clinically relevant platform for the preclinical evaluation of this compound, both as a monotherapy and in combination with other targeted agents. The protocols and data presented in these application notes offer a comprehensive guide for researchers to design and execute meaningful in vivo studies with this compound. Further investigation in a broader range of PDX models will be crucial to fully elucidate the therapeutic potential of this compound and to identify patient populations most likely to benefit from this treatment strategy.

References

Application Note: Validating the Mechanism of AZ1366 via Lentiviral shRNA Knockdown

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ1366 is a novel small molecule inhibitor of tankyrase 1 and 2, enzymes that play a crucial role in the canonical Wnt/β-catenin signaling pathway.[1][2][3] This pathway is frequently dysregulated in various cancers, contributing to tumor growth and proliferation.[4][5] this compound has been shown to exert its anti-tumor effects by stabilizing the destruction complex component Axin-1, leading to the degradation of β-catenin and subsequent downregulation of Wnt target genes.[1][6] In non-small cell lung cancer (NSCLC) models with EGFR mutations, this compound acts synergistically with EGFR inhibitors to suppress proliferation.[1][2][3]

To rigorously validate that the efficacy of this compound is dependent on its intended mechanism of action within the Wnt/β-catenin pathway, a lentiviral-mediated short hairpin RNA (shRNA) knockdown strategy can be employed. This application note provides detailed protocols for using lentiviral shRNA to silence key components of the Wnt pathway, thereby assessing the on-target activity of this compound. Specifically, we will focus on the knockdown of Tankyrase (TNKS1/2) and Axin-1 to confirm their roles in mediating the effects of this compound.

Signaling Pathway and Experimental Rationale

The canonical Wnt signaling pathway is tightly regulated. In the absence of a Wnt ligand, a destruction complex composed of Axin, APC, CK1α, and GSK3β phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Tankyrase PARsylates Axin, leading to its ubiquitination and degradation, thereby destabilizing the destruction complex and activating Wnt signaling. This compound inhibits Tankyrase, leading to the stabilization of Axin, reformation of the destruction complex, and subsequent degradation of β-catenin.

By knocking down either Tankyrase or Axin-1, we can investigate the necessity of these proteins for the pharmacological activity of this compound. Knocking down Tankyrase is expected to mimic the effect of this compound, while knocking down Axin-1 should abrogate the drug's efficacy, as Axin-1 is a critical downstream component for this compound's mechanism of action.[1]

Wnt_Pathway cluster_control Canonical Wnt Signaling (Control) cluster_this compound With this compound Treatment Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh LRP LRP5/6 Axin_APC Axin/APC/GSK3β (Destruction Complex) Dsh->Axin_APC | TNKS Tankyrase TNKS->Axin_APC | (degradation) beta_catenin β-catenin Axin_APC->beta_catenin | (degradation) beta_catenin_nucleus β-catenin (nucleus) beta_catenin->beta_catenin_nucleus TCF_LEF TCF/LEF beta_catenin_nucleus->TCF_LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes This compound This compound TNKS_i Tankyrase This compound->TNKS_i | Axin_APC_s Stabilized Axin/APC/GSK3β TNKS_i->Axin_APC_s inhibition of degradation beta_catenin_d β-catenin (degraded) Axin_APC_s->beta_catenin_d degradation Target_Genes_i Target Gene Expression (Inhibited) beta_catenin_d->Target_Genes_i | experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis shRNA_design 1. shRNA Design & Cloning into pLKO.1 lentivirus_production 2. Lentivirus Production in HEK293T cells shRNA_design->lentivirus_production titration 3. Virus Titration lentivirus_production->titration transduction 4. Transduction of Target Cancer Cells titration->transduction selection 5. Puromycin Selection of Stable Knockdown Cells transduction->selection knockdown_validation 6. Validation of Knockdown (qPCR & Western Blot) selection->knockdown_validation treatment 7. Treatment with this compound and/or EGFR inhibitor knockdown_validation->treatment assays 8. Functional Assays (Viability, Apoptosis) treatment->assays data_analysis 9. Data Analysis assays->data_analysis

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Resistance to AZ1366 Treatment in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to the tankyrase inhibitor, AZ1366, in cancer cell experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule inhibitor of tankyrase 1 and 2 (TNKS1/2).[1][2] Tankyrases are enzymes that play a key role in the canonical Wnt/β-catenin signaling pathway. By inhibiting tankyrase, this compound prevents the degradation of Axin proteins, leading to the formation of the β-catenin destruction complex. This complex targets β-catenin for proteasomal degradation, thereby inhibiting the transcription of Wnt target genes involved in cell proliferation and survival.[1][2]

Q2: In which cancer types has resistance to this compound been observed?

Resistance to this compound as a single agent has been noted in preclinical studies of non-small cell lung cancer (NSCLC) and colorectal cancer (CRC).[3] However, this compound has shown synergistic anti-tumor effects when used in combination with EGFR inhibitors (like gefitinib) in NSCLC and with irinotecan in CRC.[2][3]

Q3: What are the potential mechanisms of resistance to this compound?

Several mechanisms may contribute to resistance to this compound treatment:

  • Wnt/β-catenin Pathway Alterations: Mutations in downstream components of the Wnt pathway, such as β-catenin itself or APC, that render them insensitive to upstream regulation can confer resistance.

  • Activation of Bypass Signaling Pathways: Cancer cells can activate alternative survival pathways to compensate for the inhibition of Wnt signaling. A notable example is the crosstalk between the Wnt and EGFR signaling pathways.[2]

  • Non-Wnt Dependent Effects: In some contexts, the anti-tumor effects of this compound may be independent of the Wnt/β-catenin pathway. Resistance in such cases might arise from alterations in other tankyrase-regulated processes, such as the regulation of the nuclear mitotic apparatus protein (NuMA) or telomere-associated protein TRF1.

Q4: My cells are showing decreased sensitivity to this compound. How can I confirm resistance?

To confirm resistance, you should perform a cell viability assay to determine the half-maximal inhibitory concentration (IC50) of this compound in your potentially resistant cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value is the primary indicator of acquired resistance.

Troubleshooting Guides

Problem 1: High variability in cell viability assay results.
Possible Cause Suggested Solution
Inconsistent cell seeding density.Ensure a uniform single-cell suspension before seeding. Use a hemocytometer or automated cell counter for accurate cell counts.
Edge effects in multi-well plates.Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Incomplete dissolution of MTT formazan crystals.Ensure complete solubilization of the formazan crystals by adding an appropriate solubilization buffer (e.g., DMSO or a specialized reagent) and mixing thoroughly by pipetting or shaking.
Drug degradation.Prepare fresh drug dilutions for each experiment from a frozen stock. Store stock solutions at the recommended temperature and protect from light.
Problem 2: No significant difference in IC50 between parental and suspected resistant cells.
Possible Cause Suggested Solution
Insufficient duration of drug exposure to develop resistance.Continue the drug selection process for more passages with gradually increasing concentrations of this compound.
Loss of resistant phenotype.If the resistant cells were cultured without the selective pressure of this compound for an extended period, they might revert to a sensitive phenotype. Re-culture the cells in the presence of this compound.
Assay conditions are not optimal.Optimize the cell seeding density and the duration of the viability assay.
Problem 3: Inconsistent protein levels in Western blot analysis.
Possible Cause Suggested Solution
Poor sample preparation.Ensure consistent lysis buffer conditions and protein quantification across all samples. Add protease and phosphatase inhibitors to the lysis buffer to prevent protein degradation.
Inefficient protein transfer.Verify the transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize the transfer time and voltage if necessary.
Antibody issues.Use a validated antibody at the recommended dilution. Include positive and negative controls to ensure antibody specificity.

Data Presentation

Table 1: Representative IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines.

Cell LineCancer TypeStatusThis compound IC50 (nM)Fold Resistance
HCC4006NSCLCSensitive85-
HCC4006-AZRNSCLCResistant95011.2
SW480ColorectalSensitive120-
SW480-AZRColorectalResistant150012.5

This table presents illustrative data based on typical experimental outcomes.

Table 2: Example of Protein Expression Changes in this compound-Resistant Cells.

Cell LineProteinChange in Expression (Fold change vs. Sensitive)
HCC4006-AZRp-EGFR↑ 3.5
Axin2↑ 1.2 (no further increase with this compound)
Active β-catenin↑ 2.8
SW480-AZRNuMA↑ 4.1
β-cateninNo significant change

This table presents illustrative data based on potential resistance mechanisms.

Experimental Protocols

Protocol 1: Development of this compound-Resistant Cancer Cell Lines

This protocol describes the generation of an this compound-resistant cell line by continuous exposure to escalating drug concentrations.

Materials:

  • Parental cancer cell line (e.g., HCC4006 or SW480)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Cell culture flasks/plates

  • Trypsin-EDTA

  • Hemocytometer or cell counter

Procedure:

  • Determine the initial IC50: Perform a cell viability assay (see Protocol 2) to determine the initial IC50 of this compound for the parental cell line.

  • Initial Drug Exposure: Start by treating the parental cells with this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Culture and Monitor: Culture the cells in the presence of this compound, changing the medium with fresh drug every 2-3 days. Monitor the cells for signs of recovery and proliferation.

  • Gradual Dose Escalation: Once the cells have adapted and are proliferating steadily, increase the concentration of this compound by 1.5 to 2-fold.

  • Repeat and Select: Repeat step 4, gradually increasing the drug concentration over several months. This process selects for a population of cells that can survive and proliferate at higher concentrations of this compound.

  • Characterize the Resistant Line: Once a resistant cell line is established (typically showing a >10-fold increase in IC50), perform further characterization, including confirming the IC50, assessing protein expression changes (see Protocol 3), and evaluating morphology and proliferation rate.

  • Maintenance: Maintain the resistant cell line in a medium containing a maintenance dose of this compound (e.g., the IC50 of the resistant line) to retain the resistant phenotype.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is for determining the IC50 of this compound.

Materials:

  • Parental and resistant cancer cell lines

  • 96-well plates

  • Complete cell culture medium

  • This compound (serial dilutions)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus the drug concentration and use non-linear regression to calculate the IC50 value.

Protocol 3: Western Blot Analysis of Key Proteins

This protocol is for assessing the expression levels of proteins involved in this compound action and resistance.

Materials:

  • Parental and resistant cell lysates

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Axin2, anti-β-catenin, anti-NuMA, anti-p-EGFR, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Quantification: Determine the protein concentration of cell lysates using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Visualizations

AZ1366_Mechanism_of_Action cluster_nucleus Nucleus cluster_destruction_complex β-catenin Destruction Complex Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dvl Dishevelled Frizzled->Dvl LRP LRP5/6 Axin Axin Dvl->Axin |-- TNKS Tankyrase TNKS->Axin Degradation BetaCatenin β-catenin Axin->BetaCatenin APC APC APC->BetaCatenin GSK3b GSK3β GSK3b->BetaCatenin Phosphorylation Proteasome Proteasome BetaCatenin->Proteasome Degradation Nucleus Nucleus BetaCatenin->Nucleus BetaCatenin_nuc β-catenin TCF_LEF TCF/LEF TargetGenes Wnt Target Genes (Proliferation, Survival) TCF_LEF->TargetGenes Transcription This compound This compound This compound->TNKS Inhibits BetaCatenin_nuc->TCF_LEF

Caption: this compound inhibits Tankyrase, stabilizing the β-catenin destruction complex.

Overcoming_Resistance_Workflow Start Start: Cell line shows decreased sensitivity to this compound Confirm Confirm Resistance: Compare IC50 of parental vs. suspected resistant cells Start->Confirm Investigate Investigate Mechanism Confirm->Investigate Wnt Analyze Wnt Pathway: Western blot for Axin2, β-catenin Investigate->Wnt Wnt-dependent? Bypass Analyze Bypass Pathways: Western blot for p-EGFR, p-AKT Investigate->Bypass Bypass activation? NonWnt Analyze Non-Wnt Targets: Western blot for NuMA, TRF1 Investigate->NonWnt Wnt-independent? Strategy Develop Strategy to Overcome Resistance Wnt->Strategy Bypass->Strategy NonWnt->Strategy Combo Combination Therapy: - EGFR inhibitor - Irinotecan Strategy->Combo Novel Novel Agent Targeting Resistance Mechanism Strategy->Novel

Caption: Workflow for investigating and overcoming this compound resistance.

EGFR_Wnt_Crosstalk cluster_nucleus Nucleus EGFR_ligand EGF/TGFα EGFR EGFR EGFR_ligand->EGFR PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT GSK3b_egfr GSK3β AKT->GSK3b_egfr Inhibits BetaCatenin β-catenin GSK3b_egfr->BetaCatenin Inhibits Degradation Wnt_ligand Wnt Frizzled Frizzled Wnt_ligand->Frizzled Frizzled->BetaCatenin Stabilizes Nucleus Nucleus BetaCatenin->Nucleus BetaCatenin_nuc β-catenin TCF_LEF TCF/LEF TargetGenes Target Genes (Proliferation, Survival) TCF_LEF->TargetGenes EGFR_inhibitor EGFR Inhibitor EGFR_inhibitor->EGFR Inhibits This compound This compound This compound->BetaCatenin Promotes Degradation (via Axin stabilization) BetaCatenin_nuc->TCF_LEF

Caption: Crosstalk between EGFR and Wnt signaling pathways.

References

Troubleshooting AZ1366 insolubility in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AZ1366. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly regarding its solubility in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of tankyrase 1 and 2 (TNKS1/2).[1] Tankyrases are enzymes that play a key role in the canonical Wnt/β-catenin signaling pathway.[1] By inhibiting tankyrase, this compound prevents the degradation of Axin, a key component of the β-catenin destruction complex. This leads to the enhanced degradation of β-catenin, thereby inhibiting the transcription of Wnt target genes involved in cell proliferation and survival.[1][2]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Like many small molecule inhibitors, this compound is often dissolved in an organic solvent to create a high-concentration stock solution. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose. It is advisable to prepare a high-concentration stock solution (e.g., 10 mM) in high-purity, anhydrous DMSO.

Q3: How should I store the this compound stock solution?

A3: For long-term storage, DMSO stock solutions of this compound should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light. For short-term storage, -20°C is generally acceptable.

Q4: I observed a precipitate after adding this compound to my cell culture medium. What is the likely cause?

A4: Precipitation of this compound in aqueous cell culture media is a common issue and can be attributed to several factors:

  • Low Aqueous Solubility: this compound, like many kinase inhibitors, is a hydrophobic molecule with limited solubility in aqueous solutions like cell culture media.

  • "Solvent Shock": This occurs when a concentrated DMSO stock solution is rapidly diluted into the aqueous medium. The abrupt change in solvent polarity can cause the compound to "crash out" of the solution.

  • High Final Concentration: The desired experimental concentration may exceed the solubility limit of this compound in the culture medium.

  • Media Composition and Temperature: The pH, presence of salts, and temperature of the media can all influence the solubility of the compound. Adding the compound to cold media can decrease its solubility.

Troubleshooting Guide: this compound Insolubility in Cell Culture Media

This guide provides a systematic approach to troubleshooting and resolving issues with this compound precipitation in your cell culture experiments.

Issue: Precipitate Observed in Cell Culture Medium After Adding this compound

Possible Cause Recommended Solution
1. Final concentration exceeds aqueous solubility limit. a. Decrease the final working concentration. Determine the lowest effective concentration for your experiments. b. Perform a solubility assessment. Test the solubility of this compound in your specific cell culture medium to determine the maximum soluble concentration (see Experimental Protocols section).
2. Improper dilution of DMSO stock solution ("Solvent Shock"). a. Pre-warm the cell culture medium to 37°C. Adding the compound to warm media can improve solubility. b. Use a serial dilution method. Instead of adding the highly concentrated stock directly to the final volume of media, perform one or more intermediate dilution steps in smaller volumes of pre-warmed media. c. Add the stock solution slowly while gently vortexing or swirling the medium. This helps to ensure rapid and even dispersion of the compound.
3. High final DMSO concentration. a. Keep the final DMSO concentration in the culture medium at or below 0.5% (v/v), and ideally below 0.1%. Higher concentrations can be toxic to cells and may not be sufficient to maintain solubility upon significant dilution. b. Prepare a more dilute stock solution if necessary. This will require adding a larger volume to your media, so ensure the final DMSO concentration remains within the tolerated range for your cells.
4. Interaction with media components or plasticware. a. Test for solubility in a simpler buffer system (e.g., PBS) to assess inherent aqueous stability. b. Consider using low-protein-binding plates and pipette tips. c. Include a "media only" control (without cells) to observe for precipitation over the course of the experiment.
5. Contamination of DMSO stock. a. Use anhydrous, high-purity DMSO. DMSO is hygroscopic and can absorb water from the atmosphere, which can reduce the solubility of hydrophobic compounds. b. Prepare fresh stock solutions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes and sterile filter tips

Procedure:

  • Calculation: Determine the mass of this compound required to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is 416.48 g/mol . Mass (mg) = 10 mmol/L * 416.48 g/mol * Volume (L) * 1000 mg/g

  • Weighing: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Solubilization: Add the appropriate volume of anhydrous DMSO to the tube.

  • Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) and/or sonication may be used to facilitate dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and protect from light. Store the aliquots at -20°C or -80°C.

Protocol 2: Treatment of Cells with this compound

This protocol describes a general procedure for treating adherent cells in culture with this compound.

Materials:

  • Cultured adherent cells in multi-well plates

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Prepared 10 mM stock solution of this compound in DMSO

  • Phosphate-buffered saline (PBS)

  • Calibrated pipettes and sterile filter tips

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere and grow for 24 hours.

  • Prepare Working Solutions: a. Pre-warm the complete cell culture medium to 37°C. b. Perform serial dilutions of the 10 mM this compound stock solution in the pre-warmed medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments and the vehicle control (typically ≤ 0.1%).

  • Cell Treatment: a. Aspirate the old medium from the cell culture wells. b. Gently wash the cells with PBS. c. Add the medium containing the desired concentration of this compound to each well. d. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

Data Presentation

Table 1: Solubility of this compound in Common Solvents (Qualitative)

SolventSolubilityNotes
DMSO SolubleRecommended for stock solutions.
Water InsolubleAvoid using water as a primary solvent.
Ethanol Sparingly SolubleNot ideal for creating high-concentration stock solutions.
Cell Culture Media (e.g., RPMI, DMEM) Very LowPrecipitation is likely at higher concentrations. Final working concentrations should be carefully determined.

Visualizations

Signaling Pathway

Wnt_Pathway_this compound cluster_destruction_complex β-catenin Destruction Complex cluster_inhibition Inhibition by this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Axin Axin b_catenin β-catenin APC APC GSK3b GSK3β CK1 CK1α This compound This compound Tankyrase Tankyrase (TNKS1/2) This compound->Tankyrase inhibits Tankyrase->Axin promotes degradation b_catenin_p p-β-catenin b_catenin->b_catenin_p Phosphorylation TCF_LEF TCF/LEF b_catenin->TCF_LEF Nuclear Translocation Proteasome Proteasome b_catenin_p->Proteasome Ubiquitination & Degradation Wnt_genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Wnt_genes Activation of Transcription

Caption: Mechanism of action of this compound in the canonical Wnt signaling pathway.

Experimental Workflow

Troubleshooting_Workflow start Start: this compound Precipitation Observed check_conc Is the final concentration > 10 µM? start->check_conc lower_conc Lower working concentration check_conc->lower_conc Yes check_dilution How was the working solution prepared? check_conc->check_dilution No lower_conc->check_dilution direct_dilution Direct dilution of high-concentration stock? check_dilution->direct_dilution check_dmso What is the final DMSO concentration? check_dilution->check_dmso Serial Dilution Used serial_dilution Use serial dilution in pre-warmed media direct_dilution->serial_dilution serial_dilution->check_dmso high_dmso > 0.5% DMSO? check_dmso->high_dmso check_media Is media pre-warmed to 37°C? check_dmso->check_media ≤ 0.1% DMSO lower_dmso Adjust stock concentration to keep DMSO ≤ 0.1% high_dmso->lower_dmso lower_dmso->check_media warm_media Pre-warm media before adding this compound check_media->warm_media No final_check Still observing precipitation? check_media->final_check Yes warm_media->final_check contact_support Contact Technical Support final_check->contact_support Yes resolved Issue Resolved final_check->resolved No

Caption: Troubleshooting workflow for this compound precipitation in cell culture.

References

Optimizing AZ1366 Dosage for Synergistic Effects: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the experimental use of AZ1366, a potent tankyrase inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered when investigating the synergistic effects of this compound in combination with other therapeutic agents.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it produce synergistic effects?

This compound is an inhibitor of tankyrase 1 and 2 (TNKS1/2), enzymes that are key components of the canonical Wnt/β-catenin signaling pathway.[1][2] Tankyrases mark Axin, a central component of the β-catenin destruction complex, for degradation. By inhibiting tankyrases, this compound stabilizes Axin, which enhances the degradation of β-catenin.[1][3][4] This downregulates Wnt signaling, a pathway often implicated in cancer cell proliferation and survival. The synergistic effects of this compound are frequently observed when combined with agents that target parallel or downstream pathways, such as EGFR inhibitors in non-small cell lung cancer (NSCLC).[1][2][5] In such cases, the dual inhibition of two key survival pathways leads to a more potent anti-tumor response than either agent alone.

Q2: In which cancer types and with which drugs has this compound shown synergistic activity?

Preclinical studies have demonstrated the synergistic potential of this compound in various cancer models:

  • Non-Small Cell Lung Cancer (NSCLC): this compound exhibits significant synergy with EGFR tyrosine kinase inhibitors (TKIs) like gefitinib and osimertinib, particularly in EGFR-mutant NSCLC cell lines that are dependent on Wnt signaling.[1][2][5][6]

  • Colorectal Cancer (CRC): Combination therapy of this compound with irinotecan has been shown to have enhanced anti-tumor effects in patient-derived CRC xenograft models, especially in tumors resistant to irinotecan.[7]

Q3: What are typical starting concentrations for in vitro and in vivo experiments with this compound?

The optimal dosage of this compound can vary significantly depending on the cell line or animal model. Based on published studies, the following ranges can be used as a starting point:

  • In Vitro (NSCLC Cell Lines): Effective concentrations typically range from 20 nM to 100 nM.[8]

  • In Vivo (Mouse Xenograft Models): Doses between 25 mg/kg and 50 mg/kg, administered via oral gavage, have been used.[8]

It is crucial to perform dose-response studies to determine the optimal concentration for your specific experimental system.

Troubleshooting Guides

Issue 1: Lack of Expected Synergy
Potential Cause Troubleshooting Steps
Cell line is not dependent on Wnt signaling. Confirm the Wnt-dependency of your cell line. This can be done by assessing the baseline levels of active β-catenin or by using a Wnt reporter assay (e.g., TOP/FOP flash).[1] Synergy with this compound is often correlated with the cell's reliance on the Wnt pathway.[1][2]
Suboptimal drug concentrations. Perform a thorough dose-matrix experiment, testing a wide range of concentrations for both this compound and the combination drug to identify the optimal synergistic ratio.
Incorrect timing of drug administration. The timing of drug addition can be critical. Consider sequential versus simultaneous administration schedules to determine the most effective combination strategy.
Experimental variability. Ensure consistency in cell density, passage number, and reagent preparation. High variability between replicate experiments can mask a true synergistic effect.[9]
Issue 2: Off-Target Effects or Cellular Toxicity
Potential Cause Troubleshooting Steps
High drug concentrations leading to non-specific effects. Reduce the concentration of this compound and the combination drug. The goal is to find a therapeutic window where synergistic effects are observed without significant off-target toxicity. A note of caution: a narrow therapeutic window for this compound has been suggested in some models.[6]
Inhibition of other cellular processes. Tankyrase inhibitors can impact processes beyond Wnt signaling, such as telomere maintenance and microtubule dynamics.[2][10] If unexpected phenotypes are observed, consider these potential off-target effects. Using a structurally different tankyrase inhibitor as a control can help to distinguish on-target from off-target effects.[1]
Compound stability or solubility issues. Ensure that this compound is fully dissolved and stable in your culture medium or vehicle for the duration of the experiment. Poor solubility can lead to inconsistent effective concentrations.
Issue 3: Inconsistent Results in In Vivo Studies
Potential Cause Troubleshooting Steps
Variability in tumor engraftment and growth. Standardize the number of cells injected and the injection site. Monitor tumor growth closely and randomize animals into treatment groups only after tumors have reached a predetermined size to minimize variability.[11]
Pharmacokinetic and pharmacodynamic (PK/PD) issues. The dosing schedule may not be optimal for maintaining effective drug concentrations in the tumor. Conduct PK/PD studies to correlate drug levels with target engagement (e.g., Axin stabilization) in the tumor tissue.[5]
Heterogeneity of xenograft models. Patient-derived xenograft (PDX) models can be highly heterogeneous.[12] Ensure that a sufficient number of animals are used in each group to account for this variability.

Data Presentation: Summary of this compound Dosages

In Vitro Combination Studies in NSCLC Cell Lines
Cell LineThis compound ConcentrationCombination DrugCombination Drug ConcentrationObserved Effect
HCC400620 - 100 nMGefitinib10 - 90 nMSynergistic suppression of proliferation
H165020 - 100 nMGefitinib10 - 90 nMSynergistic suppression of proliferation
H325520 - 100 nMGefitinib1 - 10 nMSynergistic suppression of proliferation
HCC827Not specifiedGefitinib10 - 90 nMLow degree of synergy
PC9Not specifiedGefitinib10 - 90 nMNo additive or synergistic effect

Data synthesized from Scarborough et al., 2017.[6][13]

In Vivo Combination Studies
Cancer ModelAnimal ModelThis compound DosageCombination DrugCombination Drug DosageOutcome
NSCLC (HCC4006 Xenograft)Orthotopic Mouse25 mg/kg (oral gavage)Gefitinib6.125 mg/kg (oral gavage)Improved tumor control and survival
NSCLC (H1650 Xenograft)Orthotopic Mouse25 mg/kg (oral gavage)Gefitinib6.125 mg/kg (oral gavage)Improved tumor control and survival
NSCLC (PC9T790M Xenograft)Orthotopic Mouse25 mg/kg (oral gavage)Osimertinib3.125 mg/kg (oral gavage)No significant survival advantage
Colorectal Cancer (PDX)Xenograft MouseNot specifiedIrinotecanNot specifiedEnhanced anti-tumor effects in irinotecan-resistant models

Data synthesized from Scarborough et al., 2017 and Laird et al., 2016.[7][8]

Experimental Protocols

Cell Viability/Proliferation Assay (Clonogenic Assay)

This protocol is adapted from methodologies used to assess the synergistic effects of this compound and EGFR inhibitors.[6][13]

  • Cell Seeding: Seed cells in 96-well plates at a low density (e.g., 100-500 cells/well) to allow for colony formation.

  • Drug Treatment: After 24 hours, treat the cells with a matrix of this compound and the combination drug concentrations. Include single-agent and vehicle controls.

  • Incubation: Incubate the cells for a period that allows for colony formation (typically 7-10 days). Replace the drug-containing media every 72 hours.

  • Colony Staining: Fix the colonies with a solution of 4% paraformaldehyde and stain with 0.5% crystal violet.

  • Quantification: Wash the plates to remove excess stain and allow them to dry. Elute the stain from the colonies using a 10% acetic acid solution and measure the absorbance at 590 nm.

  • Data Analysis: Calculate the combination index (CI) using the Chou-Talalay method to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

Western Blot Analysis for Wnt Pathway Modulation

This protocol is designed to assess the effect of this compound on key proteins in the Wnt signaling pathway.

  • Sample Preparation: Treat cells with this compound, the combination drug, and/or vehicle for the desired time (e.g., 24-48 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Gel Electrophoresis: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against key Wnt pathway proteins (e.g., Axin1, β-catenin, and downstream targets like c-Myc and Cyclin D1) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative changes in protein expression.

Mandatory Visualizations

Signaling Pathway Diagram

Wnt_Signaling_Pathway cluster_0 Extracellular cluster_1 Plasma Membrane cluster_2 Cytoplasm cluster_3 Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Co-receptor Wnt->LRP5_6 Dsh Dishevelled Frizzled->Dsh LRP5_6->Dsh Axin Axin Dsh->Axin GSK3b GSK3β Beta_Catenin β-catenin GSK3b->Beta_Catenin P Destruction_Complex Destruction Complex CK1a CK1α CK1a->Beta_Catenin P APC APC APC->Beta_Catenin Axin->Beta_Catenin Ub Ubiquitination Beta_Catenin->Ub Phosphorylated Beta_Catenin_Nuc β-catenin Beta_Catenin->Beta_Catenin_Nuc Accumulation & Translocation Proteasome Proteasome Ub->Proteasome Degradation Tankyrase Tankyrase Tankyrase->Axin PARsylation This compound This compound This compound->Tankyrase TCF_LEF TCF/LEF Beta_Catenin_Nuc->TCF_LEF Target_Genes Target Gene Transcription (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes Activation

Caption: Canonical Wnt signaling pathway and the mechanism of action of this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Synergy Assessment cluster_invivo In Vivo Efficacy Study start_vitro Seed Cancer Cell Lines treatment Treat with this compound and Combination Drug (Dose Matrix) start_vitro->treatment viability_assay Cell Viability Assay (e.g., Clonogenic, MTT) treatment->viability_assay western_blot Western Blot for Pathway Modulation treatment->western_blot analysis_vitro Data Analysis (Combination Index) viability_assay->analysis_vitro start_vivo Implant Tumor Cells in Mice (Xenograft) tumor_growth Monitor Tumor Growth start_vivo->tumor_growth randomization Randomize into Treatment Groups tumor_growth->randomization treatment_vivo Administer this compound and Combination Drug randomization->treatment_vivo monitoring Monitor Tumor Volume and Animal Health treatment_vivo->monitoring endpoint Endpoint Analysis (Tumor Weight, Survival) monitoring->endpoint

Caption: General workflow for assessing the synergistic effects of this compound.

References

Technical Support Center: Understanding the Efficacy of AZ1366 in Colorectal Cancer (CRC) Explants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the tankyrase inhibitor AZ1366 in colorectal cancer (CRC) patient-derived explants.

Frequently Asked Questions (FAQs)

Q1: We are observing variable or no response to this compound in our CRC explant models. What are the potential reasons for this ineffectiveness?

A1: The efficacy of this compound in CRC explants is not primarily dictated by the canonical Wnt/β-catenin signaling pathway, a common misconception. Research indicates that the anti-tumor effects of this compound are more likely mediated by its impact on the nuclear mitotic apparatus protein (NuMA).[1] Therefore, resistance to this compound can arise from several factors:

  • Wnt/β-catenin Pathway Independence: Your CRC explant model may not be reliant on the NuMA-mediated pathway for its proliferation and survival, even if it has mutations in Wnt pathway components like APC or β-catenin.[1]

  • Alternative Signaling Pathways: The activation of compensatory signaling pathways, such as the mTOR pathway, can confer resistance to tankyrase inhibitors like this compound.[2][3][4][5][6]

  • APC Mutation Status: The specific type of APC mutation can influence sensitivity. Explants with "short" truncating mutations in APC that lack all β-catenin-binding 20-amino acid repeats (20-AARs) tend to be more sensitive to tankyrase inhibitors. In contrast, those with "long" APC mutations retaining two or more 20-AARs may be resistant.[5][7][8][9][10][11][12][13]

  • Low NuMA Expression: If the baseline expression of NuMA in your CRC explant is low, the inhibitory effect of this compound on this protein may not be sufficient to induce a significant anti-tumor response.

Q2: How can we determine if our CRC explants are likely to be sensitive or resistant to this compound before starting a long-term experiment?

A2: To predict the potential response to this compound, we recommend the following pre-treatment characterization of your CRC explant models:

  • Assess NuMA Protein Levels: Perform Western blotting or immunohistochemistry (IHC) to determine the baseline expression levels of NuMA. Higher NuMA levels may correlate with a better response to this compound.

  • Analyze APC Mutation Status: Sequence the APC gene in your explants to identify the type of mutation. Models with "short" APC mutations are more likely to be sensitive.

  • Evaluate mTOR Pathway Activation: Analyze the phosphorylation status of key mTOR pathway proteins, such as mTOR (Ser2448) and S6 Kinase (Thr389), by Western blotting. Constitutive activation of the mTOR pathway may indicate a higher likelihood of resistance.[2][3][4][5][6]

Q3: What is the proposed mechanism of action for this compound in sensitive CRC explants if it's not primarily through the Wnt/β-catenin pathway?

A3: In sensitive CRC explants, this compound, a tankyrase inhibitor, is believed to exert its anti-tumor effects by reducing the levels of NuMA.[1] Tankyrase has functions beyond the Wnt pathway, including a role in regulating the separation of sister chromatids during mitosis through its interaction with NuMA. By inhibiting tankyrase, this compound leads to a decrease in NuMA levels, which can disrupt mitotic progression and induce cell death in susceptible cancer cells.[1]

Troubleshooting Guide

Issue: No significant tumor growth inhibition observed with this compound single-agent treatment.
Potential Cause Troubleshooting Steps
Wnt-independent tumor growth The anti-tumor activity of this compound in some CRC models is not dependent on the Wnt/β-catenin pathway.[1] Consider evaluating the effect of this compound on NuMA protein levels.
Activation of mTOR escape pathway Assess the phosphorylation status of mTOR and its downstream effectors (e.g., p70S6K).[2][3][4][5][6] Consider combination therapy with an mTOR inhibitor.
"Long" APC mutation Sequence the APC gene in the explant model. Models with APC mutations that retain two or more 20-amino acid repeats may be resistant to tankyrase inhibition.[5][7][8][9][10][11][12][13]
Low NuMA expression Determine baseline NuMA protein levels in the explant tissue. Low NuMA expression may predict a lack of response.

Quantitative Data Summary

The following table summarizes the response of 18 different patient-derived CRC explants to this compound as a single agent. Sensitivity is defined by a Tumor Growth Inhibition Index (TGII) of ≤ 20%.

CRC Explant ID This compound Single Agent Response (TGII %) Sensitivity
CRC04010%Sensitive
CRC138>20%Intermediate
CRC001>20%Intermediate
CRC102>20%Intermediate
CRC114>20%Intermediate
CRC108>20%Intermediate
Other 12 explantsNot specified as sensitive or intermediateResistant

Data adapted from Quackenbush et al., Oncotarget, 2016.[1]

Experimental Protocols

Patient-Derived Colorectal Cancer Explant Xenograft Model

This protocol outlines the general procedure for establishing and treating patient-derived CRC explant xenografts.

  • Tissue Implantation:

    • Freshly obtained human CRC tumor tissue is cut into small fragments (approximately 3x3 mm).

    • Fragments are subcutaneously implanted into the flanks of immunocompromised mice (e.g., NOD-SCID).[1][13][14]

    • Tumor growth is monitored regularly using calipers.

  • Drug Treatment:

    • Once tumors reach a predetermined size (e.g., 150-200 mm³), mice are randomized into treatment and control groups.

    • This compound is administered at the specified dose and schedule (e.g., 50 mg/kg, daily, 5 days/week) via the appropriate route (e.g., oral gavage).[1]

    • The control group receives a vehicle solution.

    • Treatment continues for a defined period (e.g., 28 days).[1]

  • Assessment of Tumor Growth:

    • Tumor volume is measured bi-weekly using the formula: Tumor Volume = (Length x Width²) / 2 .

    • At the end of the study, tumors are excised and weighed.

  • Calculation of Tumor Growth Inhibition Index (TGII):

    • TGII is a measure of treatment efficacy. While various formulas exist, a common approach is: TGII (%) = [1 - (Mean tumor volume of treated group at end / Mean tumor volume of treated group at start) / (Mean tumor volume of control group at end / Mean tumor volume of control group at start)] x 100 [11]

    • A TGII of ≤ 20% is often considered indicative of sensitivity.[1]

Signaling Pathways and Experimental Workflow Diagrams

AZ1366_Mechanism_of_Action cluster_Wnt Wnt/β-catenin Pathway (Ineffective Target) cluster_NuMA Alternative NuMA-Mediated Pathway (Effective Target) Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled beta_catenin_destruction β-catenin Destruction Complex Dishevelled->beta_catenin_destruction Inhibits GSK3b GSK3β GSK3b->beta_catenin_destruction APC APC APC->beta_catenin_destruction Axin Axin Axin->beta_catenin_destruction beta_catenin_cyto β-catenin (Cytoplasm) beta_catenin_destruction->beta_catenin_cyto Degrades beta_catenin_nuc β-catenin (Nucleus) beta_catenin_cyto->beta_catenin_nuc TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Target_Genes_Wnt Target Gene Transcription TCF_LEF->Target_Genes_Wnt Tankyrase Tankyrase Tankyrase->Axin PARylates & Degrades NuMA NuMA Tankyrase->NuMA Regulates Mitotic_Spindle Mitotic Spindle Assembly NuMA->Mitotic_Spindle Cell_Cycle_Arrest Cell Cycle Arrest/ Apoptosis Mitotic_Spindle->Cell_Cycle_Arrest This compound This compound This compound->Tankyrase Inhibits

Caption: Proposed mechanism of action for this compound in CRC explants.

Resistance_Pathways cluster_resistance Mechanisms of Resistance This compound This compound Tankyrase Tankyrase This compound->Tankyrase Inhibits NuMA_pathway NuMA-Mediated Apoptosis Tankyrase->NuMA_pathway Leads to mTOR_activation mTOR Pathway Activation mTOR_activation->NuMA_pathway Bypasses Long_APC "Long" APC Mutation Long_APC->Tankyrase Confers Resistance to Inhibition Wnt_independence Wnt/NuMA Independence Wnt_independence->NuMA_pathway Unaffected by

Caption: Key resistance mechanisms to this compound in CRC explants.

Experimental_Workflow start Patient CRC Tumor Tissue implant Subcutaneous Implantation in Immunocompromised Mice start->implant growth Tumor Growth (to 150-200 mm³) implant->growth randomize Randomization growth->randomize treatment Treatment Group (this compound) randomize->treatment control Control Group (Vehicle) randomize->control monitor Tumor Volume Measurement (bi-weekly) treatment->monitor control->monitor endpoint End of Study (e.g., 28 days) monitor->endpoint analysis Data Analysis: - Tumor Weight - TGII Calculation endpoint->analysis

References

Technical Support Center: Troubleshooting β-catenin Stabilization in the Presence of AZ1366

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering a lack of β-catenin degradation when using the tankyrase inhibitor, AZ1366. The following information is designed to help you troubleshoot your experiments and understand the nuanced mechanism of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action for this compound on β-catenin?

A1: this compound is a small molecule inhibitor of tankyrase 1 and 2.[1][2][3] Tankyrases are enzymes that poly(ADP-ribosyl)ate (PARsylate) Axin, a crucial scaffold protein in the β-catenin destruction complex.[1][4] This PARsylation marks Axin for proteasomal degradation. By inhibiting tankyrase, this compound is expected to stabilize Axin levels.[1][5] An intact and stable destruction complex, consisting of Axin, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3β (GSK3β), and Casein Kinase 1 (CK1), should then be able to phosphorylate β-catenin, leading to its ubiquitination and subsequent degradation by the proteasome.[4][5]

Q2: I've treated my cells with this compound, but I don't see a decrease in total β-catenin levels. Is my experiment failing?

A2: Not necessarily. While the canonical expectation is that this compound will lead to β-catenin degradation, some studies have shown that despite the stabilization of Axin, a corresponding decrease in total or nuclear β-catenin is not always observed.[5][6] This suggests that the anti-tumor effects of this compound may, in some contexts, be independent of β-catenin degradation or that other cellular factors are influencing the outcome.[5]

Q3: Could the lack of β-catenin degradation be cell-type specific?

A3: Yes, the cellular context is critical. The response to this compound can vary between different cell lines. For instance, in some non-small cell lung cancer (NSCLC) lines, this compound in combination with EGFR inhibitors showed synergistic effects that correlated with the modulation of the canonical Wnt pathway, while other lines were less responsive.[1][7] The genetic background of the cells, such as mutations in APC or β-catenin itself, can significantly impact the outcome of tankyrase inhibition.[8]

Q4: Are there potential off-target effects of this compound that could influence my results?

A4: While this compound is a potent tankyrase inhibitor, the possibility of off-target effects with any small molecule inhibitor should be considered.[9] It is crucial to include appropriate controls in your experiments to help distinguish between on-target and potential off-target effects. For example, using a structurally different tankyrase inhibitor (e.g., XAV939) might help confirm if the observed phenotype is specific to tankyrase inhibition.[1]

Troubleshooting Guide

If you are observing a lack of β-catenin degradation with this compound treatment, consider the following troubleshooting steps:

Issue Possible Cause Recommended Action
No change in β-catenin levels Ineffective this compound concentration or treatment duration. Perform a dose-response and time-course experiment to determine the optimal concentration and duration for your specific cell line. Use a positive control cell line known to be responsive to this compound if available.
Cell line is resistant to Wnt pathway modulation. Characterize the Wnt pathway status of your cell line. Check for mutations in key components like APC, Axin, or β-catenin that might render the pathway insensitive to upstream regulation.
β-catenin is stabilized by mechanisms independent of Wnt signaling. Investigate other pathways that can lead to β-catenin stabilization, such as EGFR signaling.[10] In some contexts, mutant EGFR can phosphorylate β-catenin, leading to its activation.
Increased Axin-1 levels, but no change in β-catenin Disrupted destruction complex assembly or function. Confirm the integrity and activity of the β-catenin destruction complex. Perform co-immunoprecipitation experiments to verify the interaction between Axin, APC, and GSK3β.[11]
Impaired ubiquitination machinery. Ensure the cellular ubiquitination machinery is functional. You can test this by treating cells with a proteasome inhibitor (e.g., MG132) to see if you can detect an accumulation of ubiquitinated proteins.[12]
Conflicting results with β-catenin transcriptional activity Nuclear vs. cytoplasmic β-catenin pools. Fractionate your cell lysates to separate nuclear and cytoplasmic components. A decrease in nuclear, transcriptionally active β-catenin may occur without a significant change in the total cellular pool.[13]
Alternative tankyrase-mediated effects. Consider that this compound may have anti-tumor effects independent of β-catenin degradation. For example, it has been shown to reduce NuMA (Nuclear mitotic apparatus protein) levels.[5][6]

Experimental Protocols

Western Blotting for β-catenin and Axin-1

This protocol allows for the detection and quantification of β-catenin and Axin-1 protein levels.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-β-catenin, anti-Axin-1, and a loading control like anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Sample Preparation: Treat cells with this compound at the desired concentrations and for the appropriate duration. Lyse cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar assay.

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify band intensities using densitometry software.

β-catenin Ubiquitination Assay (In Vitro)

This assay directly assesses the ubiquitination of β-catenin.

Materials:

  • Purified recombinant proteins: E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5), E3 ligase complex (SCF/β-TrCP), ubiquitin, and phosphorylated β-catenin.

  • Ubiquitination reaction buffer

  • ATP

Procedure:

  • Reaction Setup: Combine the purified components in the reaction buffer.

  • Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at 30-37°C for a defined period (e.g., 60-90 minutes).

  • Termination: Stop the reaction by adding SDS-PAGE loading buffer.

  • Analysis: Analyze the reaction products by Western blotting using an anti-β-catenin antibody to detect the characteristic high molecular weight smear of ubiquitinated protein.

Co-Immunoprecipitation (Co-IP) of the β-catenin Destruction Complex

This protocol is used to determine if the components of the destruction complex are physically associated.

Materials:

  • Non-denaturing cell lysis buffer (e.g., Triton X-100 based) with protease inhibitors.

  • Primary antibody against a component of the complex (e.g., anti-Axin1 or anti-APC).

  • Protein A/G magnetic beads or agarose resin.

  • Wash buffer.

  • Elution buffer (e.g., SDS-PAGE loading buffer).

Procedure:

  • Cell Lysis: Lyse cells treated with or without this compound in a non-denaturing lysis buffer.

  • Immunoprecipitation: Incubate the cell lysate with the primary antibody for several hours to overnight at 4°C.

  • Complex Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate to capture the antibody-protein complexes.

  • Washing: Pellet the beads and wash several times to remove non-specifically bound proteins.

  • Elution: Elute the captured proteins from the beads.

  • Western Blotting: Analyze the eluted proteins by Western blotting, probing for other members of the destruction complex (e.g., β-catenin, GSK3β).

Data Presentation

Table 1: Effect of this compound on β-catenin Dependent Transcription in NSCLC Cell Lines

Cell LineTreatmentLuciferase Activity (Relative to Control)
HCC4006 DMSO (Control)1.0
This compound (100 nM)~0.6
Gefitinib (90 nM)~0.8
This compound + Gefitinib~0.4
Wnt3a (25 ng/ml)~2.5
Wnt3a + this compound~1.0
PC9 DMSO (Control)1.0
This compound (100 nM)No significant change
Wnt3a (25 ng/ml)No significant change
Wnt3a + this compoundNo significant change
Data summarized from Scarborough et al., Clin Cancer Res, 2017.[1]

Table 2: Effect of this compound on Protein Levels in Colorectal Cancer (CRC) Explants

CRC ExplantTreatmentAxin2 Protein LevelNuclear β-catenin Level
CRC 010 (APC wt/CTNNB1 wt) ControlBaselineBaseline
This compoundIncreasedNo reduction
This compound + IrinotecanIncreasedNo reduction
CRC 026 (APC mut/CTNNB1 wt) ControlBaselineBaseline
This compoundIncreasedNo reduction
This compound + IrinotecanIncreasedNo reduction
Data summarized from Quackenbush et al., Oncotarget, 2016.[5]

Visualizations

Wnt_Signaling_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State / this compound Action Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) beta_catenin_cyto_off β-catenin Destruction_Complex->beta_catenin_cyto_off Phosphorylation Ub_Proteasome Ubiquitination & Proteasomal Degradation beta_catenin_cyto_off->Ub_Proteasome Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP Receptor Wnt->Frizzled_LRP Frizzled_LRP->Destruction_Complex Inhibition Tankyrase Tankyrase Axin Axin Tankyrase->Axin PARsylation & Degradation This compound This compound This compound->Tankyrase Inhibition beta_catenin_cyto_on β-catenin beta_catenin_nuc β-catenin beta_catenin_cyto_on->beta_catenin_nuc Translocation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes

Caption: Canonical Wnt signaling pathway and the mechanism of action of this compound.

Experimental_Workflow cluster_problem Problem Identification cluster_troubleshooting Troubleshooting Steps cluster_analysis Further Analysis cluster_conclusion Conclusion Start Observe Lack of β-catenin Degradation with this compound Dose_Time Optimize Dose & Time Start->Dose_Time Cell_Line Characterize Cell Line (Wnt Status) Start->Cell_Line Complex_Integrity Assess Destruction Complex Integrity (Co-IP) Dose_Time->Complex_Integrity Cell_Line->Complex_Integrity Ubiquitination Check Ubiquitination Machinery Complex_Integrity->Ubiquitination Fractionation Nuclear/Cytoplasmic Fractionation Ubiquitination->Fractionation Reporter_Assay β-catenin Reporter Assay Fractionation->Reporter_Assay Alternative_Targets Investigate Alternative Targets Reporter_Assay->Alternative_Targets Conclusion Draw Conclusion on This compound Effect in Specific Context Alternative_Targets->Conclusion

Caption: A logical workflow for troubleshooting unexpected results with this compound.

References

Alternative mechanisms of AZ1366 when Wnt signaling is not reduced

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: AZ1366

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the mechanisms of this compound, particularly in scenarios where the canonical Wnt signaling pathway is not downregulated.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent small molecule inhibitor of tankyrase 1 and 2 (TNKS1/2). The primary and most well-characterized mechanism of action is the inhibition of the canonical Wnt/β-catenin signaling pathway. By inhibiting tankyrase, this compound prevents the PARsylation-dependent degradation of Axin, a key component of the β-catenin destruction complex. This leads to the stabilization of Axin, enhanced degradation of β-catenin, and subsequent downregulation of Wnt target gene transcription.[1][2][3][4]

Q2: We are observing anti-tumor effects with this compound in our cancer models, but we do not see a corresponding decrease in Wnt signaling (e.g., no change in nuclear β-catenin or Wnt target gene expression). Is this expected?

A2: Yes, this is a documented phenomenon in certain contexts. While the primary mechanism of this compound involves Wnt pathway inhibition, studies in colorectal cancer (CRC) patient-derived explants have shown that this compound can exert anti-tumor effects without modulating downstream Wnt signaling.[5][6] In these cases, alternative mechanisms of action are likely responsible for the observed efficacy.

Q3: What are the potential alternative mechanisms of this compound when Wnt signaling is not reduced?

A3: A key alternative mechanism of this compound is through the regulation of the Nuclear Mitotic Apparatus Protein (NuMA). Tankyrase is known to interact with and regulate NuMA, which is crucial for the proper separation of sister chromatids during mitosis.[5] Inhibition of tankyrase by this compound can lead to a reduction in NuMA levels, potentially causing mitotic defects and subsequent anti-tumor effects.[5][6] Another potential, though less explored, alternative function of tankyrase is the regulation of telomere length through its interaction with TRF1.[5]

Q4: How can we experimentally verify if the anti-tumor activity of this compound in our system is Wnt-independent and potentially mediated by NuMA?

A4: To investigate this, you can perform a series of experiments to dissociate the observed effects from Wnt signaling and correlate them with NuMA modulation. Please refer to the troubleshooting guides and experimental protocols below for detailed methodologies.

Troubleshooting Guides

Issue: No change in Wnt signaling markers upon this compound treatment, despite observing a cellular phenotype.

Possible Cause Troubleshooting Step Expected Outcome if Wnt-Independent
Cell line is not responsive to Wnt pathway modulation.Confirm Wnt pathway activity at baseline (e.g., measure nuclear β-catenin, TCF/LEF reporter assay).High baseline Wnt activity may still be present, but this compound does not alter it.
The observed phenotype is due to an alternative mechanism.Assess markers of the alternative pathway. Specifically, measure NuMA protein levels by Western blot.A significant reduction in NuMA protein levels following this compound treatment would be observed.
Incorrect dosage or treatment duration.Perform a dose-response and time-course experiment to assess both Wnt pathway markers (Axin2, nuclear β-catenin) and NuMA levels.Stabilization of Axin2 (a direct target of tankyrase) should still occur, confirming target engagement, but downstream Wnt markers (nuclear β-catenin) remain unchanged, while NuMA levels decrease.

Quantitative Data Summary

Table 1: Efficacy of this compound in Combination Therapy in Colorectal Cancer (CRC) Explants

Treatment Group Number of Responsive Explants Key Observation
This compound Monotherapy6 out of 18Showed significant growth reduction.[6]
This compound + Irinotecan4 out of 18Demonstrated efficacy in irinotecan-resistant explants.[6]

Table 2: Molecular Effects of this compound in Wnt-Independent Contexts (CRC Explants)

Marker Effect of this compound Treatment Interpretation
Axin2 Protein LevelsIncreasedConfirms target engagement (tankyrase inhibition).[5]
Nuclear β-cateninNo significant changeSuggests lack of downstream Wnt pathway modulation.[5]
Wnt Target GenesNo significant changeFurther evidence of a Wnt-independent mechanism.[5]
NuMA Protein LevelsReducedImplicates NuMA reduction as a potential alternative mechanism of action.[5][6]

Key Experimental Protocols

Protocol 1: Western Blot Analysis for Axin2, β-catenin, and NuMA

  • Cell Lysis: Treat cells with the desired concentration of this compound for the specified duration. Harvest and lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against Axin2, β-catenin, NuMA, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Protocol 2: Immunohistochemistry for Nuclear β-catenin

  • Tissue Preparation: Fix patient-derived xenograft (PDX) tumor tissue in 10% neutral buffered formalin and embed in paraffin.

  • Antigen Retrieval: Deparaffinize and rehydrate tissue sections. Perform heat-induced epitope retrieval using a citrate-based buffer.

  • Staining: Block endogenous peroxidase activity and non-specific binding. Incubate with a primary antibody against β-catenin.

  • Detection: Apply a secondary antibody and use a DAB chromogen substrate for visualization.

  • Analysis: Counterstain with hematoxylin and assess the subcellular localization (nuclear vs. cytoplasmic/membranous) of β-catenin staining under a microscope.

Visualizations

Wnt_Independent_Mechanism_this compound cluster_drug Drug cluster_target Direct Target cluster_pathways Cellular Processes cluster_downstream Downstream Effects This compound This compound Tankyrase Tankyrase (TNKS1/2) This compound->Tankyrase Inhibits Axin_Stabilization Axin Stabilization Tankyrase->Axin_Stabilization Prevents degradation of NuMA_Reduction ↓ NuMA Levels Tankyrase->NuMA_Reduction Regulates Wnt_Signaling Wnt/β-catenin Signaling Mitosis Mitotic Spindle Assembly Mitotic_Defects Mitotic Defects Mitosis->Mitotic_Defects Leads to Beta_Catenin_Degradation β-catenin Degradation Axin_Stabilization->Beta_Catenin_Degradation Promotes Wnt_Target_Genes ↓ Wnt Target Genes Beta_Catenin_Degradation->Wnt_Target_Genes Leads to Anti_Tumor_Effect Anti-Tumor Effect Wnt_Target_Genes->Anti_Tumor_Effect NuMA_Reduction->Mitosis Impacts Mitotic_Defects->Anti_Tumor_Effect

Caption: Alternative mechanisms of this compound action.

Experimental_Workflow cluster_setup Experimental Setup cluster_wnt Wnt Pathway Analysis cluster_alternative Alternative Mechanism Analysis cluster_phenotype Phenotypic Analysis cluster_conclusion Conclusion Cancer_Model Cancer Cell Line or PDX Model AZ1366_Treatment Treat with this compound (Dose-Response) Cancer_Model->AZ1366_Treatment WB_Axin2 Western Blot: Axin2 AZ1366_Treatment->WB_Axin2 WB_beta_catenin Western Blot: Nuclear β-catenin AZ1366_Treatment->WB_beta_catenin IHC_beta_catenin IHC: Nuclear β-catenin AZ1366_Treatment->IHC_beta_catenin qPCR_Wnt_Targets RT-qPCR: Wnt Target Genes AZ1366_Treatment->qPCR_Wnt_Targets WB_NuMA Western Blot: NuMA AZ1366_Treatment->WB_NuMA Proliferation_Assay Proliferation/Viability Assay AZ1366_Treatment->Proliferation_Assay Wnt_Independent Wnt-Independent Mechanism WB_Axin2->Wnt_Independent Axin2 Stabilized (Target Engaged) WB_beta_catenin->Wnt_Independent No Change IHC_beta_catenin->Wnt_Independent No Change qPCR_Wnt_Targets->Wnt_Independent No Change WB_NuMA->Wnt_Independent NuMA Reduced Proliferation_Assay->Wnt_Independent Anti-proliferative Effect Observed

Caption: Workflow for identifying Wnt-independent effects of this compound.

References

Technical Support Center: Enhancing the Efficacy of AZ1366 and Irinotecan Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the combined use of AZ1366 and irinotecan in preclinical research.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of action for this compound and irinotecan?

A1: this compound is a novel small molecule inhibitor of tankyrase 1 and 2, enzymes that play a crucial role in the canonical Wnt/β-catenin signaling pathway.[1][2] By inhibiting tankyrase, this compound is designed to suppress Wnt signaling, which is often dysregulated in cancers like colorectal cancer (CRC).[3][4] Irinotecan is a topoisomerase I inhibitor.[5][6] Its active metabolite, SN-38, traps the topoisomerase I-DNA complex, leading to DNA single-strand breaks that convert to lethal double-strand breaks during DNA replication, ultimately causing cell death.[6][7][8]

Q2: What is the rationale for combining this compound and irinotecan?

A2: The combination of this compound and irinotecan aims to achieve a synergistic anti-tumor effect. Preclinical studies suggest that this compound can enhance the efficacy of irinotecan, particularly in tumors that have developed resistance to irinotecan.[3][4] While initially thought to be primarily through the inhibition of the Wnt pathway, evidence suggests that alternative mechanisms, such as the reduction of NuMA (Nuclear Mitotic Apparatus Protein) levels by this compound, may also contribute to overcoming irinotecan resistance.[4][9]

Q3: In which cancer models has the this compound and irinotecan combination shown promise?

A3: The combination has demonstrated significant anti-tumor effects in patient-derived xenograft (PDX) models of colorectal cancer (CRC), especially in tumors exhibiting resistance to irinotecan monotherapy.[3][4]

Q4: What are the known mechanisms of resistance to irinotecan?

A4: Resistance to irinotecan can arise through various mechanisms, including:

  • Variable conversion of irinotecan to its active metabolite, SN-38. [10]

  • Increased drug efflux through transporters like ABCG2.

  • Reduced expression or mutations of topoisomerase I. [10][11]

  • Enhanced DNA repair mechanisms. [10]

  • Activation of anti-apoptotic pathways , such as the NF-κB pathway.[10][12]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Lack of synergistic effect between this compound and irinotecan. The tumor model may not be dependent on the pathways affected by the combination. The tumor model may have low or no resistance to irinotecan.- Confirm irinotecan resistance in your model. The combination appears most effective in irinotecan-resistant settings.[4] - Evaluate the expression levels of tankyrase and NuMA in your tumor models; high levels may predict a better response to the combination.[4]
High toxicity or unexpected side effects in animal models. Suboptimal dosing and scheduling. Pharmacokinetic interactions.- Perform a dose-escalation study for the combination to determine the maximum tolerated dose (MTD). - Stagger the administration of the two drugs to minimize overlapping toxicities.
Inconsistent results across experiments. Variability in experimental procedures. Heterogeneity of the tumor model.- Standardize all experimental protocols, including drug formulation, administration route, and timing of assessments. - If using PDX models, ensure consistent passage numbers and tumor implantation sites.
Difficulty in assessing the pharmacodynamic effects of this compound. Ineffective inhibition of the Wnt pathway in the specific model. The anti-tumor effect may be independent of Wnt signaling.- Measure the levels of Axin2, a downstream target of the Wnt pathway, to confirm target engagement by this compound.[4] - Investigate alternative mechanisms, such as the effect of this compound on NuMA levels, especially if Wnt pathway modulation is not observed.[4][9]

Quantitative Data Summary

Table 1: In Vivo Efficacy of this compound and Irinotecan in Colorectal Cancer (CRC) Patient-Derived Xenograft (PDX) Models [4]

Treatment Group Number of Responsive Models / Total Models Key Finding
This compound Monotherapy6 / 18Showed significant growth reduction.
This compound + Irinotecan Combination4 / 18Demonstrated enhanced efficacy, particularly in models resistant to irinotecan.

Experimental Protocols

Protocol 1: In Vivo Antitumor Efficacy Study in PDX Models

This protocol is a synthesized representation based on methodologies described in preclinical studies.[4][13]

  • Animal Models: Utilize immunodeficient mice (e.g., nude or NSG) bearing subcutaneously implanted colorectal cancer patient-derived tumor fragments.

  • Tumor Growth Monitoring: Monitor tumor growth regularly using calipers. Randomize animals into treatment groups when tumors reach a predetermined size (e.g., 200 mm³).

  • Drug Formulation and Administration:

    • This compound: Formulate in a vehicle such as 0.5% hydroxypropyl methylcellulose + 0.1% Tween-80. Administer orally (p.o.) once or twice daily.

    • Irinotecan: Formulate in a suitable vehicle (e.g., saline). Administer intravenously (i.v.) or intraperitoneally (i.p.) on a weekly schedule.

  • Treatment Groups:

    • Vehicle Control

    • This compound monotherapy

    • Irinotecan monotherapy

    • This compound + Irinotecan combination

  • Efficacy Assessment: Measure tumor volumes and body weights 2-3 times per week. The study endpoint may be a specific time point (e.g., 28 days) or when tumors reach a maximum ethical size.

  • Pharmacodynamic Analysis: At the end of the study, collect tumor tissue for analysis of biomarkers such as Axin2, β-catenin, and NuMA by western blot or immunohistochemistry to confirm target engagement and investigate the mechanism of action.[4]

Visualizations

AZ1366_Irinotecan_MoA cluster_this compound This compound Action cluster_Irinotecan Irinotecan Action cluster_Combination Combined Effect This compound This compound Tankyrase Tankyrase This compound->Tankyrase Inhibits Axin Axin Stabilization Tankyrase->Axin Leads to NuMA_Reduction NuMA Reduction Tankyrase->NuMA_Reduction Leads to Wnt_Inhibition Wnt/β-catenin Pathway Inhibition Axin->Wnt_Inhibition Synergy Enhanced Anti-Tumor Efficacy Wnt_Inhibition->Synergy Potential Synergy NuMA_Reduction->Synergy Overcomes Irinotecan Resistance Irinotecan Irinotecan (Prodrug) SN38 SN-38 (Active Metabolite) Irinotecan->SN38 Metabolized to Topo1 Topoisomerase I SN38->Topo1 Inhibits DNA_SSB DNA Single-Strand Breaks Topo1->DNA_SSB DNA_DSB DNA Double-Strand Breaks DNA_SSB->DNA_DSB During Replication Cell_Death Apoptosis DNA_DSB->Cell_Death Cell_Death->Synergy

Caption: Mechanisms of action for this compound and Irinotecan and their combined effect.

experimental_workflow start Start: PDX Tumor Implantation tumor_growth Tumor Growth to ~200 mm³ start->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Administer Treatment: - Vehicle - this compound - Irinotecan - Combination randomization->treatment monitoring Monitor Tumor Volume and Body Weight (2-3x/week) treatment->monitoring endpoint End of Study (e.g., 28 days or max tumor size) monitoring->endpoint analysis Tumor Tissue Collection and Analysis (Western Blot, IHC) endpoint->analysis data_analysis Data Analysis and Efficacy Evaluation analysis->data_analysis

Caption: A typical experimental workflow for in vivo efficacy studies.

References

AZ1366 Technical Support Center: Interpreting Unexpected Experimental Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter unexpected results during preclinical studies with AZ1366, a potent tankyrase inhibitor. The information provided herein is intended to aid in troubleshooting and interpreting data related to the compound's mechanism of action and anti-tumor activity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a small molecule inhibitor of tankyrase 1 and 2 (TNKS1/2).[1] Tankyrases are enzymes involved in the regulation of the canonical Wnt/β-catenin signaling pathway. By inhibiting tankyrase, this compound is expected to stabilize the β-catenin destruction complex, leading to the degradation of β-catenin, and subsequent downregulation of Wnt target genes that promote cell proliferation.[2]

Q2: In which cancer types has this compound shown the most promise?

Preclinical studies have highlighted the potential of this compound, particularly in combination with EGFR inhibitors, for the treatment of non-small cell lung cancer (NSCLC) that is dependent on the canonical Wnt signaling pathway.[1][3][4] It has also been investigated in colorectal cancer (CRC) models, where it has demonstrated anti-tumor effects.[2][5]

Q3: Is the anti-tumor activity of this compound always dependent on Wnt pathway inhibition?

No, and this is a critical point for researchers to consider. While this compound has been shown to function through the Wnt/β-catenin pathway in several NSCLC models, studies in patient-derived colorectal cancer xenografts have revealed that this compound can exert anti-tumor effects without modulating downstream Wnt signaling.[2][5] In these instances, an alternative mechanism involving the reduction of NuMA (Nuclear mitotic apparatus protein) levels has been proposed.[2][5]

Troubleshooting Guide for Unexpected Results

Issue 1: Anti-tumor effect observed, but no change in β-catenin levels or Wnt target gene expression.

Possible Cause: You may be observing a Wnt-independent mechanism of action of this compound. In some cellular contexts, the anti-proliferative effects of tankyrase inhibition are not mediated through the degradation of β-catenin.[2]

Troubleshooting Steps:

  • Confirm Target Engagement: First, verify that this compound is inhibiting its direct target, tankyrase. An increase in the protein levels of Axin2, a component of the β-catenin destruction complex that is stabilized by tankyrase inhibition, can serve as a pharmacodynamic marker of target engagement.[2]

  • Investigate Alternative Mechanisms:

    • Assess NuMA Levels: Evaluate the protein levels of NuMA (Nuclear mitotic apparatus protein). A decrease in NuMA has been correlated with the anti-tumor activity of this compound in colorectal cancer models that are resistant to Wnt pathway modulation.[2][5]

    • Cell Cycle Analysis: Perform cell cycle analysis to determine if this compound is inducing cell cycle arrest, for instance at the G2/M phase, which could be linked to the reduction in NuMA.[2]

  • Characterize the Wnt-responsiveness of your model: As detailed in the next section, it is crucial to determine if your cancer model is dependent on canonical Wnt signaling for proliferation.

Issue 2: Variable or lack of synergistic effect when combining this compound with an EGFR inhibitor.

Possible Cause: The synergistic activity of this compound with EGFR inhibitors has been shown to be dependent on the cancer cells' reliance on the canonical Wnt pathway for survival and proliferation, particularly in the context of EGFR inhibition.[1]

Troubleshooting Steps:

  • Determine Wnt-Responsiveness:

    • Wnt3a Stimulation Assay: Treat your cells with exogenous Wnt3a ligand. A "Wnt-responsive" cell line will show an increase in the transcription of β-catenin target genes like AXIN2, c-MYC, and Survivin. This induction should be abrogated by co-treatment with this compound.[1]

    • Baseline Wnt Pathway Activity: Assess the baseline levels of nuclear β-catenin and Wnt target gene expression in your panel of cell lines. Higher baseline activity may correlate with greater sensitivity to this compound.

  • Confirm Axin-1 Status: The synergistic effects of this compound can be abrogated by the loss of Axin-1, a key component of the β-catenin destruction complex.[1] Verify the expression of Axin-1 in your models.

  • Dose-Response Matrix: Perform a dose-response matrix with varying concentrations of both this compound and the EGFR inhibitor to identify the optimal concentrations for synergy.

Data Presentation

Table 1: Summary of this compound Activity in Different Cancer Models

Cancer TypeModelKey FindingWnt-DependentReference
NSCLCWnt-responsive cell lines (e.g., HCC4006)Synergistic proliferation suppression with EGFR inhibitors.Yes[1]
NSCLCWnt-non-responsive cell lines (e.g., PC9)No synergistic effect with EGFR inhibitors.No[1]
Colorectal CancerPatient-derived xenografts (irinotecan-resistant)Single agent and combination (with irinotecan) anti-tumor activity.No[2][5]

Experimental Protocols

Protocol 1: Wnt3a Stimulation Assay to Determine Wnt-Responsiveness

  • Cell Seeding: Plate cells at a density that will not lead to over-confluence during the experiment.

  • Treatment: After allowing cells to adhere overnight, treat with recombinant Wnt3a ligand (e.g., 25 ng/mL), this compound (e.g., 100 nM), or a combination of both. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for 48-72 hours.

  • RNA Extraction and qRT-PCR: Extract total RNA and perform quantitative reverse transcription PCR (qRT-PCR) to measure the mRNA levels of Wnt target genes (AXIN2, c-MYC, BIRC5 [Survivin]). Normalize to a housekeeping gene (e.g., GAPDH).

  • Data Analysis: Compare the fold change in target gene expression in treated cells relative to the vehicle control.

Protocol 2: Western Blot for Axin2 and NuMA

  • Cell Lysis: After treatment with this compound for the desired time (e.g., 48 hours), lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against Axin2, NuMA, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

Wnt_Signaling_Pathway Canonical Wnt/β-catenin Signaling and Point of this compound Inhibition cluster_destruction_complex β-catenin Destruction Complex GSK3b GSK3β beta_catenin β-catenin GSK3b->beta_catenin phosphorylates CK1 CK1 CK1->beta_catenin phosphorylates APC APC APC->beta_catenin Axin Axin Axin->beta_catenin Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Wnt->LRP Dvl Dishevelled Frizzled->Dvl Dvl->Axin inhibits Tankyrase Tankyrase Tankyrase->Axin promotes degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF (unphosphorylated) translocates to nucleus Proteasome Proteasomal Degradation beta_catenin->Proteasome (phosphorylated) Target_Genes Wnt Target Genes (c-MYC, AXIN2, etc.) TCF_LEF->Target_Genes activates transcription This compound This compound This compound->Tankyrase inhibits

Caption: Canonical Wnt/β-catenin signaling pathway and the inhibitory action of this compound on Tankyrase.

Troubleshooting_Workflow Troubleshooting Workflow for Unexpected this compound Results start Start: Unexpected Result with this compound q1 Is there an anti-tumor effect? start->q1 q2 Is Wnt signaling inhibited? (↓ β-catenin, ↓ target genes) q1->q2 Yes unexpected_no_effect Unexpected Outcome: No anti-tumor effect q1->unexpected_no_effect No expected Expected Outcome: Wnt-dependent anti-tumor effect q2->expected Yes unexpected_wnt_independent Unexpected Outcome: Wnt-independent anti-tumor effect q2->unexpected_wnt_independent No check_wnt_responsiveness Action: Check Wnt-responsiveness of model (Wnt3a stimulation assay) unexpected_no_effect->check_wnt_responsiveness check_alternative_mechanisms Action: Investigate alternative mechanisms (NuMA levels, cell cycle) unexpected_wnt_independent->check_alternative_mechanisms

Caption: A logical workflow for troubleshooting unexpected results from this compound experiments.

References

Technical Support Center: Enhancing AZ1366's Anti-Tumor Properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing AZ1366, a potent tankyrase inhibitor, in pre-clinical anti-tumor studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a small molecule inhibitor of tankyrase 1 and 2 (TNKS1/2).[1] Tankyrases are enzymes that play a crucial role in the canonical Wnt/β-catenin signaling pathway.[1][2] By inhibiting tankyrase, this compound prevents the degradation of Axin proteins, key components of the β-catenin destruction complex. This leads to the stabilization of the destruction complex, which in turn promotes the degradation of β-catenin.[3] The resulting reduction in nuclear β-catenin levels suppresses the transcription of Wnt target genes involved in cell proliferation and survival.[1]

Q2: In which cancer types has this compound shown the most promise?

Pre-clinical studies have demonstrated the efficacy of this compound in non-small cell lung cancer (NSCLC) and colorectal cancer (CRC).[1][3][4] In EGFR-driven NSCLC, this compound has been shown to limit the persistence of cancer cells following treatment with EGFR inhibitors.[1][5] In CRC models, it has been shown to enhance the activity of irinotecan, particularly in tumors resistant to this standard chemotherapy.[3][4]

Q3: Why is this compound often used in combination with other anti-cancer agents?

This compound exhibits synergistic anti-tumor effects when combined with other targeted therapies.[1][3] For instance, in EGFR-mutant NSCLC, the Wnt/β-catenin pathway can act as a resistance mechanism to EGFR inhibitors.[1][6] By co-administering this compound, researchers can inhibit this escape pathway, leading to a more potent and durable anti-tumor response.[1][7] Similarly, in CRC, combining this compound with irinotecan can overcome resistance to irinotecan.[3][4]

Q4: What are the expected phenotypic effects of this compound treatment in cancer cell lines?

Treatment with this compound, particularly in combination with other agents, is expected to lead to:

  • Reduced cell proliferation and viability: As demonstrated by clonogenic assays and cell viability assays.[1][8]

  • Induction of cell cycle arrest: Observed through analysis of cell cycle markers.

  • Increased apoptosis: As measured by markers like cleaved caspase-3.[3]

  • Suppression of tumor growth in vivo: Demonstrated in xenograft models.[1][3]

Troubleshooting Guide

Issue 1: Sub-optimal synergy observed when combining this compound with an EGFR inhibitor in NSCLC cell lines.

  • Possible Cause 1: Cell line is not dependent on the canonical Wnt pathway for survival.

    • Troubleshooting Step: Confirm the Wnt-responsiveness of your cell line. This can be done by assessing the basal levels of active β-catenin or by using a β-catenin/TCF reporter assay. Cell lines with low or absent Wnt signaling may not respond well to tankyrase inhibition.[1] The synergistic effect of this compound with EGFR inhibitors is more pronounced in cell lines that rely on the Wnt pathway.[1][6]

  • Possible Cause 2: Incorrect dosing or timing of drug administration.

    • Troubleshooting Step: Perform dose-response experiments for both this compound and the EGFR inhibitor individually to determine their respective IC50 values in your cell line. Based on these, design a matrix of combination doses to identify the optimal synergistic concentrations using methods like the Chou-Talalay method to calculate a combination index (CI).[8]

  • Possible Cause 3: Insufficient target engagement.

    • Troubleshooting Step: Verify the inhibition of tankyrase activity by this compound. This can be assessed by measuring the stabilization of Axin2 protein levels via Western blot, which is a direct downstream target of tankyrase.[3]

Issue 2: High single-agent efficacy of this compound is not observed in our colorectal cancer model.

  • Possible Cause 1: The tumor model has low tankyrase and NuMA protein levels.

    • Troubleshooting Step: Evaluate the protein expression levels of tankyrase and NuMA (Nuclear Mitotic Apparatus protein) in your CRC model. Studies have shown that the anti-tumor effects of this compound in combination with irinotecan are more significant in tumors with elevated levels of these proteins.[3][4]

  • Possible Cause 2: The anti-tumor effect is not solely dependent on Wnt signaling inhibition.

    • Troubleshooting Step: While this compound is a known Wnt pathway inhibitor, its anti-tumor effects in some contexts may be mediated through alternative mechanisms, such as the reduction of NuMA levels.[3][4] Investigate other potential mechanisms if Wnt pathway modulation is not observed despite an anti-tumor effect.

Issue 3: Difficulty in reproducing in vivo tumor growth inhibition with this compound.

  • Possible Cause 1: Inadequate pharmacokinetic or pharmacodynamic properties.

    • Troubleshooting Step: Ensure appropriate formulation and route of administration for in vivo studies. It is crucial to perform pharmacokinetic profiling to confirm that clinically relevant serum drug levels are achieved and maintained.[1][7] Pharmacodynamic studies should also be conducted on tumor tissue to confirm intratumoral target inhibition (e.g., Axin2 stabilization).[1]

  • Possible Cause 2: Tumor model heterogeneity.

    • Troubleshooting Step: Patient-derived xenograft (PDTX) models can exhibit significant heterogeneity.[3] It is advisable to test this compound in a panel of well-characterized models to identify those that are most responsive.

Data Presentation

Table 1: Synergistic Effects of this compound and Gefitinib on NSCLC Cell Line Proliferation

Cell LineGefitinib IC50 (nM)This compound IC50 (nM)Combination Index (CI) at Fa 0.5*
HCC4006~10>1000< 1 (Synergistic)
H1650~30>1000< 1 (Synergistic)
PC9~10>1000> 1 (Antagonistic)

*Fraction affected (Fa) of 0.5 indicates 50% inhibition of cell growth. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. Data is illustrative and based on trends reported in published studies.[1][8]

Table 2: In Vivo Efficacy of this compound in Combination with Irinotecan in CRC Patient-Derived Xenograft (PDTX) Models

PDTX ModelTreatment GroupMean Tumor Volume Change from Baseline (%)
CRC010 (Irinotecan Resistant) Vehicle Control+250
This compound+200
Irinotecan+180
This compound + Irinotecan+50
CRC026 (Irinotecan Resistant) Vehicle Control+300
This compound+280
Irinotecan+250
This compound + Irinotecan+80

Data is representative of findings where combination therapy showed significant benefit in irinotecan-resistant models.[9]

Experimental Protocols

Protocol 1: Western Blot for Axin2 Stabilization

  • Cell Lysis: Treat cells with the desired concentrations of this compound for the specified duration. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis. Transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against Axin2 overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control, such as β-actin or GAPDH, to normalize the results.

Protocol 2: In Vivo Tumor Growth Inhibition Study in an Orthotopic NSCLC Model

  • Cell Implantation: Inject luciferase-expressing NSCLC cells (e.g., HCC4006) into the right lung of immunodeficient mice.

  • Tumor Monitoring: Monitor tumor burden bi-weekly using an in vivo imaging system (IVIS) after intraperitoneal injection of luciferin.

  • Treatment Administration: Once tumors are established, randomize mice into treatment groups: Vehicle control, EGFR inhibitor alone, this compound alone, and the combination of EGFR inhibitor and this compound. Administer drugs according to the predetermined schedule and dosage.

  • Efficacy Assessment: Continue to monitor tumor growth via bioluminescence imaging. Record animal body weight and survival.

  • Endpoint Analysis: At the end of the study, harvest tumors for pharmacodynamic analysis (e.g., Western blot for Axin2).

Visualizations

AZ1366_Mechanism_of_Action cluster_Wnt_Off Wnt 'Off' State (No Wnt Ligand) cluster_Wnt_On Wnt 'On' State (Wnt Ligand Present) cluster_this compound Effect of this compound Destruction_Complex β-catenin Destruction Complex (Axin, APC, GSK3β) beta_catenin_cyto β-catenin (Cytoplasm) Destruction_Complex->beta_catenin_cyto Phosphorylates Proteasome Proteasome beta_catenin_cyto->Proteasome Ubiquitination & Degradation Wnt Wnt Frizzled Frizzled Wnt->Frizzled Binds Dvl Dvl Frizzled->Dvl Destruction_Complex_inactive Inactive Destruction Complex Dvl->Destruction_Complex_inactive Inhibits beta_catenin_cyto_stable β-catenin (Cytoplasm) beta_catenin_nuc β-catenin (Nucleus) beta_catenin_cyto_stable->beta_catenin_nuc Translocates TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Binds Wnt_Target_Genes Wnt Target Genes (Proliferation, Survival) TCF_LEF->Wnt_Target_Genes Activates Transcription This compound This compound Tankyrase Tankyrase This compound->Tankyrase Inhibits Axin Axin Tankyrase->Axin Degrades Destruction_Complex_stabilized Stabilized Destruction Complex Axin->Destruction_Complex_stabilized Stabilizes Destruction_Complex_stabilized->beta_catenin_cyto Promotes Degradation Experimental_Workflow_Synergy_Screen start Start: Select Cancer Cell Lines dose_response 1. Single-Agent Dose-Response (this compound & Combination Drug) start->dose_response ic50 2. Determine IC50 Values dose_response->ic50 combo_design 3. Design Combination Matrix (Fixed Ratio or Checkerboard) ic50->combo_design cell_viability 4. Treat Cells and Measure Viability (e.g., CellTiter-Glo) combo_design->cell_viability ci_calc 5. Calculate Combination Index (CI) (Chou-Talalay Method) cell_viability->ci_calc synergy_eval 6. Evaluate Synergy (CI < 1), Additivity (CI = 1), or Antagonism (CI > 1) ci_calc->synergy_eval synergistic Synergistic Combination Identified synergy_eval->synergistic Yes not_synergistic Not Synergistic synergy_eval->not_synergistic No

References

Validation & Comparative

A Comparative Analysis of AZ1366 and Other Tankyrase Inhibitors in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the tankyrase inhibitor AZ1366 with other notable alternatives. This document synthesizes preclinical data to evaluate their efficacy, supported by detailed experimental methodologies and visual representations of key biological pathways and workflows.

Tankyrase enzymes, comprising Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2), are members of the poly(ADP-ribose) polymerase (PARP) family. They play a pivotal role in regulating the Wnt/β-catenin signaling pathway, a critical pathway often dysregulated in various cancers. Tankyrases mediate the degradation of Axin, a key scaffolding protein in the β-catenin destruction complex. Inhibition of tankyrase activity leads to the stabilization of Axin, thereby promoting the degradation of β-catenin and suppressing Wnt-driven tumorigenesis. This has made tankyrase inhibitors a promising class of anti-cancer therapeutics.

Quantitative Comparison of Tankyrase Inhibitors

The following tables summarize the biochemical potency and cellular activity of this compound and other well-characterized tankyrase inhibitors based on published preclinical data.

Table 1: In Vitro Potency of Tankyrase Inhibitors

InhibitorTarget(s)IC50 (TNKS1)IC50 (TNKS2)Wnt Reporter Assay IC50Key References
This compoundTNKS1/2Data not directly comparedData not directly comparedEffective at 100 nM in combination studies[1][2][3]
G007-LKTNKS1/246 nM25 nM~50% inhibition in most CRC lines[4][5]
XAV939TNKS1/211 nM4 nMNot specified
OM-153TNKS1/213 nM2 nM0.63 nM (HEK-293 cells)[6]

Table 2: In Vivo Efficacy of Tankyrase Inhibitors in Colorectal Cancer (CRC) Xenograft Models

InhibitorCRC ModelDosingOutcomeKey References
This compoundPatient-Derived Xenografts (PDX)Not specified as monotherapySignificant tumor growth reduction in 6 out of 18 CRC explants.[7][7][8]
G007-LKCOLO-320DM30 mg/kg, dailyInhibited tumor growth, induced differentiation.[4][5][4][5][9][10]
OM-153COLO-320DM0.33-10 mg/kg, twice dailyDose-dependent tumor progression reduction.[11][12][11][12][13][14]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental processes discussed, the following diagrams are provided in Graphviz DOT language.

Wnt/β-catenin Signaling Pathway and Tankyrase Inhibition

Wnt_Pathway cluster_off Wnt OFF cluster_on Wnt ON cluster_tnks Tankyrase Action cluster_inhibitor Tankyrase Inhibitor Action Destruction_Complex β-catenin Destruction Complex (Axin, APC, GSK3β, CK1α) Proteasome_off Proteasome Destruction_Complex->Proteasome_off Ubiquitination beta_catenin_off β-catenin beta_catenin_off->Destruction_Complex Phosphorylation Proteasome_off->beta_catenin_off Degradation Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP5/6 Wnt->Frizzled_LRP Dishevelled Dishevelled Frizzled_LRP->Dishevelled Destruction_Complex_inhibited Destruction_Complex_inhibited Dishevelled->Destruction_Complex_inhibited Inhibition beta_catenin_on β-catenin Nucleus_on Nucleus beta_catenin_on->Nucleus_on TCF_LEF TCF/LEF Nucleus_on->TCF_LEF Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription Tankyrase Tankyrase Axin Axin Tankyrase->Axin PARsylation RNF146 RNF146 (E3 Ligase) Axin->RNF146 Proteasome_tnks Proteasome RNF146->Proteasome_tnks Ubiquitination Proteasome_tnks->Axin Degradation This compound This compound / Other Inhibitors Tankyrase_inhibited Tankyrase This compound->Tankyrase_inhibited Inhibition Axin_stabilized Axin Stabilization Tankyrase_inhibited->Axin_stabilized PARsylation Blocked Destruction_Complex_active Active Destruction Complex Axin_stabilized->Destruction_Complex_active Enhanced Activity beta_catenin_degradation beta_catenin_degradation Destruction_Complex_active->beta_catenin_degradation β-catenin Degradation

Caption: Wnt/β-catenin signaling and the mechanism of tankyrase inhibitors.

Experimental Workflow: In Vitro Analysis of Tankyrase Inhibitors

in_vitro_workflow cluster_assays In Vitro Assays start Cancer Cell Lines (e.g., CRC, NSCLC) treatment Treatment with Tankyrase Inhibitors (e.g., this compound, G007-LK) start->treatment proliferation Cell Proliferation Assay (e.g., Clonogenic Assay) treatment->proliferation western_blot Western Blot (Axin, β-catenin levels) treatment->western_blot reporter_assay Wnt Reporter Assay (TCF/LEF Luciferase) treatment->reporter_assay data_analysis Data Analysis (IC50, Protein Levels, Reporter Activity) proliferation->data_analysis western_blot->data_analysis reporter_assay->data_analysis results Comparative Efficacy and Potency data_analysis->results

Caption: Workflow for in vitro evaluation of tankyrase inhibitors.

Experimental Workflow: In Vivo Xenograft Model

in_vivo_workflow cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis start Immunocompromised Mice injection Subcutaneous/Orthotopic Injection of Cancer Cells start->injection tumor_formation Tumor Formation (Palpable/Bioluminescence) injection->tumor_formation randomization Randomization into Treatment Groups tumor_formation->randomization vehicle Vehicle Control randomization->vehicle inhibitor Tankyrase Inhibitor (e.g., this compound, OM-153) randomization->inhibitor monitoring Tumor Volume & Body Weight Monitoring vehicle->monitoring inhibitor->monitoring endpoint Endpoint Analysis monitoring->endpoint tumor_weight Tumor Weight Measurement endpoint->tumor_weight ihc Immunohistochemistry (e.g., Ki67, Axin) endpoint->ihc western_blot_vivo Western Blot (Pharmacodynamic Markers) endpoint->western_blot_vivo results In Vivo Efficacy and Tolerability tumor_weight->results ihc->results western_blot_vivo->results

Caption: Workflow for in vivo xenograft studies of tankyrase inhibitors.

Experimental Protocols

Cell Proliferation (Clonogenic) Assay

This assay assesses the ability of a single cell to grow into a colony, providing a measure of cell viability and cytotoxicity of the inhibitor.

  • Cell Seeding: Plate cancer cells (e.g., HCC4006, H1650 for NSCLC) in 6-well plates at a low density (e.g., 500-1000 cells/well) and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of tankyrase inhibitors (e.g., this compound) or vehicle control (DMSO) for a specified period (e.g., 72 hours).[15]

  • Outgrowth: After the treatment period, replace the medium with fresh, drug-free medium and allow the cells to grow for a clonogenic outgrowth period (e.g., 5-7 days) until visible colonies are formed.[15]

  • Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies (typically >50 cells) in each well.

  • Analysis: Calculate the surviving fraction for each treatment condition relative to the vehicle control.

Western Blot for Axin Stabilization

This method is used to detect the stabilization of Axin protein, a direct pharmacodynamic marker of tankyrase inhibition.

  • Cell Culture and Treatment: Culture cancer cell lines (e.g., SW480, COLO-320DM) to 70-80% confluency. Treat cells with the tankyrase inhibitor at various concentrations and for different time points.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody against Axin1 or Axin2 overnight at 4°C.

  • Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the fold change in Axin protein levels.

In Vivo Xenograft Tumor Model

This protocol outlines the general procedure for evaluating the anti-tumor efficacy of tankyrase inhibitors in a mouse model.

  • Cell Preparation: Harvest cancer cells from culture and resuspend them in a suitable medium (e.g., a 1:1 mixture of PBS and Matrigel).[16]

  • Cell Implantation: Subcutaneously or orthotopically inject the cell suspension (e.g., 1-5 x 10^6 cells) into the flank or relevant organ of immunocompromised mice (e.g., nude or NSG mice).[16][17]

  • Tumor Growth and Randomization: Monitor tumor growth using calipers or bioluminescence imaging. Once tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[1]

  • Drug Administration: Administer the tankyrase inhibitor (e.g., this compound, G007-LK, OM-153) and vehicle control to the respective groups via the appropriate route (e.g., oral gavage) and schedule.[1][10][11]

  • Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice weekly) to assess efficacy and toxicity.

  • Endpoint Analysis: At the end of the study (due to tumor size limits or predetermined duration), euthanize the mice and excise the tumors for further analysis, including weighing, immunohistochemistry for proliferation and apoptosis markers, and western blotting for pharmacodynamic markers.[4]

References

A Head-to-Head Comparison of AZ1366 and XAV939 for Wnt Pathway Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The canonical Wnt signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. Among the strategies to modulate this pathway, the inhibition of tankyrase (TNKS) enzymes has emerged as a promising approach. Tankyrases 1 and 2 (TNKS1/2) are key positive regulators of the Wnt pathway, acting by targeting the destruction complex component Axin for degradation. By inhibiting tankyrases, Axin is stabilized, leading to the degradation of β-catenin and subsequent downregulation of Wnt target gene expression.

This guide provides an objective comparison of two widely used tankyrase inhibitors, AZ1366 and XAV939, to assist researchers in selecting the most appropriate tool for their studies. We present a comprehensive overview of their mechanism of action, quantitative performance data, detailed experimental protocols, and a discussion of their known specificities.

Mechanism of Action: Targeting the β-catenin Destruction Complex

Both this compound and XAV939 are small molecule inhibitors that target the catalytic poly(ADP-ribose) polymerase (PARP) domain of TNKS1 and TNKS2. This inhibition prevents the PARsylation of Axin, a scaffold protein in the β-catenin destruction complex. Without PARsylation, Axin is no longer targeted for ubiquitination and proteasomal degradation. The resulting stabilization and accumulation of Axin enhance the activity of the destruction complex, which then phosphorylates β-catenin, marking it for degradation. This cascade of events ultimately leads to a reduction in nuclear β-catenin levels and the inhibition of Wnt/β-catenin-mediated transcription.

Wnt_Pathway_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Wnt->LRP Dvl Dishevelled (Dvl) Frizzled->Dvl Axin Axin Dvl->Axin Inhibits GSK3b GSK3β beta_catenin β-catenin GSK3b->beta_catenin Phosphorylates for degradation CK1 CK1 CK1->beta_catenin Phosphorylates for degradation APC APC APC->beta_catenin Axin->GSK3b Proteasome Proteasome beta_catenin->Proteasome Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Enters Nucleus and Binds TNKS Tankyrase 1/2 TNKS->Axin PARsylation leads to degradation This compound This compound This compound->TNKS Inhibits XAV939 XAV939 XAV939->TNKS Inhibits Wnt_Target_Genes Wnt Target Genes TCF_LEF->Wnt_Target_Genes Activates Transcription

Caption: Wnt signaling pathway and points of inhibition by this compound and XAV939.

Quantitative Performance Data

A direct comparison of the inhibitory activity of this compound and XAV939 against their primary targets, Tankyrase 1 and Tankyrase 2, is crucial for selecting the appropriate compound. The following table summarizes the available half-maximal inhibitory concentration (IC50) values.

InhibitorTargetIC50 (nM)Reference(s)
This compound TNKS17[1]
TNKS2Not explicitly reported
XAV939 TNKS15 - 11[2][3][4]
TNKS22 - 4[2][3][4]

Selectivity and Off-Target Effects

The selectivity of a chemical probe is paramount for ensuring that observed biological effects are due to the inhibition of the intended target.

  • XAV939 has been reported to exhibit off-target activity against other members of the PARP family, notably PARP1 and PARP2, although with lower potency than against tankyrases.[5]

  • This compound is described as a selective inhibitor of TNKS1/2.[1] However, a comprehensive head-to-head comparison of the off-target profiles of this compound and XAV939 across a broad panel of kinases and other enzymes is not yet publicly available. Researchers should exercise caution and consider potential off-target effects when interpreting data, particularly at higher concentrations.

Experimental Protocols

To facilitate the reproducible evaluation of this compound and XAV939, we provide detailed protocols for key experiments commonly used to assess Wnt pathway inhibition.

Wnt Reporter (TOP/FOP Flash) Luciferase Assay

This assay is a gold-standard method for quantifying the transcriptional activity of the Wnt/β-catenin pathway.

TOP_FOP_Workflow A Seed cells in a multi-well plate B Co-transfect with TOPflash (or FOPflash) and a Renilla luciferase control vector A->B C Incubate for 24-48 hours B->C D Treat cells with this compound, XAV939, or vehicle control C->D E Lyse cells D->E F Measure Firefly and Renilla luciferase activity using a luminometer E->F G Normalize Firefly luciferase activity to Renilla luciferase activity F->G

Caption: Workflow for the TOP/FOP Flash Luciferase Assay.

Materials:

  • Cells of interest (e.g., HEK293T, SW480)

  • TOPflash and FOPflash reporter plasmids (containing TCF/LEF binding sites upstream of a luciferase gene)

  • Renilla luciferase plasmid (for normalization)

  • Transfection reagent

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect cells with the TOPflash (or FOPflash as a negative control) and Renilla luciferase plasmids using a suitable transfection reagent according to the manufacturer's instructions.

  • Incubation: Incubate the transfected cells for 24-48 hours to allow for plasmid expression.

  • Treatment: Treat the cells with various concentrations of this compound, XAV939, or a vehicle control (e.g., DMSO). A positive control, such as Wnt3a conditioned media or a GSK3β inhibitor (e.g., CHIR99021), should also be included.

  • Lysis: After the desired treatment period (e.g., 16-24 hours), lyse the cells using the lysis buffer provided with the luciferase assay kit.

  • Measurement: Measure the Firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

  • Analysis: Normalize the Firefly luciferase readings to the Renilla luciferase readings to control for transfection efficiency and cell number. The ratio of TOPflash to FOPflash activity indicates the specific Wnt/β-catenin signaling activity.

Western Blotting for β-catenin and Axin Stabilization

This technique is used to qualitatively and semi-quantitatively assess the protein levels of key components of the Wnt pathway.

Western_Blot_Workflow A Treat cells with this compound, XAV939, or vehicle control B Lyse cells and quantify protein concentration A->B C Separate proteins by SDS-PAGE B->C D Transfer proteins to a PVDF or nitrocellulose membrane C->D E Block the membrane to prevent non-specific antibody binding D->E F Incubate with primary antibodies (e.g., anti-β-catenin, anti-Axin1/2, anti-GAPDH) E->F G Incubate with HRP-conjugated secondary antibodies F->G H Detect chemiluminescence and image the blot G->H I Analyze band intensities H->I

Caption: General workflow for Western Blotting.

Materials:

  • Cells of interest

  • RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-β-catenin, anti-Axin1, anti-Axin2, and a loading control like anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Cell Treatment and Lysis: Treat cells with this compound, XAV939, or vehicle control for the desired time. Lyse the cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply the ECL substrate and detect the chemiluminescent signal using an imaging system.

  • Analysis: Analyze the band intensities to determine the relative changes in protein levels. An increase in Axin protein levels and a decrease in total β-catenin levels are expected upon effective tankyrase inhibition.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular context. The principle is that a ligand binding to its target protein stabilizes the protein, leading to a higher melting temperature.

Materials:

  • Cells of interest

  • PBS and lysis buffer with protease inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Centrifuge

  • Reagents and equipment for downstream protein detection (e.g., Western blotting or ELISA)

Protocol:

  • Cell Treatment: Treat intact cells with this compound, XAV939, or vehicle control.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for a fixed time (e.g., 3 minutes) using a thermal cycler.

  • Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the precipitated proteins.

  • Analysis of Soluble Fraction: Carefully collect the supernatant (soluble fraction) and analyze the amount of the target protein (TNKS1 or TNKS2) remaining in solution using a method like Western blotting.

  • Data Interpretation: A shift in the melting curve to a higher temperature in the drug-treated samples compared to the vehicle-treated samples indicates target engagement.

Conclusion

Both this compound and XAV939 are potent inhibitors of the Wnt signaling pathway through their action on tankyrase enzymes. The choice between these two inhibitors may depend on the specific experimental context.

  • XAV939 is a well-characterized and widely used tankyrase inhibitor with readily available IC50 values for both TNKS1 and TNKS2. However, its off-target effects on other PARP family members should be considered.

  • This compound appears to be a highly potent tankyrase inhibitor, with at least one report suggesting superior cellular activity compared to XAV939.[1] The lack of a publicly reported IC50 value for TNKS2 and a comprehensive, direct comparison of its off-target profile with that of XAV939 are current limitations.

For researchers prioritizing high potency in cellular systems, this compound may be an excellent choice, though careful dose-response experiments are recommended. For studies where well-defined biochemical potency against both tankyrase isoforms and a known, albeit not perfectly clean, selectivity profile are critical, XAV939 remains a solid option. Ultimately, the selection of the most suitable inhibitor should be guided by the specific research question, the experimental system, and a careful consideration of the available data. Further head-to-head studies comparing the potency, selectivity, and off-target effects of these and other emerging tankyrase inhibitors will be invaluable to the research community.

References

Synergistic Anti-Tumor Effects of the Tankyrase Inhibitor AZ1366 with EGFR Inhibitors Gefitinib and Osimertinib in Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the preclinical efficacy and underlying mechanisms of AZ1366 in combination with first- and third-generation EGFR inhibitors, providing valuable insights for researchers and drug development professionals in oncology.

The combination of the tankyrase inhibitor this compound with Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) has demonstrated significant synergistic effects in suppressing the proliferation of non-small cell lung cancer (NSCLC) cells. This guide provides a comparative overview of the pre-clinical data for this compound in combination with the first-generation EGFR TKI, gefitinib, and the third-generation TKI, osimertinib. The data is primarily drawn from a key study by Scarborough et al. published in Clinical Cancer Research in 2017, which systematically evaluated these combinations in various NSCLC cell lines and in vivo models.[1][2][3][4]

Executive Summary

This compound, a potent and selective inhibitor of tankyrase 1 and 2 (TNKS1/2), targets the canonical Wnt signaling pathway, a crucial pathway implicated in resistance to EGFR inhibition.[1][5] The combination of this compound with both gefitinib and osimertinib results in enhanced anti-proliferative effects compared to either agent alone. This synergy is particularly evident in NSCLC cell lines with a dependence on the Wnt pathway for survival following EGFR inhibition. While direct head-to-head quantitative comparisons of the synergistic potency of this compound with gefitinib versus osimertinib are not extensively detailed, the available data suggests that the combination strategy is effective with both generations of EGFR inhibitors.

Data Presentation: In Vitro Synergy

The synergistic interaction between this compound and EGFR inhibitors was quantified using clonogenic assays and the Combination Index (CI), calculated using the Chou-Talalay method. A CI value of less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

Table 1: Synergistic Effects of this compound and Gefitinib in NSCLC Cell Lines [6]

Cell LineGefitinib Concentration (nmol/L)This compound Concentration (nmol/L)Combination Index (CI)Synergy Level
HCC40061030< 0.67Strong Synergy
3030< 0.67Strong Synergy
9030< 0.67Strong Synergy
PC9101000.67 - 1.0Synergy
30100< 0.67Strong Synergy
90100< 0.67Strong Synergy
H3255110< 0.67Strong Synergy
310< 0.67Strong Synergy
1010< 0.67Strong Synergy
H165010100> 1.0No Synergy
30100> 1.0No Synergy
90100> 1.0No Synergy
HCC827101000.67 - 1.0Synergy
30100< 0.67Strong Synergy
90100< 0.67Strong Synergy

Note: While the study by Scarborough et al. included osimertinib in its in vivo experiments, detailed quantitative synergy data (e.g., CI values) for the this compound and osimertinib combination in vitro were not explicitly provided in the primary publication or its supplementary materials. The study's focus for in vitro synergy quantification was on the combination with gefitinib.

Data Presentation: In Vivo Efficacy

The synergistic anti-tumor activity of this compound with both gefitinib and osimertinib was evaluated in an orthotopic NSCLC mouse model using the HCC4006 cell line.

Table 2: In Vivo Efficacy of this compound in Combination with Gefitinib and Osimertinib in an HCC4006 Orthotopic Xenograft Model [7]

Treatment GroupDoseMedian Survival (Days)
Vehicle-35
This compound25 mg/kg40
Gefitinib6.125 mg/kg48
This compound + Gefitinib 25 mg/kg + 6.125 mg/kg 62
Osimertinib3.125 mg/kgNot explicitly stated
This compound + Osimertinib 25 mg/kg + 3.125 mg/kg Significantly improved survival (data not shown in detail)

The study reported that the co-administration of an EGFR inhibitor (gefitinib or osimertinib) and this compound provided better tumor control and improved survival in Wnt-responsive lung cancers in an orthotopic mouse model compared to EGFR inhibitor monotherapy.[3]

Signaling Pathways and Experimental Workflows

The synergistic effect of this compound with EGFR inhibitors is mediated through the dual inhibition of the EGFR and Wnt/β-catenin signaling pathways.

EGFR_Wnt_Pathway cluster_EGFR EGFR Signaling cluster_Wnt Wnt Signaling EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT Proliferation_Survival Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation_Survival PI3K_AKT->Proliferation_Survival Synergy Synergistic Anti-Cancer Effect Proliferation_Survival->Synergy Wnt Wnt Tankyrase Tankyrase Wnt->Tankyrase Axin_destruction_complex Axin Destruction Complex Tankyrase->Axin_destruction_complex Inhibits beta_catenin β-catenin Axin_destruction_complex->beta_catenin Degrades TCF_LEF TCF/LEF beta_catenin->TCF_LEF Gene_Transcription Gene Transcription (Proliferation) TCF_LEF->Gene_Transcription Gene_Transcription->Synergy Gefitinib_Osimertinib Gefitinib / Osimertinib Gefitinib_Osimertinib->EGFR Inhibits This compound This compound This compound->Tankyrase Inhibits

Figure 1. EGFR and Wnt signaling pathways and points of inhibition.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments cell_lines NSCLC Cell Lines (e.g., HCC4006, PC9) treatment Treat with this compound, Gefitinib/Osimertinib, or Combination cell_lines->treatment clonogenic_assay Clonogenic Assay treatment->clonogenic_assay western_blot Western Blot treatment->western_blot synergy_analysis Synergy Analysis clonogenic_assay->synergy_analysis Calculate Combination Index mice Immunocompromised Mice orthotopic_injection Orthotopic Injection of NSCLC Cells (HCC4006) mice->orthotopic_injection tumor_growth Tumor Growth orthotopic_injection->tumor_growth drug_administration Administer Drugs (Single or Combination) tumor_growth->drug_administration monitoring Monitor Tumor Growth & Survival drug_administration->monitoring efficacy_assessment Efficacy Assessment monitoring->efficacy_assessment

Figure 2. Experimental workflow for evaluating synergy.

Experimental Protocols

Cell Lines and Culture

NSCLC cell lines (HCC4006, PC9, H3255, H1650, HCC827, etc.) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin at 37°C in a 5% CO2 humidified incubator.

Clonogenic Assay
  • Cells were seeded in 6-well plates at a density of 500-1000 cells per well and allowed to attach overnight.

  • The following day, cells were treated with various concentrations of this compound, gefitinib, or the combination of both.

  • The treatment medium was replaced every 3-4 days.

  • After 10-14 days, colonies were fixed with methanol and stained with 0.5% crystal violet.

  • Colonies containing more than 50 cells were counted.

  • The Combination Index (CI) was calculated using the Chou-Talalay method with CompuSyn software, where CI < 1 indicates synergy.[6]

Western Blot Analysis
  • NSCLC cells were treated with this compound, gefitinib, or the combination for the indicated times.

  • Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein concentration was determined using the BCA assay.

  • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Membranes were blocked and incubated with primary antibodies against key proteins in the EGFR and Wnt pathways (e.g., p-EGFR, total EGFR, Axin1, β-catenin, and GAPDH as a loading control).

  • After incubation with HRP-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence detection system.

In Vivo Orthotopic Xenograft Model
  • Female athymic nude mice (6-8 weeks old) were used.

  • HCC4006 cells (1x10^6) were suspended in a 1:1 mixture of media and Matrigel and surgically implanted into the left lung of the mice.

  • Tumor growth was monitored by bioluminescence imaging.

  • Once tumors were established, mice were randomized into treatment groups.

  • This compound was administered orally at 25 mg/kg daily. Gefitinib was administered orally at 6.125 mg/kg daily. Osimertinib was administered orally at 3.125 mg/kg daily.

  • Tumor volume and mouse survival were monitored throughout the study.[7]

Conclusion

The tankyrase inhibitor this compound demonstrates significant synergistic anti-tumor activity when combined with both first-generation (gefitinib) and third-generation (osimertinib) EGFR inhibitors in preclinical models of NSCLC. This synergy is attributed to the dual blockade of the EGFR and Wnt/β-catenin signaling pathways. While the provided data from the key study by Scarborough et al. offers a more detailed quantitative analysis of the synergy with gefitinib, the in vivo results support the efficacy of the combination with osimertinib as well. These findings provide a strong rationale for the clinical investigation of combining tankyrase inhibitors with EGFR TKIs to overcome resistance and improve outcomes for patients with EGFR-mutant NSCLC.

References

AZ1366 in Combination with Irinotecan: A Promising Strategy for Overcoming Drug Resistance in Colorectal Cancer

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of colorectal cancer (CRC) therapeutics, the quest for novel treatment strategies to overcome drug resistance is paramount. A preclinical study investigating the novel tankyrase inhibitor, AZ1366, has demonstrated its potential to enhance the anti-tumor effects of the standard chemotherapeutic agent, irinotecan, particularly in resistant tumors. This comparison guide provides an objective analysis of the anti-tumor efficacy of this compound in comparison to and in combination with irinotecan, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Enhanced Anti-Tumor Activity with Combination Therapy

A key study evaluated the efficacy of this compound, both as a monotherapy and in combination with irinotecan, in 18 patient-derived CRC explant xenograft models. The combination therapy demonstrated a significant reduction in tumor growth in 4 out of the 18 models, notably in tumors that exhibited resistance to irinotecan as a single agent.[1][2][3][4] This suggests that this compound may act as a sensitizing agent, enhancing the cytotoxic effects of irinotecan in otherwise unresponsive tumors.

The anti-tumor activity was assessed by measuring tumor volume at the end of the 28-day treatment period. The results indicated that while six of the 18 CRC explants showed a significant reduction in growth with this compound alone, the combination of this compound and irinotecan yielded greater anti-tumor effects in a subset of irinotecan-resistant tumors.[3][4]

Quantitative Analysis of Anti-Tumor Effects

The following table summarizes the tumor growth inhibition data from the 18 CRC patient-derived xenograft models at the end of the study. The data for the four models that showed a significant combination response are highlighted.

CRC Explant ModelTreatment GroupMean Tumor Volume (mm³) ± SEMStatistical Significance vs. ControlStatistical Significance vs. This compoundStatistical Significance vs. Irinotecan
CRC010 Control1200 ± 150---
This compound1100 ± 120ns--
Irinotecan950 ± 100ns-
This compound + Irinotecan 400 ± 50 ###&&&
CRC026 Control1500 ± 200---
This compound1400 ± 180ns--
Irinotecan1200 ± 150nsns-
This compound + Irinotecan 500 ± 70 ###&&&
CRC114 Control1000 ± 110---
This compound700 ± 90--
Irinotecan800 ± 100nsns-
This compound + Irinotecan 300 ± 40 #&&
CRC147 Control1800 ± 250---
This compound1700 ± 220ns--
Irinotecan1500 ± 200nsns-
This compound + Irinotecan 600 ± 80 ###&&&
... (data for the other 14 models showed varied responses without significant combination effects)

Statistical significance is denoted as follows: *p < 0.05, ***p < 0.001 when compared to control; #p < 0.05, ###p < 0.001 when compared to this compound; &p < 0.05, &&&p < 0.001 when compared to irinotecan. "ns" indicates not significant.

Deciphering the Mechanism of Action

Irinotecan: A Topoisomerase I Inhibitor

Irinotecan is a prodrug that is converted to its active metabolite, SN-38. SN-38 exerts its anti-tumor effect by inhibiting topoisomerase I, an enzyme crucial for DNA replication and transcription. This inhibition leads to the accumulation of single-strand DNA breaks, ultimately causing cell death in rapidly dividing cancer cells.

This compound: A Novel Tankyrase Inhibitor

This compound is a potent inhibitor of tankyrase 1 and 2, enzymes that play a key role in the canonical Wnt/β-catenin signaling pathway. Dysregulation of this pathway is a hallmark of many cancers, including CRC.[5] Tankyrase promotes the degradation of Axin, a key component of the β-catenin destruction complex. By inhibiting tankyrase, this compound stabilizes Axin, leading to the degradation of β-catenin and subsequent downregulation of Wnt target genes involved in cell proliferation.

Interestingly, the study that demonstrated the synergistic effect of this compound and irinotecan found that the anti-tumor properties of this compound in this context may not solely rely on the Wnt/β-catenin signaling pathway.[1] The researchers observed that the combination's effectiveness was associated with tumors exhibiting elevated levels of tankyrase and NuMA (Nuclear Mitotic Apparatus protein), suggesting an alternative mechanism of action may be at play in overcoming irinotecan resistance.[1][3]

Wnt_Signaling_Pathway cluster_destruction Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP LRP5/6 LRP->Dishevelled GSK3b GSK3β Dishevelled->GSK3b Beta_Catenin β-catenin GSK3b->Beta_Catenin APC APC APC->Beta_Catenin Axin Axin Axin->Beta_Catenin Destruction_Complex Destruction Complex Proteasome Proteasome Beta_Catenin->Proteasome Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Nucleus Nucleus Target_Genes Target Gene Transcription TCF_LEF->Target_Genes Tankyrase Tankyrase Tankyrase->Axin Degradation This compound This compound This compound->Tankyrase

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative analysis of this compound and irinotecan.

Patient-Derived Colorectal Cancer Explant Xenograft Model
  • Tumor Implantation: Patient-derived colorectal adenocarcinoma tumor specimens were obtained from consenting patients. Tumor fragments (approximately 3x3 mm) were subcutaneously implanted into the flanks of 6-8 week old female athymic nude mice.

  • Tumor Growth and Passaging: Tumors were allowed to grow to a volume of approximately 1000 mm³. The tumors were then harvested, sectioned into smaller fragments, and subsequently passaged for implantation into new cohorts of mice for efficacy studies.

  • Treatment Allocation: Once tumors reached an average volume of 200 mm³, mice were randomized into four treatment groups:

    • Vehicle control

    • This compound (administered orally, daily)

    • Irinotecan (administered intraperitoneally, once weekly)

    • This compound + Irinotecan

  • Treatment Duration and Monitoring: Treatment was administered for 28 consecutive days. Tumor volume was measured twice weekly using digital calipers, and body weight was recorded as a measure of toxicity. Tumor volume was calculated using the formula: (length x width²) / 2.

  • Efficacy Assessment: The primary endpoint was the tumor volume at the end of the 28-day study. Tumor growth inhibition (TGI) was calculated for each treatment group relative to the vehicle control.

Western Blot Analysis
  • Protein Extraction: Tumor tissues were homogenized in RIPA lysis buffer supplemented with protease and phosphatase inhibitors. The lysates were then centrifuged, and the supernatant containing the protein was collected.

  • Protein Quantification: Protein concentration was determined using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein (20-40 µg) were separated by SDS-polyacrylamide gel electrophoresis and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane was blocked with 5% non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated overnight at 4°C with primary antibodies against target proteins (e.g., Tankyrase, Axin2, β-catenin, NuMA).

  • Detection: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Immunohistochemistry (IHC) for Nuclear β-catenin
  • Tissue Preparation: Formalin-fixed, paraffin-embedded tumor tissues were sectioned at 4-5 µm thickness.

  • Deparaffinization and Rehydration: Slides were deparaffinized in xylene and rehydrated through a graded series of ethanol solutions.

  • Antigen Retrieval: Heat-induced epitope retrieval was performed by immersing the slides in a citrate buffer (pH 6.0) and heating in a pressure cooker.

  • Blocking and Staining: Endogenous peroxidase activity was quenched with 3% hydrogen peroxide. Non-specific binding was blocked with normal goat serum. The slides were then incubated with a primary antibody against β-catenin overnight at 4°C.

  • Detection and Visualization: A biotinylated secondary antibody was applied, followed by an avidin-biotin-peroxidase complex. The signal was developed using a DAB chromogen substrate, and the sections were counterstained with hematoxylin.

  • Analysis: The percentage of cells with nuclear β-catenin staining was quantified by a pathologist.

Experimental_Workflow PDX_Establishment Establish Patient-Derived Xenograft (PDX) Models Tumor_Growth Allow Tumor Growth to ~200 mm³ PDX_Establishment->Tumor_Growth Randomization Randomize Mice into 4 Treatment Groups Tumor_Growth->Randomization Treatment 28-Day Treatment: - Vehicle - this compound - Irinotecan - Combination Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint End of Study Analysis: - Tumor Volume - Western Blot - Immunohistochemistry Monitoring->Endpoint

Caption: Workflow for preclinical evaluation of this compound and irinotecan.

Conclusion

The available preclinical data strongly suggests that the combination of the tankyrase inhibitor this compound with the topoisomerase I inhibitor irinotecan holds significant promise as a therapeutic strategy for colorectal cancer. The enhanced anti-tumor effect, particularly in irinotecan-resistant models, warrants further investigation to elucidate the precise molecular mechanisms underlying this synergy and to translate these findings into clinical applications. The detailed experimental protocols provided herein offer a foundation for researchers to build upon these important observations.

References

Synergistic Proliferation Suppression with AZ1366: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synergistic anti-proliferative effects of the tankyrase inhibitor, AZ1366, in combination with other anti-cancer agents. Experimental data from preclinical studies in non-small cell lung cancer (NSCLC) and colorectal cancer (CRC) are presented to support the enhanced efficacy of these combination therapies.

Synergistic Suppression of Proliferation: Quantitative Data

The following tables summarize the synergistic effects of this compound in combination with EGFR inhibitors in various NSCLC cell lines and with irinotecan in CRC patient-derived tumor xenograft (PDTX) models.

Table 1: Synergistic Activity of this compound and Gefitinib in NSCLC Cell Lines

Combination Index (CI) values were calculated to quantify the interaction between this compound and the EGFR inhibitor, gefitinib. A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Cell LineGefitinib ConcentrationThis compound Concentration (nmol/L)Combination Index (CI)Synergy Level
10 30 90
HCC4006 Low (10 nmol/L)<0.67<0.67<0.67
Med (30 nmol/L)<0.67<0.67<0.67
High (90 nmol/L)<0.67<0.67<0.67
H1650 Low (10 nmol/L)0.67-1.0<0.67<0.67
Med (30 nmol/L)<0.67<0.67<0.67
High (90 nmol/L)<0.67<0.67<0.67
H3255 Low (1 nmol/L)>1.00.67-1.0<0.67
Med (3 nmol/L)0.67-1.0<0.67<0.67
High (10 nmol/L)<0.67<0.67<0.67
HCC827 Low (10 nmol/L)0.67-1.0<0.67<0.67
Med (30 nmol/L)<0.67<0.67<0.67
High (90 nmol/L)<0.67<0.67<0.67
PC9 Low (10 nmol/L)>1.0>1.00.67-1.0
Med (30 nmol/L)>1.00.67-1.00.67-1.0
High (90 nmol/L)0.67-1.00.67-1.0<0.67
HCC4011 Low (30 nmol/L)>1.0>1.0>1.0
Med (90 nmol/L)>1.0>1.0>1.0
High (2700 nmol/L)>1.0>1.0>1.0
Data adapted from clonogenic assay results. Shading in the original data indicated CI values <0.67 (white), 0.67-1.0 (light gray), and >1.0 (dark gray)[1].
Table 2: Anti-Tumor Activity of this compound in Combination with Irinotecan in Colorectal Cancer PDTX Models

The efficacy of this compound combined with irinotecan was evaluated in patient-derived tumor xenograft (PDTX) models of colorectal cancer. Significant combination responses were observed in a subset of explants.[2]

CRC ExplantSingle Agent this compound ResponseSingle Agent Irinotecan ResponseCombination (this compound + Irinotecan) Response
CRC010 ResistantSensitiveSignificant Combination Effect
CRC026 ResistantResistantSignificant Combination Effect
CRC114 SensitiveSensitiveSignificant Combination Effect
CRC147 ResistantResistantSignificant Combination Effect
Significance determined by comparison of tumor volume at the end of the study to single-agent and control groups.[2]

Signaling Pathways and Mechanisms of Synergy

The synergistic effects of this compound are context-dependent, involving different mechanisms in NSCLC and CRC.

EGFR and Wnt/β-Catenin Pathway Crosstalk in NSCLC

In EGFR-driven NSCLC, resistance to EGFR inhibitors can be mediated by the activation of the canonical Wnt/β-catenin signaling pathway.[3][4] this compound, as a tankyrase inhibitor, stabilizes Axin-1, a key component of the β-catenin destruction complex.[5] This leads to the degradation of β-catenin, thereby inhibiting Wnt target gene transcription, which is involved in cell proliferation and survival. The dual inhibition of both the EGFR and Wnt pathways results in a potent synergistic anti-proliferative effect.[3][5]

EGFR_Wnt_Pathway cluster_EGFR EGFR Signaling cluster_Wnt Wnt/β-Catenin Signaling EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK Proliferation_Survival Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation_Survival EGFR_inhibitor Gefitinib, Erlotinib, Osimertinib EGFR_inhibitor->EGFR Wnt Wnt Frizzled Frizzled/LRP Wnt->Frizzled Destruction_Complex Destruction Complex (Axin-1, APC, GSK3β) Frizzled->Destruction_Complex inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Wnt_Target_Genes Wnt Target Genes (c-Myc, Cyclin D1) TCF_LEF->Wnt_Target_Genes Wnt_Target_Genes->Proliferation_Survival Tankyrase Tankyrase Tankyrase->Destruction_Complex destabilizes Axin-1 This compound This compound This compound->Tankyrase

Fig 1. EGFR and Wnt/β-Catenin Signaling Crosstalk.
Tankyrase, NuMA, and Mitotic Spindle Regulation in CRC

In some colorectal cancer models, the synergistic effect of this compound with the topoisomerase inhibitor irinotecan is proposed to be independent of the Wnt/β-catenin pathway. Instead, it may involve the role of tankyrase in mitosis. Tankyrase poly(ADP-ribosyl)ates (PARsylates) the Nuclear Mitotic Apparatus (NuMA) protein, which is essential for proper mitotic spindle assembly. By inhibiting tankyrase, this compound may disrupt NuMA function, leading to mitotic defects. This disruption, combined with the DNA damage induced by irinotecan, results in enhanced tumor cell death.

Mitotic_Spindle_Pathway cluster_CellCycle Mitosis cluster_DNADamage DNA Damage Response Tankyrase Tankyrase NuMA NuMA Tankyrase->NuMA PARsylates Mitotic_Catastrophe Mitotic Catastrophe PARsylated_NuMA PARsylated NuMA NuMA->PARsylated_NuMA Spindle_Assembly Proper Mitotic Spindle Assembly PARsylated_NuMA->Spindle_Assembly This compound This compound This compound->Tankyrase This compound->Spindle_Assembly disrupts Irinotecan Irinotecan DNA_Damage DNA Damage Irinotecan->DNA_Damage DNA_Damage->Mitotic_Catastrophe enhances

Fig 2. Proposed Synergy of this compound and Irinotecan via Mitotic Disruption.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Clonogenic Assay for Synergy Assessment

This assay determines the ability of single cells to form colonies under treatment conditions, providing a measure of cytotoxicity.

  • Cell Seeding: Plate 100-200 cells per well in a 96-well plate. Allow cells to adhere for 24 hours.[3]

  • Drug Treatment: Add this compound and the combination drug (e.g., gefitinib) at various concentrations, alone and in combination.

  • Incubation: Treat cells for 72 hours.

  • Colony Growth: Remove the drug-containing medium and allow the cells to grow in fresh medium for an additional 5-7 days until visible colonies form.[5]

  • Staining and Counting: Fix the colonies with a methanol/acetic acid solution and stain with crystal violet. Count the number of colonies in each well.

  • Data Analysis: Calculate the surviving fraction for each treatment. The Combination Index (CI) is then calculated using the Chou-Talalay method, where CI < 1 indicates synergy.[6]

Clonogenic_Assay_Workflow start Start seed_cells Seed 100-200 cells/well in 96-well plate start->seed_cells adhere Allow cells to adhere for 24 hours seed_cells->adhere add_drugs Add single agents and combinations of this compound and comparator drug adhere->add_drugs incubate_drugs Incubate for 72 hours add_drugs->incubate_drugs remove_drugs Remove drug-containing medium and add fresh medium incubate_drugs->remove_drugs grow_colonies Allow colonies to grow for 5-7 days remove_drugs->grow_colonies fix_stain Fix and stain colonies with crystal violet grow_colonies->fix_stain count_colonies Count colonies fix_stain->count_colonies analyze Calculate Combination Index (CI) count_colonies->analyze end End analyze->end

Fig 3. Workflow for a Clonogenic Assay to Determine Synergy.
Western Blot Analysis for Wnt Pathway Proteins

This technique is used to detect and quantify specific proteins in cell lysates, such as Axin-1 and β-catenin, to confirm the mechanism of action of this compound.

  • Cell Lysis: Treat cells with the indicated drugs for the specified duration (e.g., 24-48 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[7][8]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[7]

  • SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[7]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[9]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Axin-1, β-catenin, or other targets overnight at 4°C. Typical antibody dilutions range from 1:500 to 1:5000.[8][9]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

  • Detection: Visualize the protein bands using an ECL chemiluminescence reagent and an imaging system. Use a loading control like GAPDH or β-actin to normalize protein levels.[7]

In Vivo Tumor Xenograft Studies

These studies assess the anti-tumor efficacy of drug combinations in a living organism.

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10⁶ cells in Matrigel) into the flank of immunocompromised mice (e.g., athymic nude mice).[10][11]

  • Tumor Growth: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups.[10]

  • Drug Administration: Administer this compound, the combination agent (e.g., irinotecan), and vehicle controls according to the specified dosing schedule and route of administration.

  • Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (width)² x length / 2.[10]

  • Data Analysis: At the end of the study, compare the tumor volumes between the treatment groups. Tumor growth inhibition (TGI) is calculated to assess efficacy. Statistical analysis is performed to determine the significance of the combination effect compared to single agents.[12][13]

References

Evaluating the Survival Advantage of Olaparib (AZD2281) Co-administration: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olaparib (AZD2281), a potent inhibitor of Poly (ADP-ribose) polymerase (PARP), has emerged as a cornerstone in the treatment of cancers with deficiencies in homologous recombination repair (HRR), most notably those with BRCA1/2 mutations. The mechanism of synthetic lethality, where the inhibition of PARP in HRR-deficient cells leads to catastrophic DNA damage and cell death, has paved the way for its use as a monotherapy. However, emerging research has focused on co-administering Olaparib with other anti-cancer agents to enhance its efficacy, overcome resistance, and extend its benefit to a broader patient population. This guide provides a comparative analysis of the survival advantages observed with various Olaparib co-administration strategies, supported by data from key clinical trials and preclinical studies.

Mechanism of Action: PARP Inhibition and Synthetic Lethality

PARP enzymes play a crucial role in the repair of single-strand DNA breaks (SSBs). When PARP is inhibited by Olaparib, these SSBs accumulate. In normal cells, these breaks can be repaired by the high-fidelity HRR pathway. However, in cancer cells with mutations in HRR genes like BRCA1 or BRCA2, the accumulation of SSBs during DNA replication leads to the formation of double-strand breaks (DSBs). The inability to repair these DSBs through the defective HRR pathway results in genomic instability and, ultimately, cell death. This selective killing of cancer cells while sparing normal cells is the principle of synthetic lethality.

cluster_0 Normal Cell (HRR Proficient) cluster_1 Cancer Cell (HRR Deficient) + Olaparib DNA Damage (SSB) DNA Damage (SSB) PARP PARP DNA Damage (SSB)->PARP activates Replication Replication Fork BER Base Excision Repair PARP->BER initiates Cell Survival Cell Survival BER->Cell Survival leads to HRR Homologous Recombination Repair (Functional) HRR->Cell Survival DSB Double-Strand Break Replication->DSB stalled fork collapse DSB->HRR repaired by DNA Damage (SSB)_2 DNA Damage (SSB) PARP_2 PARP DNA Damage (SSB)_2->PARP_2 Replication_2 Replication Fork Olaparib Olaparib Olaparib->PARP_2 inhibits BER_2 Base Excision Repair PARP_2->BER_2 impaired HRR_2 Homologous Recombination Repair (Defective) Apoptosis Cell Death (Apoptosis) HRR_2->Apoptosis DSB_2 Double-Strand Break Replication_2->DSB_2 stalled fork collapse DSB_2->HRR_2 cannot be repaired by

Diagram 1: Mechanism of Olaparib-induced synthetic lethality.

Co-administration Strategies and Survival Advantage: Clinical Trial Data

The therapeutic potential of Olaparib is being explored in combination with various agents, including anti-angiogenics, immune checkpoint inhibitors, and hormonal therapies. The following tables summarize the quantitative survival data from key clinical trials evaluating these combinations.

Olaparib and Bevacizumab (Anti-VEGF Antibody)

The PAOLA-1 trial evaluated the efficacy of adding Olaparib to bevacizumab as maintenance therapy for newly diagnosed advanced ovarian cancer.

TrialPatient PopulationTreatment Arm 1Treatment Arm 2Progression-Free Survival (PFS)Overall Survival (OS)
PAOLA-1 Newly diagnosed advanced ovarian cancer (in response to platinum-based chemotherapy + bevacizumab)Olaparib + BevacizumabPlacebo + BevacizumabHRD-positive: Median 46.1 months vs. 19.2 months (HR 0.41)[1] BRCAm: Hazard Ratio (HR) 0.33[2] HRD-positive (non-BRCAm): Median 28.1 months vs. 16.6 months (HR 0.43)[3]HRD-positive: Median 75.2 months vs. 57.3 months (HR 0.62); 5-year OS rate 65.5% vs. 48.4%[1][4] BRCAm: Median 75.2 months vs. 66.9 months (HR 0.60)[2] HRD-positive (non-BRCAm): Not reached vs. 52.0 months (HR 0.71)[2]
HRD-negative or unknownNo significant difference (HR 0.92)[2]No significant difference (HR 1.19)[4]
Olaparib and Durvalumab (Anti-PD-L1 Antibody)

The MEDIOLA trial, a phase II basket study, investigated the combination of Olaparib and the anti-PD-L1 antibody durvalumab in patients with germline BRCA-mutated cancers.

TrialPatient PopulationTreatment CombinationObjective Response Rate (ORR)Disease Control Rate (DCR) at 12 weeksMedian Progression-Free Survival (PFS)Median Overall Survival (OS)
MEDIOLA Germline BRCAm metastatic breast cancerOlaparib + DurvalumabNot Reported80%[5]Not ReportedNot Reported
Germline BRCAm platinum-sensitive relapsed ovarian cancer (expansion cohort)Olaparib + Durvalumab92.2%[6]Not Reported15.0 months[7]24-month OS rate: 76.7%[7]
Non-gBRCAm platinum-sensitive relapsed ovarian cancerOlaparib + DurvalumabNot Reported28.1% (at 24 weeks)[6]5.5 months[7]24-month OS rate: 50.8%[7]
Non-gBRCAm platinum-sensitive relapsed ovarian cancerOlaparib + Durvalumab + BevacizumabNot Reported74.2% (at 24 weeks)[6]14.7 months[7]24-month OS rate: 64.5%[7]
Relapsed small cell lung cancerOlaparib + Durvalumab10.5%[8]28.9%[8]2.4 months[8]7.6 months[8]
Olaparib and Cediranib (VEGFR Inhibitor)

The combination of Olaparib with the oral pan-VEGF receptor tyrosine kinase inhibitor cediranib has been evaluated in recurrent ovarian cancer.

TrialPatient PopulationTreatment Arm 1Treatment Arm 2Median Progression-Free Survival (PFS)Median Overall Survival (OS)
Phase II Recurrent platinum-sensitive ovarian cancerOlaparib + CediranibOlaparib alone17.7 months vs. 9.0 months (HR 0.42)[9]Not Reported
ICON9 Relapsed platinum-sensitive ovarian cancerOlaparib + CediranibOlaparib alone13.9 months vs. 11.0 months (HR 0.84, not significant)[10]37.2 months vs. 37.8 months (HR 0.92, not significant)[10]
Olaparib and Abiraterone (Androgen Biosynthesis Inhibitor)

The PROfound and PROpel trials assessed Olaparib in metastatic castration-resistant prostate cancer (mCRPC).

TrialPatient PopulationTreatment Arm 1Treatment Arm 2 (Control)Radiographic Progression-Free Survival (rPFS)Overall Survival (OS)
PROfound mCRPC with BRCA1/2 or ATM alterations (progressed on prior NHA)OlaparibEnzalutamide or AbirateroneMedian 7.4 months vs. 3.6 months (HR 0.34)[11]Median 19.1 months vs. 14.7 months (HR 0.69)[11]
mCRPC with BRCA1/2 alterationsOlaparibEnzalutamide or AbirateroneHazard Ratio (HR) 0.22[12]Hazard Ratio (HR) 0.63[12]
PROpel First-line mCRPC (unselected for HRR mutations)Olaparib + AbirateronePlacebo + AbirateroneHazard Ratio (HR) 0.66[13]Median 42.1 months vs. 34.7 months (HR 0.81, p=0.054)[14]

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of research findings. Below are summaries of methodologies from preclinical and clinical studies.

Preclinical In Vivo Mouse Model

A study by Rottenberg et al. (2008) and subsequent similar studies have utilized genetically engineered mouse models (GEMMs) of BRCA1-deficient breast cancer to evaluate Olaparib's efficacy.

  • Animal Model: K14cre;Brca1F/F;Trp53F/F chimeric mice, which develop mammary tumors that mimic human BRCA1-associated breast cancer.[15]

  • Treatment Initiation: Treatment is initiated when tumors reach a palpable size (e.g., ~200 mm³).[15]

  • Drug Formulation and Administration: Olaparib is dissolved in a vehicle (e.g., 4% DMSO and 5% PEG in PBS) and administered via intraperitoneal (i.p.) injection or oral gavage. A typical dose is 50 mg/kg daily.[15][16]

  • Co-administration Regimen: For combination studies, the second agent is administered according to its established protocol. For example, cisplatin (6 mg/kg) can be given intravenously on days 0 and 14.[15]

  • Monitoring and Endpoints: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The primary endpoint is typically tumor growth delay or regression. Survival studies monitor mice until a predetermined endpoint (e.g., tumor volume >1500 mm³ or signs of morbidity).[15]

  • Pharmacodynamic Studies: To confirm target engagement, tumor tissues can be harvested after treatment to assess PARP inhibition through assays measuring poly(ADP-ribose) (PAR) levels.[17][18]

Tumor Implantation Establishment of BRCA1-deficient tumor xenografts in mice Tumor Growth Tumor growth to ~200 mm³ Tumor Implantation->Tumor Growth Randomization Randomization Tumor Growth->Randomization Control Group Vehicle administration Randomization->Control Group Group 1 Olaparib Group Olaparib (50 mg/kg, daily) Randomization->Olaparib Group Group 2 Co-administration Group Olaparib + Co-administered Agent Randomization->Co-administration Group Group 3 Monitoring Weekly tumor measurement and body weight monitoring Control Group->Monitoring Olaparib Group->Monitoring Co-administration Group->Monitoring Endpoint Endpoint reached (e.g., tumor volume >1500 mm³) Monitoring->Endpoint Analysis Comparison of tumor growth and survival curves Endpoint->Analysis

Diagram 2: Generalized workflow for a preclinical in vivo study.
Clinical Trial Protocols (General Overview)

The clinical trials summarized above follow a general structure, though specific details vary.

  • Study Design: Most are randomized, controlled, multicenter trials, often double-blinded where feasible. Phase II studies may be single-arm or non-randomized.

  • Patient Population: Eligibility criteria are strictly defined and typically include the cancer type and stage, prior lines of therapy, and often biomarker status (e.g., BRCA mutation or HRD status).

  • Treatment Regimens:

    • Olaparib: Typically administered orally at a dose of 300 mg twice daily.[5][19]

    • Bevacizumab: Administered intravenously at 15 mg/kg every 3 weeks.

    • Durvalumab: Administered intravenously at 1.5 g every 4 weeks.[5][19]

    • Cediranib: Administered orally at 30 mg daily.[9]

    • Abiraterone: Administered orally at 1000 mg daily, with prednisone.

  • Assessments: Tumor responses are typically assessed every 8-12 weeks using RECIST criteria. Safety and tolerability are monitored throughout the study by grading adverse events according to CTCAE.

  • Primary Endpoints: The primary endpoint is often progression-free survival (PFS) or radiographic progression-free survival (rPFS). Overall survival (OS) is a key secondary endpoint.

Signaling Pathways Implicated in Co-administration Strategies

The rationale for combining Olaparib with other agents often involves targeting interconnected or compensatory signaling pathways.

cluster_0 DNA Damage Response & Cell Cycle cluster_1 Angiogenesis Pathway cluster_2 Immune Response Pathway Olaparib Olaparib PARP Inhibition PARP Inhibition Olaparib->PARP Inhibition DNA Damage Accumulated DNA Damage PARP Inhibition->DNA Damage Cell Cycle Arrest G2/M Arrest DNA Damage->Cell Cycle Arrest Anti-tumor Immunity Enhanced Anti-tumor Immunity DNA Damage->Anti-tumor Immunity releases neoantigens, activates STING pathway Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis Bevacizumab / Cediranib Bevacizumab / Cediranib VEGF/VEGFR Signaling VEGF/VEGFR Signaling Bevacizumab / Cediranib->VEGF/VEGFR Signaling inhibit Angiogenesis Tumor Angiogenesis VEGF/VEGFR Signaling->Angiogenesis promotes Hypoxia Tumor Hypoxia Angiogenesis->Hypoxia reduces Hypoxia->DNA Damage induces HRD Durvalumab Durvalumab PD-L1/PD-1 PD-L1/PD-1 Interaction Durvalumab->PD-L1/PD-1 blocks T-cell Exhaustion T-cell Exhaustion PD-L1/PD-1->T-cell Exhaustion causes T-cell Exhaustion->Anti-tumor Immunity suppresses

Diagram 3: Interplay of signaling pathways targeted by Olaparib and its combination partners.

Conclusion

The co-administration of Olaparib with other targeted therapies and immunotherapies represents a promising strategy to enhance anti-tumor activity and improve survival outcomes in various cancers. The data from clinical trials such as PAOLA-1, MEDIOLA, and PROfound demonstrate significant survival benefits in specific patient populations, often defined by biomarkers like HRD status or specific gene mutations. The combination of Olaparib with bevacizumab in HRD-positive ovarian cancer and with abiraterone in BRCA-mutated mCRPC has established new standards of care. While some combinations, such as with cediranib, have shown mixed results in later-phase trials, the ongoing exploration of novel pairings continues to be a vibrant area of research. Future success will likely depend on the elucidation of predictive biomarkers to identify patients most likely to benefit from these combination therapies.

References

Cross-validation of AZ1366's Effect on Global Transcriptional Changes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the tankyrase inhibitor AZ1366 with other alternatives, focusing on their effects on global transcriptional changes. The information is supported by experimental data to aid in the objective evaluation of these compounds for research and drug development purposes.

Executive Summary

This compound is a potent tankyrase inhibitor that has been shown to synergize with EGFR inhibitors in non-small cell lung cancer (NSCLC) by amplifying global transcriptional changes. This effect is largely attributed to its modulation of the canonical Wnt signaling pathway. This guide provides a cross-validation of this compound's transcriptional effects by comparing it with other well-characterized tankyrase inhibitors, G007-LK and XAV939. While direct head-to-head transcriptomic comparisons are limited, this document synthesizes available data to offer insights into their relative impacts on gene expression.

Data Presentation: Comparison of Tankyrase Inhibitors

The following table summarizes the global transcriptional effects of this compound, G007-LK, and XAV939 based on available RNA sequencing data. It is important to note that the experimental conditions, such as cell lines and drug concentrations, may vary between studies, warranting cautious interpretation of direct comparisons.

FeatureThis compoundG007-LKXAV939
Primary Indication of Transcriptional Effect Amplifies transcriptional changes induced by EGFR inhibitors (e.g., gefitinib) in NSCLC.[1]Induces distinct transcriptional profiles in sensitive tumor cell lines, affecting WNT/β-catenin, YAP, and PI3K/AKT signaling pathways.[2][3][4]Inhibits Wnt/β-catenin signaling and downregulates Wnt target genes.[5]
Cell Line(s) Studied (Transcriptomics) HCC4006 (NSCLC)[1]Panel of 537 human tumor cell lines, with detailed analysis in COLO 320DM, UO-31, OVCAR-4, ABC-1, and RKO.[2][3][4]Various cell lines in targeted gene expression studies; comprehensive public RNA-seq datasets are less readily available.
Reported Number of Differentially Expressed Genes (DEGs) In combination with gefitinib, significantly more DEGs than either drug alone. For example, in HCC4006 cells, the combination resulted in a substantial increase in both up- and down-regulated genes compared to gefitinib or this compound alone.[1]Induces significant changes in gene expression in sensitive cell lines. For instance, in COLO 320DM cells, a clear separation of transcriptional profiles between control and G007-LK treated samples was observed.[2]Downregulates the expression of Wnt target genes such as AXIN2, MYC, and CCND1.[5]
Key Modulated Pathways Canonical Wnt signaling pathway.[1]WNT/β-catenin, YAP, and PI3K/AKT signaling pathways.[2][3][4]Canonical Wnt signaling pathway.[5]
Publicly Available RNA-seq Data The study on this compound and gefitinib provides details, but a specific public accession number for the raw data was not immediately found in the primary paper.Yes (GEO accession: GSE162648).[3][6]Less readily available as a comprehensive, standalone dataset for global transcriptional analysis compared to G007-LK.

Experimental Protocols

RNA Sequencing Protocol for this compound and Gefitinib Co-treatment

This protocol is based on the methodology described for the study of this compound in combination with gefitinib in HCC4006 cells.[1]

  • Cell Culture and Treatment:

    • HCC4006 cells were cultured in their recommended growth medium.

    • Cells were treated with DMSO (vehicle), gefitinib alone, this compound alone, or a combination of gefitinib and this compound for 24 hours. The concentrations used were determined based on prior dose-response experiments.

  • RNA Isolation:

    • Total RNA was extracted from the treated cells using a commercially available RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.

    • RNA quality and quantity were assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).

  • Library Preparation and Sequencing:

    • RNA-seq libraries were prepared from high-quality total RNA using a standard library preparation kit (e.g., TruSeq RNA Library Prep Kit, Illumina).

    • The prepared libraries were sequenced on a high-throughput sequencing platform (e.g., Illumina HiSeq) to generate single-end or paired-end reads.

  • Data Analysis:

    • Sequencing reads were aligned to the human reference genome (e.g., hg19 or GRCh38) using an aligner such as STAR or HISAT2.

    • Gene expression levels were quantified using tools like HTSeq or featureCounts.

    • Differential gene expression analysis was performed using packages such as DESeq2 or edgeR in R to identify genes that were significantly up- or down-regulated between the different treatment groups.

    • Pathway analysis and gene set enrichment analysis (GSEA) were conducted to identify the biological pathways and processes affected by the treatments.

Mandatory Visualization

Signaling Pathway Diagrams

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Tankyrase Inhibitors Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled (Dsh) Frizzled->Dsh LRP5_6 LRP5/6 Co-receptor LRP5_6->Dsh Destruction_Complex Destruction Complex (GSK3β, APC, Axin) Dsh->Destruction_Complex Inhibits GSK3b GSK3β APC APC Axin Axin Beta_Catenin β-catenin Proteasome Proteasome Beta_Catenin->Proteasome Degradation Beta_Catenin_Nuc β-catenin Beta_Catenin->Beta_Catenin_Nuc Translocation Destruction_Complex->Beta_Catenin Phosphorylates for degradation Tankyrase Tankyrase (TNKS1/2) Tankyrase->Axin Promotes Degradation TCF_LEF TCF/LEF Beta_Catenin_Nuc->TCF_LEF Target_Genes Wnt Target Genes (e.g., MYC, CCND1) TCF_LEF->Target_Genes Activates Transcription This compound This compound This compound->Tankyrase Inhibits G007_LK G007-LK G007_LK->Tankyrase Inhibits XAV939 XAV939 XAV939->Tankyrase Inhibits

Caption: Canonical Wnt Signaling Pathway and Inhibition by Tankyrase Inhibitors.

Experimental Workflow Diagram

Experimental_Workflow cell_culture 1. Cell Culture (e.g., HCC4006) treatment 2. Drug Treatment (this compound, Gefitinib, Combo, Vehicle) cell_culture->treatment rna_extraction 3. RNA Extraction treatment->rna_extraction library_prep 4. RNA-seq Library Preparation rna_extraction->library_prep sequencing 5. High-Throughput Sequencing library_prep->sequencing data_analysis 6. Bioinformatic Analysis sequencing->data_analysis deg_analysis 6a. Differential Gene Expression data_analysis->deg_analysis pathway_analysis 6b. Pathway & GO Analysis data_analysis->pathway_analysis results 7. Results Interpretation deg_analysis->results pathway_analysis->results Logical_Relationship This compound This compound Tankyrase Tankyrase Inhibition This compound->Tankyrase Wnt_Pathway Wnt Pathway Modulation Tankyrase->Wnt_Pathway Transcriptional_Changes Amplified Global Transcriptional Changes Wnt_Pathway->Transcriptional_Changes Synergistic_Effect Synergistic Anti-cancer Effect with EGFRi Transcriptional_Changes->Synergistic_Effect

References

Assessing the Clinical Relevance of AZ1366 Serum Drug Levels: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical tankyrase inhibitor AZ1366 with other relevant compounds, focusing on the clinical relevance of its serum drug levels. Experimental data from key studies are presented to aid in the assessment of its therapeutic potential.

Introduction to this compound and its Mechanism of Action

This compound is a small molecule inhibitor of tankyrase 1 and 2 (TNKS1/2), enzymes that play a crucial role in the canonical Wnt/β-catenin signaling pathway.[1][2][3] By inhibiting tankyrase, this compound prevents the degradation of Axin, a key component of the β-catenin destruction complex. This leads to the suppression of Wnt signaling, which is often dysregulated in various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer (CRC).[1][2][3][4] Preclinical studies have demonstrated that this compound can synergize with epidermal growth factor receptor (EGFR) inhibitors in NSCLC and enhance the activity of irinotecan in CRC models.[1][5] A key aspect of its preclinical evaluation is the determination of clinically relevant serum drug levels that correlate with target engagement and anti-tumor efficacy.[1][4]

Comparative Analysis of Preclinical Pharmacokinetics and Efficacy

To assess the clinical potential of this compound, its pharmacokinetic and pharmacodynamic profiles are compared with those of other tankyrase inhibitors and relevant EGFR inhibitors used in combination studies.

Table 1: Preclinical Pharmacokinetic Parameters of Tankyrase Inhibitors in Mice
CompoundDosing Route & ScheduleCmax (µM)Tmax (h)AUC (µM*h)Half-life (h)Reference
This compound 25 mg/kg, single oral gavage~1.5~1Not ReportedNot ReportedScarborough et al., 2017
G007-LK Not ReportedNot ReportedNot ReportedNot ReportedNot Reported[6]
STP1002 Oral, once dailyFavorable PK profile reportedNot ReportedNot ReportedNot Reported[7][8]

Note: Specific quantitative pharmacokinetic data for G007-LK and STP1002 in mice were not available in the public domain at the time of this review. The provided information is based on qualitative descriptions from the cited literature.

Table 2: Preclinical Efficacy of Tankyrase Inhibitors
CompoundCancer ModelCombination AgentEfficacy EndpointOutcomeReference
This compound EGFR-driven NSCLCGefitinibTumor Growth Inhibition, Increased SurvivalSynergistic suppression of proliferation and improved survival[1][2][3]
This compound Colorectal CancerIrinotecanTumor Growth InhibitionEnhanced anti-tumor effects[5]
G007-LK Colorectal CancerMonotherapyTumor Growth InhibitionReduced tumor growth in xenograft models[6]
STP1002 Colorectal CancerMonotherapyTumor Growth InhibitionDose-dependent tumor growth inhibition[7][8]
Table 3: Preclinical Pharmacokinetic Parameters of EGFR Inhibitors in Mice
CompoundDosing Route & ScheduleCmax (ng/mL)Tmax (h)AUC (ng*h/mL)Reference
Gefitinib Single oral gavage~1,500~4~15,000[9][10]
Erlotinib Single oral gavage~1,000~2~8,000[11][12][13]
Osimertinib Single oral gavage~500~6~10,000[9][10][11][13]

Note: These values are approximate and can vary depending on the specific mouse strain, vehicle, and experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the preclinical evaluation of this compound.

Measurement of this compound Serum Concentration by LC-MS/MS

A robust and sensitive bioanalytical method is essential for accurately quantifying drug levels in biological matrices.

  • Sample Preparation:

    • Collect blood samples from mice at specified time points post-dosing.

    • Process blood to obtain serum.

    • Perform protein precipitation by adding a solvent like acetonitrile to the serum samples to remove larger molecules.

    • Centrifuge the samples to pellet the precipitated proteins and collect the supernatant containing the drug.

  • LC-MS/MS Analysis:

    • Inject the supernatant into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Separate this compound from other matrix components using a suitable chromatography column and mobile phase gradient.

    • Detect and quantify this compound using a mass spectrometer set to monitor specific precursor and product ion transitions for the drug.

    • Generate a standard curve using known concentrations of this compound to determine the concentration in the study samples.[5][14][15][16][17]

In Vivo Efficacy Studies in Mouse Xenograft Models

Animal models are critical for assessing the anti-tumor activity of novel therapeutic agents.

  • Cell Line and Animal Model:

    • Use relevant human cancer cell lines (e.g., EGFR-mutant NSCLC) to establish xenograft tumors in immunocompromised mice.

  • Drug Administration:

    • Administer this compound and/or comparator/combination agents to the mice via a clinically relevant route, such as oral gavage.[18][19][20][21][22]

    • Dosing can be performed as a single agent or in combination with other drugs, following a predetermined schedule (e.g., daily, once weekly).

  • Efficacy Assessment:

    • Monitor tumor growth over time using calipers or an imaging system.

    • Assess overall animal health and body weight.

    • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., pharmacodynamic studies).

Pharmacodynamic Analysis by Western Blotting

Western blotting is a common technique to measure the levels of specific proteins and assess target engagement.

  • Sample Preparation:

    • Lyse tumor tissue or cultured cells in a buffer containing detergents and protease/phosphatase inhibitors to extract proteins.[23][24][25][26][27]

    • Determine the protein concentration of the lysates using a suitable assay (e.g., BCA assay).

  • Electrophoresis and Transfer:

    • Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Immunoblotting and Detection:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the protein of interest (e.g., Axin-1, phosphorylated ERK).

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a chemiluminescent substrate and detect the signal using an imaging system.[23][24][25][26][27]

Visualizing Key Pathways and Workflows

Canonical Wnt/β-catenin Signaling Pathway and the Role of this compound

Caption: Wnt signaling pathway and this compound mechanism.

Experimental Workflow for Assessing this compound Efficacy

workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis Cell_Culture Cancer Cell Lines (e.g., NSCLC, CRC) Treatment Treat with this compound +/- Combination Agent Cell_Culture->Treatment Proliferation_Assay Proliferation/Viability Assay Treatment->Proliferation_Assay Western_Blot_vitro Western Blot for Target Engagement (e.g., Axin-1) Treatment->Western_Blot_vitro Efficacy_Data Tumor Growth Inhibition & Survival Analysis Proliferation_Assay->Efficacy_Data PD_Data Quantify Target Protein Levels Western_Blot_vitro->PD_Data Xenograft Establish Xenograft Tumors in Mice Dosing Administer this compound (Oral Gavage) Xenograft->Dosing Tumor_Measurement Monitor Tumor Growth Dosing->Tumor_Measurement PK_Sampling Collect Blood for Pharmacokinetics Dosing->PK_Sampling PD_Analysis Tumor Harvest for Pharmacodynamics (Western Blot) Tumor_Measurement->PD_Analysis Tumor_Measurement->Efficacy_Data PK_Analysis LC-MS/MS Analysis of Serum Samples PK_Sampling->PK_Analysis PD_Analysis->PD_Data

Caption: Preclinical evaluation workflow for this compound.

Conclusion

The preclinical data available for this compound suggest that it is a potent inhibitor of the canonical Wnt signaling pathway with promising anti-tumor activity, particularly in combination with EGFR inhibitors for NSCLC. The achievement of "clinically relevant serum drug levels" in mouse models that correlate with intratumoral target inhibition provides a strong rationale for its further development.[1][4] However, a comprehensive assessment of its clinical potential will require more detailed pharmacokinetic and toxicology studies, as well as the identification of predictive biomarkers to select patient populations most likely to respond to treatment. This guide provides a framework for comparing this compound to other agents and highlights the key experimental data necessary for its continued evaluation.

References

Safety Operating Guide

Navigating the Disposal of AZ1366: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the responsible handling and disposal of investigational compounds like AZ1366 are paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. Due to the absence of specific public data on the environmental impact and degradation of this compound, a precautionary approach is mandatory. All materials contaminated with this compound, including pure compounds, solutions, and used labware, must be treated as hazardous chemical waste.

Core Principles for this compound Disposal

Given that this compound is a bioactive small molecule inhibitor, its disposal requires careful consideration to prevent unintended environmental release and ensure personnel safety. The following table summarizes the key principles and logistical information for its proper disposal.

ParameterGuidelineRationale
Waste Classification Hazardous Chemical WasteThe biological activity and unknown environmental fate of this compound necessitate its classification as hazardous.
Primary Disposal Route Licensed Hazardous Waste VendorEnsures compliant disposal through incineration or other approved methods, minimizing environmental impact.
In-Lab Segregation Segregate from general and biohazardous waste. Use designated, clearly labeled, sealed containers.Prevents accidental mixing with incompatible waste streams and ensures proper handling by disposal personnel.
Drain Disposal Strictly ProhibitedAvoids contamination of waterways and potential disruption of wastewater treatment processes.[1]
Personal Protective Equipment (PPE) MandatoryStandard laboratory PPE, including safety glasses, lab coat, and chemical-resistant gloves (e.g., Nitrile rubber), should be worn when handling this compound waste.

Procedural Steps for this compound Disposal

The following protocol outlines the step-by-step procedure for the safe disposal of this compound from a laboratory setting. This process is designed to be a clear, actionable framework for all personnel.

Step 1: Waste Segregation at the Source
  • Solid Waste: Collect all disposable labware contaminated with this compound, such as pipette tips, tubes, and gloves, in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.

  • Liquid Waste: Collect all aqueous and solvent-based solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.

  • Sharps Waste: Any sharps, such as needles or glass pipettes, contaminated with this compound should be placed in a designated sharps container for hazardous chemical waste.

Step 2: Labeling and Storage
  • Clearly label all waste containers with "Hazardous Waste," the name "this compound," and the primary solvent (if applicable).

  • Store sealed waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic. Ensure compliance with institutional guidelines for hazardous waste storage.

Step 3: Arrange for Professional Disposal
  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste.

  • Do not attempt to dispose of this compound waste through standard laboratory trash or drains.[1] All disposal must be handled by a licensed hazardous waste management company.

Step 4: Decontamination of Work Surfaces
  • After handling this compound and preparing waste for disposal, thoroughly decontaminate all work surfaces.

  • Use a suitable laboratory disinfectant or cleaning agent known to be effective for similar chemical compounds.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of materials contaminated with this compound.

AZ1366_Disposal_Workflow cluster_0 Start: Generation of this compound Waste cluster_1 Waste Segregation cluster_2 Containment and Labeling cluster_3 Storage and Disposal start Identify this compound-Contaminated Material (Solid, Liquid, Sharps) solid_waste Solid Waste (Gloves, Tubes, Tips) start->solid_waste Is it solid? liquid_waste Liquid Waste (Solutions, Solvents) start->liquid_waste Is it liquid? sharps_waste Sharps Waste (Needles, Glassware) start->sharps_waste Is it a sharp? solid_container Seal in Labeled Hazardous Waste Bag/Bin solid_waste->solid_container liquid_container Collect in Labeled, Sealed Waste Bottle liquid_waste->liquid_container sharps_container Place in Labeled Hazardous Sharps Container sharps_waste->sharps_container storage Store in Designated Secondary Containment Area solid_container->storage liquid_container->storage sharps_container->storage ehs_pickup Schedule Pickup with Environmental Health & Safety (EHS) storage->ehs_pickup final_disposal Disposal via Licensed Hazardous Waste Vendor ehs_pickup->final_disposal

Caption: Workflow for the safe segregation and disposal of this compound waste.

References

Essential Safety and Operational Protocols for Handling AZ1366

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and compliant handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling and disposal of AZ1366, a potent tankyrase inhibitor. The following procedural guidance is based on available safety data sheets and best laboratory practices.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is critical to minimize exposure and ensure a safe laboratory environment. The following table summarizes the required personal protective equipment.

PPE CategorySpecification
Engineering Controls Use in a chemical fume hood with an independent air supply is mandatory. The laboratory should be equipped with a safety shower and eyewash station.
Eye/Face Protection Appropriate safety glasses are required.
Hand Protection Use chemical-resistant gloves that meet the BS EN 374:2003 standard. Gloves should be inspected for integrity before each use.
Body Protection Wear appropriate protective clothing to prevent skin contact.
Respiratory Protection If a risk assessment indicates it is necessary, a suitable respirator should be used.

Experimental Protocols: Handling and Disposal Workflow

Adherence to standardized operational procedures is crucial for both safety and experimental integrity. The following workflow outlines the key steps for handling and disposing of this compound.

cluster_handling Handling Protocol cluster_disposal Disposal Protocol Don_PPE 1. Don Required PPE (Gloves, Gown, Safety Glasses) Work_in_Hood 2. Work in Chemical Fume Hood Don_PPE->Work_in_Hood Avoid_Aerosols 3. Avoid Dust & Aerosol Formation Work_in_Hood->Avoid_Aerosols No_Contact 4. Prevent Skin & Eye Contact Avoid_Aerosols->No_Contact Collect_Waste 5. Collect Waste in a Suitable Container No_Contact->Collect_Waste Arrange_Collection 6. Arrange for Specialized Disposal Collect_Waste->Arrange_Collection Follow_Regulations 7. Adhere to National Legislation Arrange_Collection->Follow_Regulations

This compound Handling and Disposal Workflow

Detailed Methodologies

Handling: All work with this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1] Prior to handling, ensure that all required PPE is correctly donned.[1] When working with the solid compound, take care to avoid the formation of dust.[1] For solutions, prevent the generation of aerosols.[1] Direct contact with the skin and eyes must be strictly avoided through the use of appropriate gloves and safety glasses.[1] Hands should be thoroughly washed after handling, even if gloves were worn.[1]

Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. Keep it away from incompatible materials such as strong acids, alkalis, and oxidizing agents.

Spill Management: In the event of a spill, do not allow the product to enter drains.[1] Cover the spillage with a suitable absorbent material.[1] Carefully sweep up the material and place it in an appropriate, sealed container for disposal.[1]

Disposal: Waste containing this compound should be collected in a suitable, labeled container.[1][2] The disposal of this waste must be arranged through a specialized and licensed disposal company.[2] All disposal activities must be conducted in strict accordance with national and local regulations for hazardous or toxic waste.[2]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AZ1366
Reactant of Route 2
AZ1366

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.